Pbrm1-BD2-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H9Cl2FN2O |
|---|---|
Molecular Weight |
311.1 g/mol |
IUPAC Name |
5-chloro-2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-7-3-1-5-9(17)11(7)13-18-10-6-2-4-8(16)12(10)14(20)19-13/h1-6,13,18H,(H,19,20) |
InChI Key |
LRNRPLFSBRYMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(N2)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Pbrm1-BD2-IN-2?
An In-Depth Technical Guide to the Mechanism of Action of PBRM1-BD2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a selective and cell-active chemical probe targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a critical subunit of the PBAF (Polybromo- and BRG1-associated factors) chromatin remodeling complex, a key player in regulating gene expression. Dysregulation of PBRM1 function is frequently implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to PBRM1 and its Role in Chromatin Remodeling
PBRM1 is a unique protein characterized by the presence of six tandem bromodomains (BDs), which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails.[1][2] This interaction is a fundamental mechanism for recruiting chromatin remodeling complexes to specific genomic loci, thereby modulating chromatin structure and gene transcription.[1] PBRM1 is an integral component of the PBAF complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][3]
The PBAF complex, through the action of its ATPase subunit (BRG1 or BRM), can alter nucleosome positioning, making DNA more accessible for transcription factors and the transcriptional machinery.[3] The bromodomains of PBRM1, particularly BD2 and BD4, are crucial for tethering the PBAF complex to chromatin by recognizing specific histone acetylation marks, with a preference for acetylated lysine 14 on histone H3 (H3K14ac).[2][4] The loss or mutation of PBRM1 can lead to aberrant PBAF complex localization and function, resulting in altered gene expression profiles that can drive tumorigenesis.[5][6]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the PBRM1-BD2 domain. By occupying the acetyl-lysine binding pocket of BD2, the inhibitor prevents the recognition of and binding to acetylated histones. This targeted disruption of the PBRM1-chromatin interaction inhibits the recruitment of the PBAF complex to its target gene promoters, thereby modulating the expression of PBRM1-dependent genes. This mechanism provides a powerful tool to probe the function of PBRM1 in normal physiology and disease states, particularly in cancers where PBRM1 is a known driver.[4][7]
Quantitative Data
The following tables summarize the reported binding affinity and inhibitory activity of this compound against PBRM1-BD2 and other related bromodomains.
Table 1: Binding Affinity (Kd) of this compound for Various Bromodomains
| Bromodomain | Binding Affinity (Kd) (µM) |
| PBRM1-BD2 | 9.3 |
| PBRM1-BD5 | 10.1 |
| SMARCA2B | 18.4 |
| SMARCA4 | 69 |
Data obtained from isothermal titration calorimetry (ITC) experiments.
Table 2: Inhibitory Activity (IC50) of this compound
| Target | Inhibitory Concentration (IC50) (µM) |
| PBRM1-BD2 | 1.0 |
Data obtained from an AlphaScreen competition assay.
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Activity |
| PBRM1-dependent prostate cancer cell line | Cell Growth | Inhibition of proliferation | Selective inhibition observed |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (PBRM1-BD2). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[8]
Protocol:
-
Sample Preparation:
-
Express and purify recombinant human PBRM1-BD2 protein.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare the inhibitor solution in the final dialysis buffer to ensure a precise buffer match. The final DMSO concentration should be identical in both the protein and inhibitor solutions and should typically not exceed 5%.[1]
-
-
ITC Experiment:
-
Load the PBRM1-BD2 protein solution (typically 10-20 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (typically 100-200 µM) into the injection syringe.[9]
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat evolved or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[9]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions in a high-throughput format. In this context, it is used as a competition assay to determine the IC50 value of this compound by measuring its ability to disrupt the interaction between PBRM1-BD2 and an acetylated histone peptide.[10][11]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).[11]
-
PBRM1-BD2 Protein: Use His-tagged recombinant PBRM1-BD2.
-
Histone Peptide: Use a biotinylated histone H3 peptide containing an acetylated lysine at position 14 (H3K14ac).
-
AlphaScreen Beads: Use Streptavidin-coated Donor beads and Ni-NTA (Nickel-Nitriloacetic acid) coated Acceptor beads.
-
-
Assay Procedure (384-well plate format):
-
Add a serial dilution of this compound to the assay wells.
-
Add the His-tagged PBRM1-BD2 protein to the wells at a final concentration optimized for the assay (e.g., 25-100 nM).
-
Add the biotinylated H3K14ac peptide to the wells at a final concentration near its Kd for PBRM1-BD2.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Add the Ni-NTA Acceptor beads and incubate in the dark for 60 minutes.
-
Add the Streptavidin Donor beads and incubate in the dark for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal generated is proportional to the amount of PBRM1-BD2 bound to the H3K14ac peptide.
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product. This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.[12][13]
Protocol:
-
Cell Culture and Seeding:
-
Culture a PBRM1-dependent cancer cell line (e.g., a specific prostate cancer cell line) and a control cell line in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Signaling Pathway
Caption: PBRM1-mediated chromatin remodeling pathway.
Mechanism of Inhibition
Caption: Competitive inhibition of PBRM1-BD2 by this compound.
Experimental Workflow
Caption: Workflow for characterizing this compound.
References
- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 2. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of PBRM1 Bromodomain 2 in Cancer Progression: A Technical Guide
Core Audience: Researchers, scientists, and drug development professionals.
**Abstract
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and is implicated in various other cancers. Its six bromodomains (BDs) are critical for recognizing acetylated lysine residues on histones and other proteins, thereby targeting the PBAF complex to specific chromatin regions. This technical guide provides an in-depth analysis of the second bromodomain of PBRM1 (BD2), focusing on its role in cancer progression, its involvement in key signaling pathways, and its potential as a therapeutic target. We present quantitative data on BD2 binding affinities and inhibitor potencies, detailed experimental protocols for studying PBRM1 function, and visualizations of relevant biological pathways and experimental workflows.
Introduction to PBRM1 and its Bromodomains
PBRM1 is a large protein that serves as a scaffolding subunit within the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] The SWI/SNF complexes play a crucial role in regulating gene expression by altering nucleosome positioning and accessibility. PBRM1 is unique in that it contains six tandem bromodomains (BD1-6), which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[3][4] This recognition is a key mechanism for tethering the PBAF complex to specific genomic loci, thereby influencing the transcription of target genes involved in cell proliferation, differentiation, and DNA repair.[5][6]
Mutations in PBRM1 are a hallmark of clear cell renal cell carcinoma (ccRCC), occurring in approximately 40% of cases, making it the second most frequently mutated gene in this cancer type after VHL.[7][8] These mutations are often truncating, leading to a loss of PBRM1 function. The role of PBRM1 in cancer is context-dependent, acting as a tumor suppressor in ccRCC while potentially promoting proliferation in other cancers like prostate cancer.[1][9]
The six bromodomains of PBRM1 exhibit distinct binding specificities and functions. BD2 and BD4 have been identified as the primary readers of histone H3 acetylated at lysine 14 (H3K14ac).[3][10] Notably, recent studies have shown that BD2, BD4, and BD5 collaborate to achieve high-affinity binding to H3K14ac, which is crucial for the tumor suppressor functions of PBRM1.[11] This guide will focus specifically on the role and therapeutic targeting of PBRM1 bromodomain 2 (BD2).
The Specific Role of Bromodomain 2 in Cancer Progression
PBRM1 BD2 plays a critical role in mediating the interaction of the PBAF complex with chromatin, and its dysfunction is directly implicated in cancer progression.
Acetylated Histone Recognition and Chromatin Targeting
The primary function of PBRM1 BD2 is to recognize and bind to acetylated lysine residues, with a preference for H3K14ac.[10][12] This interaction is essential for the proper localization of the PBAF complex to target gene promoters and enhancers. Disruption of this binding, either through mutations in BD2 or through pharmacological inhibition, can lead to the mislocalization of the PBAF complex and subsequent dysregulation of gene expression.[3] Studies have shown that mutations in BD2 can weaken the affinity of PBRM1 for H3K14ac, disrupting promoter binding and gene expression, which is sufficient to abolish its tumor suppressor functions.[11]
Regulation of Gene Expression
By directing the PBAF complex to specific genomic regions, PBRM1 BD2 is involved in the transcriptional regulation of genes critical for cell cycle control, apoptosis, and DNA damage response. Loss of PBRM1 function has been shown to result in the deregulation of several key oncogenic pathways. For instance, in ccRCC, PBRM1 loss is associated with the upregulation of genes involved in the hypoxia response pathway, partly through amplification of HIF1α transcriptional output.[7] Furthermore, PBRM1-deficient cells exhibit an enrichment of genes associated with apoptosis, suggesting a compensatory mechanism that could be exploited therapeutically.[13]
DNA Damage Response and Genomic Stability
PBRM1 plays a role in the DNA damage response (DDR). PBRM1-deficient cells exhibit increased levels of DNA damage and replication stress.[14] This has led to the exploration of synthetic lethality approaches, where the loss of PBRM1 function renders cancer cells highly sensitive to inhibitors of DNA repair pathways, such as PARP and ATR inhibitors.[14] While the entire PBRM1 protein is involved, the proper recruitment of the PBAF complex to sites of DNA damage via its bromodomains, including BD2, is likely a crucial aspect of this function.
Interaction with Signaling Pathways
PBRM1, through its bromodomains, integrates signals from various cellular pathways to modulate gene expression. While BD4 is recognized as the primary reader of acetylated p53, the coordinated action of multiple bromodomains, including BD2, is necessary for the full tumor-suppressive function of the PBRM1-p53 axis.[15][16][17] The recognition of acetylated histones by BD2 at the promoters of p53 target genes, such as CDKN1A (p21), facilitates their transcription following p53 activation.[16]
Quantitative Data on PBRM1 BD2 Interactions and Inhibition
The development of selective inhibitors for PBRM1 BD2 has provided valuable tools to probe its function and has opened new avenues for therapeutic intervention. The following tables summarize key quantitative data related to PBRM1 BD2 binding and inhibition.
| Compound/Fragment | Assay Type | Target | Kd (μM) | Reference |
| Fragment 5 | NMR Titration | PBRM1-BD2 | 45.3 ± 8.1 | [1] |
| Fragment 6 | NMR Titration | PBRM1-BD2 | 79 | [1] |
| Compound 7 | ITC | PBRM1-BD2 | 0.7 | [1] |
| Compound 8 | ITC | PBRM1-BD2 | 6.9 | [1] |
| Compound 11 | ITC | PBRM1-BD2 | 9.3 | [1] |
| Compound 15 | ITC | PBRM1-BD2 | 1.5 | [18] |
| PBRM1-BD2-IN-8 (Compound 34) | ITC | PBRM1-BD2 | 4.4 | [19][20] |
| PBRM1-BD2-IN-1 | ITC | PBRM1-BD2 | 0.7 | [18] |
| PFI-3 | ITC | PBRM1-BD5 | 0.054 - 0.097 | [21][22] |
Table 1: Binding Affinities (Kd) of Selected Compounds for PBRM1 Bromodomains.
| Compound/Inhibitor | Assay Type | Target | IC50 (μM) | Reference |
| Compound 7 | AlphaScreen | PBRM1-BD2 | 0.2 ± 0.02 | [1] |
| Compound 8 | AlphaScreen | PBRM1-BD2 | 6.3 ± 1.4 | [1] |
| Compound 12 | AlphaScreen | PBRM1-BD2 | 1.1 ± 0.2 | [1] |
| Compound 15 | AlphaScreen | PBRM1-BD2 | 0.2 ± 0.04 | [1] |
| Compound 16 | AlphaScreen | PBRM1-BD2 | 0.26 ± 0.04 | [1] |
| PBRM1-BD2-IN-8 (Compound 34) | AlphaScreen | PBRM1-BD2 | 0.16 ± 0.02 | [19][20] |
| PB16 | Cell Viability | LNCaP cells | ~9 | [23] |
| iBET-BD1 | Cell Viability | MDA-453 cells | ~0.1 | [24] |
| iBET-BD2 | Cell Viability | MDA-453 cells | >10 | [24] |
Table 2: Inhibitory Potency (IC50) of Selected Compounds against PBRM1 BD2 and Cancer Cell Lines.
| Cell Line | PBRM1 Status | Condition | Effect on Proliferation | Reference |
| ACHN | Wild-type | PBRM1 knockdown | Increased | [8] |
| 786-O | Wild-type | PBRM1 knockdown | Increased | [8] |
| A704 | Homozygous truncating mutation | PBRM1 knockdown | No significant change | [8] |
| Caki2 | PBRM1 null | Expression of BD2/BD4 mutant | Increased proliferation compared to WT PBRM1 | [3] |
Table 3: Effects of PBRM1 BD2 Status on Cancer Cell Proliferation.
Experimental Protocols for Studying PBRM1 BD2 Function
This section provides detailed methodologies for key experiments used to investigate the role of PBRM1 BD2 in cancer.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genomic regions where PBRM1 and the PBAF complex are bound.
Objective: To map the genome-wide localization of PBRM1.
Protocol: (Adapted from[25][26][27])
-
Cell Cross-linking:
-
Harvest approximately 20-50 million cells per ChIP sample.
-
For histone marks, cross-link with 1% formaldehyde for 10 minutes at room temperature.
-
For transcription factors and chromatin remodelers like PBRM1, a dual cross-linking protocol with 2mM DSG for 45 minutes followed by 1% formaldehyde for 10 minutes may improve efficiency.
-
Quench the cross-linking reaction with 125 mM glycine for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse cells in a buffer containing 0.1% IGEPAL to isolate nuclei.
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. The sonication conditions (power, duration, cycles) must be optimized for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against PBRM1.
-
Add Protein A/G magnetic beads and incubate for an additional 2-3 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO₃).
-
Reverse the cross-links by incubating with 5M NaCl at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a standard DNA purification kit.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Bromodomain-Ligand Binding Assays
These assays are used to quantify the binding affinity of small molecules to PBRM1 BD2.
Objective: To determine the Kd or IC50 of a compound for PBRM1 BD2.
Protocol: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) (Adapted from[1])
-
Reagents:
-
Recombinant His-tagged PBRM1 BD2 protein.
-
Biotinylated histone H3 peptide containing acetylated K14 (H3K14ac).
-
Streptavidin-coated Donor beads.
-
Anti-His antibody-conjugated Acceptor beads.
-
Test compounds.
-
-
Procedure:
-
In a 384-well plate, add PBRM1 BD2 protein and the biotinylated H3K14ac peptide in assay buffer.
-
Add the test compound at various concentrations.
-
Incubate to allow for binding to reach equilibrium.
-
Add the anti-His Acceptor beads and incubate.
-
Add the Streptavidin Donor beads in the dark and incubate.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the binding of the test compound.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Isothermal Titration Calorimetry (ITC) (Adapted from[1])
-
Sample Preparation:
-
Dialyze the purified PBRM1 BD2 protein and dissolve the test compound in the same buffer to minimize buffer mismatch effects.
-
-
Procedure:
-
Load the PBRM1 BD2 protein into the sample cell of the ITC instrument.
-
Load the test compound into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cell Viability and Proliferation Assays
These assays are used to assess the effect of PBRM1 BD2 inhibition or knockdown on cancer cell growth.
Objective: To measure the impact of targeting PBRM1 BD2 on cell proliferation.
Protocol: Colony Formation Assay (Adapted from[8][28])
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
-
Treatment:
-
Treat the cells with the PBRM1 BD2 inhibitor at various concentrations or transfect/transduce with shRNA/siRNA against PBRM1.
-
Include appropriate vehicle or non-targeting controls.
-
-
Incubation:
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
-
Staining and Quantification:
-
Fix the colonies with methanol and stain with crystal violet.
-
Wash the plates and allow them to dry.
-
Count the number of colonies (manually or using an automated colony counter) or solubilize the crystal violet and measure the absorbance to quantify cell viability.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PBRM1 and a typical experimental workflow for inhibitor screening.
Figure 1: Simplified signaling pathway of PBRM1 in p53-mediated cell cycle arrest. DNA damage leads to the acetylation of p53, which is recognized by PBRM1's fourth bromodomain (BD4). This interaction helps recruit the PBAF complex to the promoter of the p21 gene, where PBRM1's second bromodomain (BD2) can bind to acetylated histones, facilitating transcription and subsequent cell cycle arrest.
Figure 2: Synthetic lethality between PBRM1 loss and DNA repair inhibitors. Loss of PBRM1 function leads to defects in the DNA damage response and increased replication stress. In the presence of PARP or ATR inhibitors, which block alternative DNA repair pathways, DNA damage accumulates to a lethal level, triggering apoptosis in the cancer cells.
Figure 3: A typical workflow for the discovery of PBRM1 BD2 inhibitors. The process begins with a high-throughput primary screen of a compound library, followed by secondary biophysical assays to validate the initial hits. Promising compounds are then tested in cell-based assays to assess their biological activity, leading to the identification of lead compounds for further development.
Therapeutic Implications and Future Directions
The critical role of PBRM1 BD2 in cancer progression, combined with the development of selective inhibitors, highlights its potential as a therapeutic target.
Direct Inhibition of PBRM1 BD2
The discovery of potent and selective PBRM1 BD2 inhibitors, such as PB16 and others, provides a direct means to modulate the activity of the PBAF complex.[1][23] In cancers where PBRM1 is thought to be a driver of proliferation, such as in certain prostate cancers, these inhibitors could have a direct anti-tumor effect.[1] The selectivity of these inhibitors is crucial to avoid off-target effects, particularly on other bromodomain-containing proteins like SMARCA2 and SMARCA4.[1][5]
Synthetic Lethality Approaches
For cancers with PBRM1 loss-of-function mutations, such as ccRCC, a synthetic lethality strategy is highly promising. As PBRM1-deficient cells have an impaired DNA damage response, they are particularly vulnerable to inhibitors of other DDR pathways. Preclinical studies have demonstrated the efficacy of PARP and ATR inhibitors in PBRM1-deficient cancer models.[14] Clinical trials investigating the efficacy of immunotherapy in patients with PBRM1-mutated tumors are ongoing and have shown promising results, suggesting that PBRM1 status could be a predictive biomarker for response to checkpoint inhibitors.[6][29][30]
Future Perspectives
The development of highly selective chemical probes for PBRM1 BD2 will continue to be instrumental in dissecting its precise role in different cancer contexts. Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of PBRM1 BD2 inhibitors with other targeted therapies, such as PARP inhibitors or immunotherapy.
-
Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to PBRM1-targeted therapies.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to PBRM1 BD2 inhibitors to inform the development of next-generation compounds.
-
Clinical Translation: Advancing the most promising PBRM1 BD2 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.
Conclusion
PBRM1 bromodomain 2 is a critical mediator of PBAF complex function and plays a multifaceted role in cancer progression. Its ability to recognize acetylated histones and tether the chromatin remodeling machinery to specific genomic loci places it at a central node in the regulation of gene expression. The growing body of research on PBRM1 BD2, including the development of selective inhibitors and the elucidation of its involvement in key cancer-related pathways, has established it as a promising target for novel cancer therapies. This technical guide provides a comprehensive overview of the current understanding of PBRM1 BD2 and serves as a valuable resource for researchers and clinicians working to translate these findings into effective treatments for cancer patients.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pbrm1-acts-as-a-p53-lysine-acetylation-reader-to-suppress-renal-tumor-growth - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cai, Liya Su et al. [jdc.jefferson.edu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PBRM1 loss in kidney cancer unbalances the proximal tubule master transcription factor hub to repress proximal tubule differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. researchgate.net [researchgate.net]
- 29. biotech-spain.com [biotech-spain.com]
- 30. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
Pbrm1-BD2-IN-2 as a chemical probe for PBRM1 function
An In-depth Technical Guide to Pbrm1-BD2-IN-2: A Chemical Probe for PBRM1 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a selective chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1). This document details the function of PBRM1, the characteristics of this compound, and experimental protocols for its use in studying PBRM1 biology.
Introduction to PBRM1
Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, a component of the larger SWI/SNF complex.[1][2][3] PBRM1 plays a crucial role in regulating gene expression by modifying chromatin structure, thereby controlling cellular processes such as proliferation, DNA damage repair, and cell cycle progression.[1][4][5]
Structurally, PBRM1 is a large protein characterized by the presence of six tandem bromodomains (BD1-6), which are responsible for recognizing acetylated lysine residues on histone tails, particularly H3K14ac.[3][6] The second and fourth bromodomains (BD2 and BD4) are especially critical for this interaction.[6] In addition to its bromodomains, PBRM1 also contains two bromo-adjacent homology (BAH) domains and a high mobility group (HMG) DNA-binding domain.[6]
Mutations and loss of PBRM1 function are frequently observed in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is considered a tumor suppressor.[1][2][4] However, in other contexts, such as prostate cancer, PBRM1 can act as a tumor promoter.[6][7] This context-dependent function underscores the importance of selective chemical probes to dissect its complex roles in health and disease.
This compound: A Selective Chemical Probe
This compound is a cell-active and selective inhibitor of the second bromodomain of PBRM1.[8][9][10] Its development provides a valuable tool for researchers to investigate the specific functions of the PBRM1-BD2 domain in cellular processes and disease models.
Biochemical and Cellular Activity
The inhibitory activity and binding affinity of this compound have been characterized using various biochemical and biophysical assays. The key quantitative data for this compound and a related compound, PBRM1-BD2-IN-5, are summarized in the tables below.
Table 1: In Vitro Binding Affinity (Kd) of PBRM1 Bromodomain Inhibitors
| Compound | Target Bromodomain | Kd (μM) | Reference |
| This compound | PBRM1-BD2 | 9.3 | [8] |
| PBRM1-BD5 | 10.1 | [8] | |
| SMARCA2B | 18.4 | [8] | |
| SMARCA4 | 69 | [8] | |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | 1.5 | [11] |
| PBRM1-BD5 | 3.9 | [11] |
Table 2: In Vitro Inhibitory Potency (IC50) of PBRM1 Bromodomain Inhibitors
| Compound | Target Bromodomain | IC50 (μM) | Reference |
| This compound | PBRM1-BD2 | 1.0 | [8] |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | 0.26 | [11] |
This compound has been shown to selectively inhibit the growth of a PBRM1-dependent prostate cancer cell line, demonstrating its utility in cellular contexts.[7][8]
PBRM1 Signaling Pathways
PBRM1 is implicated in several critical signaling pathways. Understanding these pathways is essential for elucidating the functional consequences of PBRM1 inhibition with probes like this compound.
Caption: PBRM1's role in key cellular signaling pathways.
Loss of PBRM1 function has been shown to potentiate HIF1α signaling and activate the pro-tumorigenic AKT-mTOR pathway.[4][12][13] Furthermore, PBRM1 is involved in regulating the chemokine/chemokine receptor interaction pathway.[14] PBRM1 achieves this by interacting with chromatin and a host of other proteins, including ARID2, SMARCC2, and BRD7, to modulate gene expression.[15]
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the effects of this compound on PBRM1 function.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for using this compound.
Detailed Methodologies
This assay is used to quantify the inhibitory potency (IC50) of compounds against the interaction between PBRM1-BD2 and an acetylated histone peptide.[7]
Materials:
-
His-tagged PBRM1-BD2 protein
-
Biotinylated H3K14ac peptide
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the His-tagged PBRM1-BD2 protein and biotinylated H3K14ac peptide to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.
-
Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the assay buffer, protected from light.
-
Add the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and the PBRM1-BD2 protein.[7]
Materials:
-
Purified PBRM1-BD2 protein
-
This compound
-
ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl), degassed
-
ITC instrument
Protocol:
-
Dialyze the PBRM1-BD2 protein against the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
CETSA is used to verify the direct binding of this compound to PBRM1 in a cellular environment.
Materials:
-
Cells expressing PBRM1
-
This compound
-
Lysis buffer with protease inhibitors
-
PBS
-
PCR tubes or plates
-
Western blot reagents
Protocol:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the levels of PBRM1 by Western blotting.
-
A positive target engagement will result in a thermal stabilization of PBRM1 in the inhibitor-treated samples compared to the vehicle control, indicated by more soluble protein at higher temperatures.
This assay measures the effect of this compound on the proliferation of cancer cell lines.[14]
Materials:
-
Cancer cell lines (e.g., PBRM1-dependent and -independent lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Logical Framework for Probe Development and Application
Caption: Logical flow from unmet need to a validated chemical probe.
The development of this compound follows a logical progression from identifying the need for a selective tool to its application in hypothesis-driven research. This process involves initial screening, chemical optimization, and rigorous in vitro and in cellulo characterization to validate its use as a reliable chemical probe for studying PBRM1-BD2 function.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. PBRM1 - Wikipedia [en.wikipedia.org]
- 5. Validate User [aacrjournals.org]
- 6. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Context-dependent role for chromatin remodeling component PBRM1/BAF180 in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of PBRM1 in Prostate Cancer: A Technical Guide
Abstract
Polybromo-1 (PBRM1), also known as BAF180, is a critical component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex. While established as a tumor suppressor in malignancies such as clear cell renal cell carcinoma, its role in prostate cancer (PCa) is paradoxically associated with tumor progression and aggressiveness. This technical guide synthesizes the current understanding of PBRM1's biological functions in prostate cancer, focusing on its molecular mechanisms, expression patterns, and involvement in key signaling pathways. We detail its role as a coactivator of the Androgen Receptor (AR), its contribution to epithelial-mesenchymal transition (EMT), and its correlation with adverse clinical features like higher Gleason scores. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data summaries, detailed experimental protocols, and visualizations of relevant molecular pathways to facilitate further research and therapeutic development.
Introduction to PBRM1 and Its Role in Cancer
Polybromo-1 (PBRM1) is a large protein that serves as a unique subunit of the PBAF (Polybromo-associated BAF) complex, a specific subtype of the mammalian SWI/SNF ATP-dependent chromatin remodeling machinery.[1][2] These complexes utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby altering chromatin structure to regulate gene expression.[2] PBRM1 contains several key domains, including six tandem bromodomains that recognize and bind to acetylated lysine residues on histones, targeting the PBAF complex to specific genomic loci.[1]
While the SWI/SNF complex is mutated in approximately 20% of all human tumors, the function of its subunits, including PBRM1, is highly context-dependent.[3][4] In clear cell renal cell carcinoma (ccRCC), PBRM1 is the second most frequently mutated gene after VHL, with loss-of-function mutations occurring in about 40% of cases, firmly establishing it as a tumor suppressor in that context.[1][5] However, in prostate cancer (PCa), emerging evidence points to a contradictory, pro-tumorigenic role.[6] This guide elucidates the known biological functions of PBRM1 in the specific context of prostate cancer initiation and progression, particularly in its advanced, castration-resistant form (CRPC).[1]
PBRM1 Expression, Localization, and Clinical Significance in Prostate Cancer
In contrast to its role in renal cancer, PBRM1 is often overexpressed in prostate cancer and its elevated levels correlate with disease severity.[1]
-
Transcriptional and Protein Levels : Studies have shown that PBRM1 mRNA levels are significantly increased in prostate cancer tissues compared to those from patients with benign prostatic hyperplasia (BPH).[1] This increase in expression is linked to tumor aggressiveness.[1][7] Specifically, elevated PBRM1 mRNA and protein expression correlate with higher Gleason scores, a key prognostic indicator in prostate cancer.[1]
-
Subcellular Localization : The location of the PBRM1 protein within the cell also appears to be critical. In non-neoplastic prostate epithelial cells, PBRM1 is predominantly found in the nucleus, consistent with its function in chromatin remodeling.[1] However, in prostate cancer cell lines, PBRM1 is present in both the nucleus and in vesicular-like structures within the cytoplasm.[1] High nuclear localization of PBRM1 in patient tissues has been specifically correlated with more aggressive disease and elevated Prostate-Specific Antigen (PSA) levels.[1] The function of cytoplasmic PBRM1 is not yet understood but may involve novel signaling activities.[1]
Data Presentation: PBRM1 Expression and Clinical Correlation
| Parameter | Finding | Statistical Significance | Reference |
| PBRM1 mRNA Expression | 9.8-fold higher in PCa tissues compared to BPH tissues. | Mann-Whitney test | [1][8] |
| High PBRM1 mRNA & Gleason Score | Odds Ratio of 8.33 for high PBRM1 expression in PCa patients with Gleason score ≥ 7. | p = 0.02 | [8] |
| High Nuclear PBRM1 & Gleason Score | Correlation between high nuclear PBRM1 protein levels and Gleason score ≥ 7. | p = 0.002 | [1] |
| High Nuclear PBRM1 & PSA Levels | Correlation between high nuclear PBRM1 protein levels and PSA levels ≥ 10 ng/mL. | p = 0.01 | [1] |
Core Signaling Pathways Modulated by PBRM1
PBRM1 exerts its pro-tumorigenic effects in prostate cancer by modulating critical signaling pathways that govern growth, survival, and invasion.
Androgen Receptor (AR) Signaling
The Androgen Receptor (AR) is the primary driver of prostate cancer growth and progression. The PBAF complex, containing PBRM1, has been identified as a direct coactivator of the AR.[2] By remodeling chromatin at AR-regulated gene loci, the PBRM1-containing PBAF complex facilitates the binding of the AR and subsequent transcription of its target genes, which are crucial for PCa cell proliferation and survival. This function is vital not only in androgen-sensitive PCa but is also implicated in the maintenance of CRPC, where AR signaling often remains active despite low androgen levels.[6][9]
Epithelial-Mesenchymal Transition (EMT)
PBRM1 plays a pivotal role in promoting an aggressive, mesenchymal-like phenotype in prostate cancer cells.[1] Knockdown of PBRM1 in the PC-3 CRPC cell line leads to a significant reduction in the expression of key markers associated with aggressiveness, including:
-
N-Cadherin : A hallmark of EMT.
-
EpCAM (Epithelial Cell Adhesion Molecule) : A marker often associated with cancer stem cells (CSCs).
-
TGF-β (Transforming Growth Factor-beta) : A potent inducer of the EMT program.
These findings strongly suggest that high levels of PBRM1 are instrumental in driving the EMT process, which is critical for tumor invasion and metastasis.[1][10] This supports the hypothesis that PBRM1 helps maintain the malignant behavior of advanced prostate cancer.[6]
PBRM1 Alterations and Therapeutic Implications
While overexpression is the dominant theme in prostate cancer, the role of PBRM1 alterations in other cancers provides a rationale for exploring novel therapeutic strategies.
Synthetic Lethality
In several cancer types, PBRM1 plays a role in DNA damage repair (DDR). Loss-of-function mutations in PBRM1 can render cancer cells highly dependent on other DDR pathways for survival. This creates a vulnerability known as synthetic lethality. Specifically, PBRM1-deficient cells have shown sensitivity to inhibitors of Poly (ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[11] Although PBRM1 mutations are less common in PCa than in ccRCC, identifying a subset of PCa patients with these mutations could open the door to targeted therapies with PARP inhibitors, which are already approved for prostate cancers with other DDR gene mutations (e.g., BRCA1/2).[12]
Direct PBRM1 Inhibition
Given its role in promoting aggressive PCa, direct inhibition of PBRM1's function is an emerging therapeutic concept.[13] Small molecule inhibitors are being developed to target the bromodomains of PBRM1, preventing the PBAF complex from binding to acetylated histones.[13] This would disrupt its chromatin remodeling function and, in the context of prostate cancer, could potentially suppress the expression of AR target genes and EMT-related factors, thereby reducing tumor growth and progression.[13]
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize PBRM1 function in prostate cancer.
-
Cell Lines :
-
Protocol 1: Lentiviral shRNA-mediated Gene Knockdown in PC-3 Cells
-
Vector Preparation : Design and clone PBRM1-targeting short hairpin RNA (shRNA) sequences into a lentiviral vector (e.g., pLKO.1) containing a puromycin resistance cassette. A non-targeting scrambled shRNA is used as a control.
-
Virus Production : Co-transfect HEK293T cells with the shRNA vector and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.
-
Transduction : Harvest the virus-containing supernatant after 48-72 hours and use it to infect PC-3 cells in the presence of polybrene (8 µg/mL) to enhance efficiency.
-
Selection : 48 hours post-transduction, apply puromycin selection (1-2 µg/mL) to eliminate non-transduced cells, establishing stable PBRM1-knockdown (shPBRM1) and control (shCtrl) cell lines.
-
Validation : Confirm PBRM1 knockdown at both the mRNA (qPCR) and protein (Western Blot) levels.[1]
-
-
Protocol 2: Immunohistochemistry (IHC) on Tissue Microarrays (TMAs)
-
Sample Preparation : Use formalin-fixed, paraffin-embedded (FFPE) prostate cancer TMAs.
-
Antigen Retrieval : Deparaffinize sections in xylene and rehydrate through a graded ethanol series. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation : Incubate sections with a primary antibody against PBRM1 (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody and Detection : Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG). Detect the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting : Counterstain nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
-
Scoring : Evaluate PBRM1 staining intensity and the percentage of positive cells in both nuclear and cytoplasmic compartments.[1]
-
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction : Isolate total RNA from cell pellets or fresh-frozen tissue using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for PBRM1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis : Run the reaction on a real-time PCR system. Calculate the relative PBRM1 mRNA expression using the ΔΔCt method.[1]
-
Conclusion and Future Directions
The biological function of PBRM1 in prostate cancer is complex and multifaceted, standing in stark contrast to its established role as a tumor suppressor in other cancers. Evidence strongly indicates that PBRM1 promotes PCa aggressiveness by acting as a coactivator for the Androgen Receptor and by driving epithelial-mesenchymal transition.[1][2] Its overexpression and specific nuclear localization are correlated with poor prognostic markers, highlighting its clinical relevance.[1]
For researchers and scientists, future work should focus on elucidating the precise mechanisms of PBRM1's pro-tumorigenic activity, including the function of its cytoplasmic form and the full spectrum of genes it regulates in the context of AR signaling. For drug development professionals, PBRM1 presents a dual opportunity: as a direct therapeutic target for inhibition in the broader PCa population and, potentially, as a biomarker for synthetic lethality strategies with DDR inhibitors in the subset of patients with PBRM1 mutations.[11][13] Further validation in preclinical prostate cancer models is essential to translate these findings into effective clinical strategies.
References
- 1. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SWI/SNF chromatin remodelers in prostate cancer progression [frontiersin.org]
- 3. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 4. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. [PDF] New Insights into the Role of Polybromo-1 in Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 7. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
Rationale for Targeting PBRM1-BD2 in Clear Cell Renal Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clear cell renal cell carcinoma (ccRCC) is characterized by a high frequency of mutations in the Polybromo-1 (PBRM1) gene, second only to the von Hippel-Lindau (VHL) gene. PBRM1, a key subunit of the PBAF chromatin remodeling complex, plays a critical tumor suppressor role. Its function is mediated through six tandem bromodomains (BDs) that recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic loci. Emerging evidence strongly indicates that the second bromodomain, PBRM1-BD2, is a critical mediator of PBRM1's tumor-suppressive functions, making it a compelling therapeutic target for a significant subset of ccRCC. This guide provides an in-depth technical overview of the rationale for targeting PBRM1-BD2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Critical Role of PBRM1 and its Bromodomains in ccRCC
PBRM1 is a large protein that acts as a scaffolding subunit within the PBAF (Polybromo-associated BRG1-associated factors) complex, a SWI/SNF chromatin remodeling complex. Inactivation of PBRM1 is a frequent and early event in the development of ccRCC[1]. The protein's six bromodomains (BD1-6) are essential for its function, as they anchor the PBAF complex to acetylated histones, influencing chromatin structure and gene expression.
Studies have demonstrated that not all bromodomains contribute equally to PBRM1's function. Missense mutations found in ccRCC patients often cluster within the bromodomains, particularly BD2 and BD4, highlighting their non-redundant and critical roles in tumor suppression. It has been shown that BD2, in collaboration with BD4 and BD5, is crucial for high-affinity binding to acetylated histone H3 at lysine 14 (H3K14ac)[2]. This interaction is vital for the proper genomic localization and function of the PBAF complex. Disruption of this binding, even through a single point mutation in BD2, can abrogate PBRM1's tumor suppressor activities[2]. Therefore, the specific inhibition of PBRM1-BD2 presents a targeted approach to modulate the activity of PBRM1 in cancer cells.
Quantitative Data Supporting PBRM1-BD2 as a Target
The development of selective small molecule inhibitors for PBRM1-BD2 has provided valuable tools to probe its function and has yielded promising data supporting its therapeutic potential. The following tables summarize key quantitative data from biochemical and cellular assays.
Table 1: Binding Affinities of Acetylated Histone Peptides and Nucleic Acids to PBRM1 Bromodomains
| Ligand | PBRM1 Domain | Assay | Dissociation Constant (Kd) | Reference |
| H3K14ac peptide | BD2 | NMR | 0.41 ± 0.03 mM | [3][4] |
| H3K14ac peptide | BD4 | NMR | 0.57 ± 0.06 mM | [3] |
| H3K14ac peptide | BD2 (pre-bound to dsRNA) | NMR | 0.32 ± 0.06 mM | [3][4] |
| H3K14ac peptide | BD4 (pre-bound to dsRNA) | NMR | 0.30 ± 0.03 mM | [3] |
| dsRNA | BD2 | NMR | 0.025 ± 0.008 mM | [3][4] |
| dsRNA | BD4 | NMR | 0.12 ± 0.02 mM | [3] |
| H3K14ac peptide | BDs 2, 4, 5 | BLI | Apparent Kd < 1 µM | [2] |
Table 2: In Vitro Activity of Selective PBRM1-BD2 Inhibitors
| Compound | Target | Assay | IC50 | Kd | Reference |
| Compound 16 | PBRM1-BD2 | AlphaScreen | 0.26 ± 0.04 µM | 1.5 ± 0.9 µM (ITC) | [5] |
| Compound 7 | PBRM1-BD2 | AlphaScreen | 0.2 ± 0.02 µM | 0.7 µM (ITC) | [5] |
| Compound 8 | PBRM1-BD2 | AlphaScreen | 6.3 ± 1.4 µM | 6.9 µM (ITC) | [5] |
| Compound 15 | PBRM1-BD2 | AlphaScreen | ~0.2 µM | - | [5] |
| Compound 17 | PBRM1-BD2 | AlphaScreen | >10 µM | - | [5] |
| Compound 20 | PBRM1-BD2 | AlphaScreen | 5.6 ± 1.0 µM | - | [5] |
Table 3: Cellular Activity of PBRM1 Inhibition in Cancer Cell Lines
| Cell Line | PBRM1 Status | Intervention | Effect | Quantitative Measurement | Reference |
| ACHN (ccRCC) | Wild-type | PBRM1 knockdown | Increased proliferation | Increased S-phase cell population | [6][7] |
| ACHN (ccRCC) | Wild-type | PBRM1 knockdown | Increased migration and invasion | - | [7] |
| Caki2 (ccRCC) | Mutant | PBRM1 re-expression | Decreased proliferation | Increased G1/G0 arrest | [8][9] |
| 786-O (ccRCC) | PBRM1-deficient | Synthetic lethality screen | Sensitivity to DNMT inhibitor | Fdcyd IC50 lower in PBRM1-/- cells | [10] |
| OS-RC-2 (ccRCC) | PBRM1-mutant | MCL1 inhibitor (PRT1419) | Tumor growth inhibition in xenograft | 42% TGI | [11] |
| LNCaP (Prostate) | PBRM1-dependent | PBRM1-BD2 inhibitor (Cpd 16) | Growth inhibition | - | [5] |
Signaling Pathways and Rationale for Targeting PBRM1-BD2
PBRM1, through its chromatin remodeling activity, influences several key signaling pathways implicated in ccRCC pathogenesis. Targeting PBRM1-BD2 is expected to modulate these pathways and restore normal cellular function or induce cancer cell death.
PBRM1 and the Hypoxia-Inducible Factor (HIF) Pathway
The inactivation of VHL in most ccRCCs leads to the stabilization of HIF-α subunits. PBRM1 plays a complex role in regulating the HIF pathway. It has been shown that PBRM1 is required for HIF-1α protein translation through an interaction with the m6A reader protein YTHDF2[12][13]. This function appears to be independent of the core SWI/SNF complex[12][13]. By inhibiting PBRM1-BD2, it may be possible to disrupt the interaction of the PBAF complex with chromatin at HIF target genes, thereby modulating the hypoxic response in cancer cells.
Caption: PBRM1's role in the HIF pathway.
PBRM1 and the NF-κB Pathway
Recent studies have revealed that loss of PBRM1 leads to the redistribution of the PBAF complex to distal enhancer regions containing NF-κB motifs. This results in heightened NF-κB activity, which is pro-tumorigenic[14]. The ATPase activity of the PBAF complex is required to maintain the chromatin occupancy of RELA, a key component of the NF-κB complex. Targeting PBRM1-BD2 could potentially prevent the aberrant localization of the PBRM1-deficient PBAF complex, thereby suppressing oncogenic NF-κB signaling.
Caption: PBRM1 loss and aberrant NF-κB activation.
PBRM1 and Cell Cycle Regulation via Chemokine Signaling
PBRM1 has been identified as a regulator of cell cycle progression. Knockdown of PBRM1 in ccRCC cell lines leads to an increase in the proportion of cells in the S phase, promoting proliferation[6][7]. This has been linked to alterations in the chemokine/chemokine receptor interaction pathway[6][7][15]. Specifically, PBRM1 loss has been associated with decreased expression of chemokines like IL-8 and CXCL2, and increased expression of CCL2[6][7]. Re-expression of IL-8 in PBRM1-knockdown cells can rescue the proliferation phenotype and induce cell cycle arrest[6][7]. Targeting PBRM1-BD2 could therefore restore the normal expression of these chemokines and re-establish cell cycle control.
Caption: PBRM1's role in cell cycle control.
Experimental Protocols for PBRM1-BD2 Inhibitor Characterization
The following are detailed methodologies for key experiments used to identify and characterize PBRM1-BD2 inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of inhibitors to PBRM1-BD2 in a high-throughput format.
-
Principle: A biotinylated histone peptide (e.g., H3K14ac) and a GST-tagged PBRM1-BD2 protein are used. A Europium-labeled anti-GST antibody (donor) and a streptavidin-conjugated APC (acceptor) are brought into proximity upon binding of the histone peptide to the bromodomain, resulting in a FRET signal. Inhibitors that disrupt this interaction will reduce the FRET signal.
-
Materials:
-
Recombinant GST-tagged PBRM1-BD2
-
Biotinylated H3K14ac peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-conjugated Allophycocyanin (APC)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
Test compounds (PBRM1-BD2 inhibitors)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Prepare a mixture of GST-PBRM1-BD2 and biotinylated H3K14ac peptide in assay buffer.
-
Add 5 µL of the protein-peptide mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine IC50 values.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Principle: A solution of the PBRM1-BD2 inhibitor is titrated into a solution containing the PBRM1-BD2 protein. The heat released or absorbed during binding is measured.
-
Materials:
-
Purified PBRM1-BD2 protein (in ITC buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
PBRM1-BD2 inhibitor (dissolved in ITC buffer)
-
ITC instrument
-
-
Procedure:
-
Dialyze the PBRM1-BD2 protein against the ITC buffer extensively.
-
Dissolve the inhibitor in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and inhibitor solutions.
-
Load the PBRM1-BD2 protein (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the inhibitor (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
Analyze the data by integrating the heat pulses and fitting to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a PBRM1-BD2 inhibitor with its target in a cellular context.
-
Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble PBRM1 protein remaining is quantified. An increase in the melting temperature of PBRM1 in the presence of the inhibitor indicates target engagement.
-
Materials:
-
ccRCC cell line expressing PBRM1
-
PBRM1-BD2 inhibitor
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Antibody against PBRM1 for Western blotting
-
-
Procedure:
-
Culture ccRCC cells to ~80% confluency.
-
Treat the cells with the PBRM1-BD2 inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PBRM1 antibody.
-
Quantify the band intensities and plot the fraction of soluble PBRM1 as a function of temperature to generate melting curves and determine the shift in melting temperature upon inhibitor treatment.
-
Conclusion and Future Directions
The frequent inactivation of PBRM1 in ccRCC, coupled with the critical role of its second bromodomain in mediating its tumor suppressor functions, provides a strong rationale for the development of selective PBRM1-BD2 inhibitors. The quantitative data presented herein demonstrates the feasibility of developing potent and selective inhibitors that can modulate PBRM1 activity. The intricate involvement of PBRM1 in key oncogenic pathways, including the HIF, NF-κB, and cell cycle regulatory pathways, further underscores the therapeutic potential of this approach.
Future research should focus on:
-
Developing PBRM1-BD2 inhibitors with improved potency and selectivity, as well as favorable pharmacokinetic properties.
-
Conducting comprehensive preclinical studies in relevant ccRCC models, including patient-derived xenografts, to evaluate the in vivo efficacy of these inhibitors.
-
Investigating the potential for synergistic combinations of PBRM1-BD2 inhibitors with other targeted therapies or immunotherapies in ccRCC.
-
Further elucidating the downstream consequences of PBRM1-BD2 inhibition to identify biomarkers for patient stratification and response monitoring.
The targeted inhibition of PBRM1-BD2 represents a promising and mechanistically-driven therapeutic strategy for a significant population of ccRCC patients, with the potential to address a critical unmet need in the management of this disease.
References
- 1. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 11. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 12. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jurology.com [jurology.com]
PBRM1-BD2-IN-2: A Selective Probe for the PBAF Chromatin Remodeling Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes are critical regulators of gene expression, and their dysregulation is implicated in a significant fraction of human cancers. The Polybromo-associated BAF (PBAF) complex is a distinct form of the SWI/SNF complex, characterized by the presence of the PBRM1 (Polybromo-1) subunit. PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for anchoring the PBAF complex to specific regions of chromatin, thereby enabling it to remodel nucleosomes and modulate gene expression. The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a key mediator of this chromatin binding. PBRM1-BD2-IN-2 is a selective, cell-active small molecule inhibitor that targets this specific bromodomain, offering a valuable tool to probe the function of the PBAF complex and explore its therapeutic potential.
This compound: Mechanism of Action
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain of PBRM1. By occupying this site, the inhibitor prevents the recognition of acetylated histone tails by PBRM1-BD2. This, in turn, disrupts the tethering of the entire PBAF complex to chromatin, leading to its displacement and the subsequent inhibition of its chromatin remodeling activities. The downstream consequences of this inhibition include alterations in gene expression patterns, which can impact cellular processes such as proliferation, differentiation, and DNA repair.
Caption: Inhibition of PBAF complex recruitment to chromatin by this compound.
Quantitative Data
The inhibitory activity and binding affinity of this compound and related compounds have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound.
| Compound | Target | IC50 (µM) | Kd (µM) | Assay |
| This compound | PBRM1-BD2 | 1.0[1][2] | 9.3[1][2] | AlphaScreen, ITC |
Table 2: Selectivity Profile of this compound.
| Compound | Target | Kd (µM) | Assay |
| This compound | PBRM1-BD2 | 9.3[1][2] | ITC |
| PBRM1-BD5 | 10.1[1][2] | ITC | |
| SMARCA2B | 18.4 | ITC | |
| SMARCA4 | 69[1][2] | ITC |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This bead-based assay is used to quantify the inhibition of the interaction between PBRM1-BD2 and an acetylated histone peptide.
Principle: The assay utilizes two types of beads: a streptavidin-coated donor bead and a nickel-chelate acceptor bead. A biotinylated peptide corresponding to an acetylated histone tail (e.g., H3K14ac) binds to the donor bead. A His-tagged PBRM1-BD2 protein binds to the acceptor bead. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will cause a decrease in the luminescent signal.
Protocol:
-
A solution of His-tagged PBRM1-BD2 is mixed with a biotinylated acetylated histone peptide (e.g., H3K14Ac).
-
Serial dilutions of this compound (or other test compounds) are added to the protein-peptide mixture and incubated for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
A mixture of AlphaScreen streptavidin donor beads and nickel chelate acceptor beads is then added.
-
The reaction is incubated in the dark for a further period (e.g., 1 hour) to allow for bead-protein/peptide binding.
-
The luminescence is read on a compatible plate reader.
-
IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining inhibitor potency using AlphaScreen.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (PBRM1-BD2) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell. The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
Protocol:
-
Purified PBRM1-BD2 protein is placed in the sample cell of the ITC instrument, and the same buffer is placed in the reference cell.
-
A concentrated solution of this compound is loaded into the injection syringe.
-
A series of small, sequential injections of the inhibitor solution are made into the protein solution.
-
The heat change associated with each injection is measured.
-
The integrated heat data is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Principle: The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye (e.g., SYPRO Orange) is included in the reaction, which has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic regions of the protein that are exposed during unfolding. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).
Protocol:
-
A solution of purified PBRM1-BD2 protein is prepared in a suitable buffer.
-
The fluorescent dye (e.g., SYPRO Orange) is added to the protein solution.
-
The protein-dye mixture is aliquoted into a multiwell PCR plate.
-
This compound or a vehicle control (e.g., DMSO) is added to the wells.
-
The plate is placed in a real-time PCR instrument, and the temperature is ramped up in small increments (e.g., 1°C per minute).
-
Fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined from the midpoint of the resulting melting curve. The change in Tm (ΔTm) in the presence of the inhibitor indicates ligand binding and protein stabilization.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of the PBAF complex. Its selectivity for the second bromodomain of PBRM1 allows for the specific interrogation of the PBAF complex's chromatin-targeting function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this inhibitor in their studies of chromatin biology and cancer. The continued use of such precise chemical tools will undoubtedly deepen our understanding of the intricate mechanisms of gene regulation and may pave the way for novel therapeutic strategies targeting the SWI/SNF complexes in disease.
References
Unraveling the Selectivity of Pbrm1-BD2-IN-2 for the PBRM1 Bromodomain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Pbrm1-BD2-IN-2, a selective, cell-active inhibitor targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a critical subunit of the PBAF chromatin remodeling complex, and its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[1][2][3] This document details the quantitative binding data, experimental methodologies, and relevant biological pathways to facilitate further research and drug development efforts.
Core Data Presentation: Quantitative Selectivity Profile
The selectivity of this compound has been rigorously characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data, demonstrating its preferential binding to PBRM1-BD2.
Table 1: Binding Affinity (Kd) of this compound for PBRM1 and Other Bromodomains
| Target Bromodomain | Dissociation Constant (Kd) in µM | Assay Method |
| PBRM1-BD2 | 9.3[4] | Isothermal Titration Calorimetry (ITC) |
| PBRM1-BD5 | 10.1[4] | Isothermal Titration Calorimetry (ITC) |
| SMARCA2B | 18.4[4] | Isothermal Titration Calorimetry (ITC) |
| SMARCA4 | 69[4] | Isothermal Titration Calorimetry (ITC) |
Table 2: Inhibitory Activity (IC50) of this compound
| Target Bromodomain | IC50 in µM | Assay Method |
| PBRM1-BD2 | 1.0[4] | AlphaScreen |
Key Experimental Protocols
The characterization of this compound relies on a suite of robust experimental techniques. Below are detailed methodologies for the key assays cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5]
Methodology:
-
Protein and Compound Preparation: Recombinantly express and purify the desired bromodomain proteins (e.g., PBRM1-BD2, PBRM1-BD5, SMARCA2B, SMARCA4). Dissolve this compound in a buffer compatible with the protein, typically including a small percentage of DMSO to ensure solubility. The buffer used for PBRM1-BD2 experiments often consists of 100 mM Na2PO4 (pH 7.5 at 20 °C), 100 mM NaCl, and 5% v/v glycerol.[1]
-
ITC Instrument Setup: Use a VP-ITC instrument (MicroCal) or similar.[1] Thoroughly clean the sample and reference cells. Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of injections of the inhibitor into the protein solution. A typical experiment might involve an initial 2 μL injection followed by 30 injections of 10 μL each, with sufficient time between injections for the signal to return to baseline.[1]
-
Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry, and enthalpy of the interaction.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions. For bromodomain inhibitors, it's typically configured as a competition assay.
Methodology:
-
Reagents: His-tagged PBRM1-BD2 protein, a biotinylated acetylated histone peptide (e.g., H3K14Ac), Streptavidin-coated Donor beads, and Nickel-Chelate Acceptor beads.[1]
-
Assay Setup: In a microplate, combine the His-tagged PBRM1-BD2 protein and the biotinylated histone peptide with varying concentrations of the inhibitor (this compound).[1] Allow this mixture to incubate.
-
Bead Addition: Add the AlphaScreen beads to the mixture. The Donor beads will bind to the biotinylated peptide, and the Acceptor beads will bind to the His-tagged protein.[1]
-
Signal Detection: If the protein and peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal upon excitation. The inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[6][7][8]
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a PBRM1-dependent prostate cancer cell line) with either this compound or a vehicle control (DMSO) and incubate.[1][4]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).[6][9]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[6]
-
Protein Quantification: Quantify the amount of soluble PBRM1 in each sample using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble PBRM1 as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
PBRM1 in Chromatin Remodeling
PBRM1 is a defining subunit of the PBAF (PBRM1-associated BRG1/BRM-associated factors) complex, a type of SWI/SNF chromatin remodeling complex.[10] These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. The six bromodomains of PBRM1 are thought to act as "readers" of acetylated lysine residues on histone tails, tethering the PBAF complex to specific genomic loci.[11] Disruption of this interaction by inhibitors like this compound can alter the expression of genes involved in critical cellular processes.
Caption: PBRM1's role in the PBAF complex and its inhibition.
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of selective bromodomain inhibitors follow a logical progression of experiments, from initial screening to cellular activity validation.
Caption: Workflow for the discovery of PBRM1 inhibitors.
PBRM1 and Cancer-Related Signaling
PBRM1 loss or mutation is frequently observed in cancers like clear cell renal cell carcinoma (ccRCC).[10][12] Its role as a tumor suppressor is linked to the regulation of various signaling pathways. Studies have shown that PBRM1 deficiency can lead to the activation of the PI3K-AKT-mTOR pathway and promote aerobic glycolysis (the Warburg effect).[13] It also influences pathways related to cell adhesion, cytokine-cytokine receptor interactions, and hypoxia response.[10][14]
Caption: PBRM1's influence on cancer-related signaling pathways.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PBRM1's Second Bromodomain in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a critical subunit of the PBAF chromatin remodeling complex, plays a central role in maintaining genomic integrity and regulating gene expression. Its unique structure, featuring six tandem bromodomains, designates it as a key chromatin-targeting module. Among these, the second bromodomain (BD2) has emerged as a crucial player in directing the PBAF complex to specific chromatin loci, thereby influencing a cascade of cellular processes. This in-depth technical guide elucidates the multifaceted role of PBRM1's BD2 in chromatin remodeling, presenting key quantitative data, detailed experimental methodologies, and visual representations of its functional interactions.
PBRM1 is frequently mutated in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), highlighting its significance as a tumor suppressor.[1] The bromodomains of PBRM1 function as "readers" of acetylated lysine residues on histone tails, a key post-translational modification associated with active chromatin states. The specific recognition of these marks by PBRM1's bromodomains is fundamental to the recruitment of the PBAF complex, which then utilizes its ATPase activity to remodel nucleosomes and modulate DNA accessibility.
This guide will specifically focus on the contributions of the second bromodomain to PBRM1's function, exploring its binding preferences, its interplay with other domains, and its involvement in critical signaling pathways that are often dysregulated in disease.
The Second Bromodomain: A Key Reader of Histone Acetylation
The second bromodomain of PBRM1 is a primary reader of acetylated histone H3 at lysine 14 (H3K14ac).[2][3] This interaction is a critical initial step in tethering the PBAF complex to chromatin. While BD2 exhibits a clear preference for H3K14ac, its binding affinity is significantly enhanced through a collaborative effort with other bromodomains within PBRM1.
Cooperative Binding and Affinity
Studies have revealed that while individual bromodomains of PBRM1 have modest affinity for acetylated histones, the full-length protein, through the coordinated action of its bromodomains, achieves high-affinity binding. Specifically, bromodomains 2, 4, and 5 (BD2, BD4, and BD5) collaborate to create a high-affinity binding pocket for H3K14ac.[4][5] This multivalent engagement is a recurring theme in chromatin biology, allowing for precise and stable interactions with specific patterns of histone modifications. The disruption of this cooperative binding, even through a mutation in a single critical bromodomain like BD2, can abolish the tumor suppressor functions of PBRM1.[4]
Recent research has also uncovered an additional layer of complexity, demonstrating that PBRM1's BD2 and BD4 can also bind to double-stranded RNA (dsRNA).[6][7] This interaction with RNA appears to further enhance the association of PBRM1 with chromatin, suggesting a nuanced regulatory mechanism involving both histone marks and nuclear RNA.
Quantitative Data on PBRM1 BD2 Interactions
The development of selective chemical probes and inhibitors targeting PBRM1's bromodomains has been instrumental in dissecting their function. The following tables summarize key quantitative data related to the binding affinities of PBRM1 BD2 for various ligands and inhibitors.
| Ligand/Inhibitor | Target | Method | Kd (μM) | Reference |
| Fragment 5 | PBRM1-BD2 | NMR | 45.3 ± 8.1 | [1] |
| Compound 7 | PBRM1-BD2 | ITC | 0.7 | [1] |
| Compound 8 | PBRM1-BD2 | ITC | 6.9 | [1] |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | ITC | 1.5 | [8] |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | ITC | 4.4 | [9] |
Table 1: Dissociation Constants (Kd) for PBRM1 BD2 Binders. This table presents the equilibrium dissociation constants (Kd) for various compounds binding to the second bromodomain of PBRM1, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC). Lower Kd values indicate higher binding affinity.
| Inhibitor | Target | Method | IC50 (μM) | Reference |
| Compound 7 | PBRM1-BD2 | AlphaScreen | 0.2 ± 0.02 | [1] |
| Compound 8 | PBRM1-BD2 | AlphaScreen | 6.3 ± 1.4 | [1] |
| PBRM1-BD2-IN-6 | PBRM1 | AlphaScreen | 0.22 | [10] |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | AlphaScreen | 0.26 | [8] |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | AlphaScreen | 0.16 | [9] |
Table 2: Inhibitory Concentrations (IC50) for PBRM1 BD2 Inhibitors. This table shows the half-maximal inhibitory concentrations (IC50) of various inhibitors targeting the second bromodomain of PBRM1, measured using the AlphaScreen assay. Lower IC50 values indicate greater potency of the inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PBRM1's second bromodomain.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.[10][11][12][13][14]
Objective: To measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand (e.g., a small molecule inhibitor or a histone peptide) binding to PBRM1 BD2.
Methodology:
-
Sample Preparation:
-
Express and purify the PBRM1 BD2 protein.
-
Prepare the ligand of interest.
-
Crucially, both the protein and the ligand must be in an identical, well-matched buffer to minimize heats of dilution.[14] This is often achieved by dialyzing the protein against the final buffer and then using that same dialysis buffer to dissolve the ligand.
-
Degas both solutions to prevent air bubbles.[14]
-
Typical starting concentrations are 10-20 μM for the protein in the sample cell and 100-200 μM for the ligand in the syringe.[10][12]
-
-
ITC Experiment:
-
Load the PBRM1 BD2 solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data, a series of heat-releasing or -absorbing peaks, is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format.[1][15][16][17]
Objective: To quantify the inhibitory effect of compounds on the interaction between PBRM1 BD2 and an acetylated histone peptide.
Methodology:
-
Assay Components:
-
His-tagged PBRM1 BD2 protein.
-
Biotinylated histone H3 peptide containing K14ac.
-
Streptavidin-coated Donor beads.
-
Anti-His antibody-conjugated Acceptor beads.
-
-
Assay Principle:
-
The interaction between the His-tagged PBRM1 BD2 and the biotinylated H3K14ac peptide brings the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.
-
A competitive inhibitor will disrupt the protein-peptide interaction, separating the beads and leading to a decrease in the signal.
-
-
Procedure:
-
Incubate the His-tagged PBRM1 BD2, biotinylated H3K14ac peptide, and the test inhibitor in a microplate well.
-
Add the Acceptor beads and incubate.
-
Add the Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
The signal intensity is plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in vivo.[2][4][18][19][20]
Objective: To determine if PBRM1 (and by extension, the PBAF complex) is associated with specific genomic regions in cells.
Methodology:
-
Cross-linking:
-
Cell Lysis and Chromatin Fragmentation:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Fragment the chromatin to a size range of 200-1000 bp, typically by sonication.[2]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to PBRM1.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Perform a series of washes to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the formaldehyde cross-links by heating.
-
Treat with proteinase K to digest the proteins.
-
-
DNA Purification and Analysis:
-
Purify the DNA.
-
Analyze the enriched DNA sequences by qPCR (ChIP-qPCR) for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Sequential Salt Extraction
This biochemical fractionation technique is used to assess the relative affinity of proteins for chromatin.[6][21][22]
Objective: To determine how strongly PBRM1 and its mutants are associated with bulk chromatin.
Methodology:
-
Cell Lysis and Nuclear Isolation:
-
Harvest cells and lyse them in a hypotonic buffer to release the nuclei.
-
Isolate the nuclei by centrifugation.
-
-
Sequential Extraction:
-
Resuspend the nuclear pellet in a series of buffers with increasing salt (e.g., NaCl) concentrations (e.g., 0 mM, 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).[21]
-
After each incubation, centrifuge to pellet the chromatin and collect the supernatant, which contains the proteins that have been eluted at that salt concentration.
-
-
Analysis:
-
Analyze the protein content of each supernatant fraction by SDS-PAGE and Western blotting using an antibody against PBRM1.
-
Proteins that are more tightly bound to chromatin will elute at higher salt concentrations.
-
Signaling Pathways and Logical Relationships
The function of PBRM1's second bromodomain is intricately linked to several key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
PBRM1 BD2 in PBAF-Mediated Chromatin Remodeling
Caption: PBRM1 BD2 recognizes H3K14ac, tethering the PBAF complex for chromatin remodeling.
Role of PBRM1 in the p53 Pathway
While BD4 is the primary reader of p53 acetylation at K382, BD2's interaction with H3K14ac is also implicated in facilitating the transcriptional activation of p53 target genes like p21.[3][23]
Caption: PBRM1, through its bromodomains, acts as a reader of p53 acetylation to promote tumor suppression.
PBRM1 Loss and Aberrant NF-κB Signaling
Loss of PBRM1 can lead to the mislocalization of the remaining PBAF complex, resulting in the aberrant activation of pro-tumorigenic pathways like NF-κB.[12][23][24][25]
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenome-noe.net [epigenome-noe.net]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pbrm1-acts-as-a-p53-lysine-acetylation-reader-to-suppress-renal-tumor-growth - Ask this paper | Bohrium [bohrium.com]
- 9. Differential Salt Fractionation of Nuclei to Analyze Chromatin-associated Proteins from Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Isothermal titration calorimetry [cureffi.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 19. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
- 21. Sequential Salt Extractions for the Analysis of Bulk Chromatin Binding Properties of Chromatin Modifying Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sequential Salt Extractions for the Analysis of Bulk Chromatin Binding Properties of Chromatin Modifying Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scholars.mssm.edu [scholars.mssm.edu]
The Impact of PBRM1-BD2-IN-2 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PBRM1-BD2-IN-2, a selective chemical probe for the second bromodomain of Polybromo-1 (PBRM1). We will explore the core mechanism of PBRM1 in gene transcription, the specific inhibitory action of this compound, its quantified effects, and the experimental protocols used to ascertain these impacts. This document serves as a comprehensive resource for professionals investigating epigenetic regulation and developing novel therapeutic strategies targeting the PBAF chromatin remodeling complex.
Introduction: PBRM1 and the PBAF Chromatin Remodeling Complex
Gene expression in eukaryotes is intricately regulated by the dynamic structuring of chromatin. The SWI/SNF family of ATP-dependent chromatin remodeling complexes plays a pivotal role in this process by altering the accessibility of DNA to transcription factors.[1] One such complex is the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, which is involved in both the activation and repression of select genes.[1][2][3]
A key subunit that defines the PBAF complex is Polybromo-1 (PBRM1), also known as BAF180.[3] Uniquely among human proteins, PBRM1 contains six tandem bromodomains (BDs), which function as "readers" of acetylated lysine residues on histone tails.[4] This interaction is crucial for tethering the PBAF complex to specific chromatin locations to modulate gene expression. The second bromodomain, PBRM1-BD2, has been identified as a critical mediator of PBAF's binding to chromatin.[5] Given that mutations in PBRM1 are frequent in various cancers, particularly clear cell renal cell carcinoma (ccRCC), understanding its function and developing specific inhibitors is of high therapeutic interest.[4][6]
This compound is a selective, cell-active small molecule inhibitor designed to target the second bromodomain of PBRM1.[7][8] By competitively binding to the acetyl-lysine binding pocket of PBRM1-BD2, this inhibitor disrupts the recruitment of the PBAF complex to chromatin, thereby altering gene transcription programs.
Mechanism of Action: PBRM1 Function and Inhibition by this compound
The PBAF complex, through the PBRM1 subunit, recognizes and binds to acetylated histones, particularly at promoter and enhancer regions. This binding event initiates ATP-dependent chromatin remodeling, which can either expose or conceal transcription factor binding sites, leading to gene activation or repression.
Caption: Canonical pathway of PBAF-mediated gene transcription.
This compound acts as a competitive antagonist at the acetyl-lysine binding site of PBRM1's second bromodomain. This inhibition prevents the initial recognition step, decoupling the PBAF complex from its chromatin targets and disrupting its ability to regulate gene expression.
Caption: Mechanism of this compound action on PBAF recruitment.
Quantitative Data on Inhibitor Activity
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The data presented below summarizes its binding affinity (Kd), inhibitory concentration (IC50), and effects on cell viability.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Value (μM) | Reference |
|---|---|---|---|
| PBRM1-BD2 | IC50 (AlphaScreen) | 1.0 | [7] |
| PBRM1-BD2 | Kd (ITC) | 9.3 | [7] |
| PBRM1-BD5 | Kd (ITC) | 10.1 | [7] |
| SMARCA2B | Kd (ITC) | 18.4 | [7] |
| SMARCA4 | Kd (ITC) | 69 |[7] |
Table 2: Comparative IC50 Values of PBRM1-BD2 Inhibitors
| Compound | PBRM1-BD2 IC50 (μM) | Reference |
|---|---|---|
| This compound | 1.0 | [7] |
| PBRM1-BD2-IN-4 | 0.2 | [9] |
| PBRM1-BD2-IN-5 | 0.26 | [9] |
| PBRM1-BD2-IN-6 | 0.22 | [9] |
| PBRM1-BD2-IN-7 | 0.29 | [9] |
| PBRM1-BD2-IN-8 | 0.16 |[9] |
Table 3: Cellular Activity of this compound
| Cell Line | Treatment Conditions | Observed Effect | Reference |
|---|
| PBRM1-dependent prostate cancer cell line | 0, 0.1, 1, and 10 μM; 5 days | Selective inhibition of cell growth |[7] |
Impact on Gene Transcription and Cellular Phenotype
The inhibition of PBRM1-BD2 by compounds like this compound is expected to mimic the effects of PBRM1 loss. Studies involving the re-expression or knockdown of PBRM1 have provided significant insights into its role in transcription.
-
Tumor Suppressor Function: In ccRCC models, PBRM1 re-expression upregulates genes involved in cellular adhesion, metabolism, and apoptosis while downregulating genes critical for cell division.[10][11] This suggests that PBRM1 inhibition would have the opposite effect, potentially promoting proliferation and a less differentiated state.
-
Epigenetic Reprogramming: Loss of PBRM1 can lead to significant changes in the epigenetic landscape. This includes de novo gains in histone marks like H3K4me3 at promoter regions, which are associated with gene activation.[12]
-
Activation of Oncogenic Pathways: A notable consequence of PBRM1 loss is the activation of the ALDH1A1 gene, a key component of the retinoic acid biosynthesis pathway.[12] Increased ALDH1A1 expression is linked to cancer stem cell phenotypes and increased tumorigenicity.
Caption: Logical flow from PBRM1-BD2 inhibition to cellular effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PBRM1 inhibitors.
5.1 AlphaScreen Assay for IC50 Determination
This assay quantifies the inhibition of the interaction between PBRM1-BD2 and an acetylated histone peptide.
-
Principle: A biotinylated histone H3 peptide (e.g., H3K14Ac) binds to streptavidin-coated donor beads, and a His-tagged PBRM1-BD2 protein binds to Ni-chelate acceptor beads. When in proximity, a chemiluminescent signal is generated. A competitive inhibitor disrupts this interaction, causing a loss of signal.
-
Protocol:
-
Prepare a reaction mixture containing 200 nM His-tagged PBRM1-BD2 and 100 nM biotinylated H3K14Ac peptide in assay buffer.
-
Add this compound at varying concentrations (e.g., 0 to 250 μM) to the mixture in a 384-well plate. Incubate for 30 minutes at room temperature.
-
Add a suspension of AlphaScreen Streptavidin Donor beads and Nickel-Chelate Acceptor beads to the wells.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Read the luminescence signal on a compatible plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[5]
-
5.2 Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd).
-
Principle: A solution of the inhibitor is titrated into a solution containing the PBRM1-BD2 protein in a calorimeter cell. The heat released or absorbed upon binding is measured.
-
Protocol:
-
Prepare the PBRM1-BD2 protein (e.g., 70-100 µM) and the inhibitor (e.g., 700-1000 µM) in identical buffer (e.g., 100 mM Na2PO4, 100 mM NaCl, pH 7.5).
-
Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform an initial small injection (e.g., 2 μL) followed by a series of larger injections (e.g., 10 μL) at timed intervals.
-
Record the heat change after each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).[5]
-
5.3 Cell Viability Assay
This assay assesses the impact of the inhibitor on the proliferation of cancer cells.
-
Principle: Cells are treated with the inhibitor, and their viability is measured over time using a metabolic indicator (e.g., resazurin) or by cell counting.
-
Protocol:
-
Seed cells (e.g., LNCaP prostate cancer cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 10 μM) or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 5 days).[7]
-
Add a viability reagent (e.g., CellTiter-Blue) to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance on a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells at each inhibitor concentration.
-
Caption: Standard workflow for characterizing a PBRM1 inhibitor.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the PBRM1 bromodomain in gene transcription. By selectively inhibiting the interaction between PBRM1-BD2 and acetylated histones, it effectively disrupts the chromatin-targeting function of the PBAF complex. This leads to predictable and measurable changes in gene expression, including the modulation of pathways involved in cell cycle control, cell adhesion, and oncogenic signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers aiming to further investigate the therapeutic potential of targeting the PBRM1 subunit in cancer and other diseases characterized by epigenetic dysregulation.
References
- 1. devbiology-cobre.omrf.org [devbiology-cobre.omrf.org]
- 2. PBAF chromatin-remodeling complex requires a novel specificity subunit, BAF200, to regulate expression of selective interferon-responsive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 | Abcam [abcam.com]
- 4. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of PBRM1-BD2 Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a frequently mutated tumor suppressor in various cancers, most notably clear cell renal cell carcinoma (ccRCC). Its second bromodomain, BD2, is crucial for anchoring the PBAF complex to acetylated histones, thereby regulating gene expression. Inhibition of PBRM1-BD2 presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the known downstream effects of PBRM1-BD2 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows.
Introduction to PBRM1 and the PBAF Complex
PBRM1 is a large, multi-domain protein that serves as a specificity subunit for the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] The primary function of the PBAF complex is to alter the structure of chromatin, making DNA more accessible for transcription. PBRM1 contains six bromodomains, with the second bromodomain (BD2) playing a critical role in recognizing and binding to acetylated lysine residues on histone tails, particularly H3K14ac.[3][4] This interaction is essential for the proper targeting and function of the PBAF complex at specific genomic loci.
Mutations in PBRM1, which often lead to loss of function, are highly prevalent in ccRCC (approximately 40%) and are also found in other cancers.[5][6] The loss of PBRM1 function disrupts the normal regulation of gene expression, leading to downstream effects that promote tumorigenesis. Consequently, targeting PBRM1, and specifically its BD2 domain, with small molecule inhibitors has emerged as a potential therapeutic avenue.[2][7]
Downstream Effects of PBRM1-BD2 Inhibition
Inhibition or loss of PBRM1-BD2 function triggers a cascade of downstream events, impacting multiple cellular processes. These effects are primarily a consequence of altered gene expression due to the misregulation of the PBAF complex.
Altered Gene Expression Profiles
RNA sequencing (RNA-seq) studies have revealed significant changes in the transcriptome following PBRM1 knockdown or inhibition.
Table 1: Differentially Expressed Genes upon PBRM1 Knockdown in ccRCC Cells
| Gene | Regulation | Fold Change (approx.) | Associated Pathway/Process | Reference |
| ALDH1A1 | Upregulated | >2 | Retinoic Acid Biosynthesis | [5] |
| BMF | Upregulated | Not Specified | Apoptosis | [8] |
| BID | Upregulated | Not Specified | Apoptosis | [8] |
| PMAIP1 (NOXA) | Upregulated | Not Specified | Apoptosis | [8][9] |
| FAS | Upregulated | Not Specified | Apoptosis | [8] |
| PFKP | Upregulated | Not Specified | Glycolysis | [10] |
| ENO1 | Upregulated | Not Specified | Glycolysis | [10] |
| PKM | Upregulated | Not Specified | Glycolysis | [10] |
| LDHA | Upregulated | Not Specified | Glycolysis | [10] |
| Cell Cycle Genes | Downregulated | Not Specified | Cell Proliferation | [1][11] |
| Cell Adhesion Genes | Upregulated | Not Specified | Cell Adhesion, Epithelial Phenotype | [12][13][14] |
Key Signaling Pathways Affected
Loss of PBRM1 function leads to the upregulation of genes involved in retinoic acid biosynthesis, most notably aldehyde dehydrogenase 1 family member A1 (ALDH1A1).[5] This is associated with an increase in H3K4me3 peaks at the promoters of these genes.[5]
PBRM1 deficiency has been shown to activate the PI3K/AKT/mTOR signaling pathway.[10][15] This activation is associated with an increase in the expression of key glycolytic enzymes, leading to a metabolic shift towards aerobic glycolysis (the Warburg effect).[10][15]
PBRM1 plays a role in regulating the expression of genes involved in cell adhesion.[12][13][14] Re-expression of PBRM1 in deficient cells leads to an upregulation of cell adhesion genes and a more epithelial phenotype, suggesting that PBRM1 loss may promote EMT, a process critical for metastasis.[13]
Experimental Protocols for Investigating Downstream Effects
This section provides detailed methodologies for key experiments used to study the downstream effects of PBRM1-BD2 inhibition.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of PBRM1 and other chromatin-associated proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the PBRM1-BD2 inhibitor or vehicle control for the desired time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable buffer and sonicate to shear chromatin to fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PBRM1 overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify PBRM1 binding sites, and conduct motif analysis to identify potential co-regulatory factors.
RNA Sequencing (RNA-Seq)
RNA-seq is used to quantify genome-wide changes in gene expression following PBRM1-BD2 inhibition.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PBRM1-BD2 inhibitor or vehicle control.
-
RNA Extraction: Lyse cells and extract total RNA using a suitable kit or Trizol reagent.
-
RNA Quality Control: Assess the integrity and purity of the RNA using a Bioanalyzer or similar instrument.
-
Library Preparation: Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA. Fragment the RNA and synthesize first- and second-strand cDNA. Ligate sequencing adapters to the cDNA fragments.
-
Library Amplification and QC: Amplify the library by PCR and assess its quality and quantity.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Perform quality control of the raw sequencing reads, align them to a reference genome, quantify gene expression levels, and identify differentially expressed genes between the inhibitor-treated and control samples.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
ATAC-seq is used to assess changes in chromatin accessibility genome-wide following PBRM1-BD2 inhibition.
Protocol:
-
Cell Preparation: Harvest a small number of cells (50,000 to 100,000) and prepare a nuclear suspension.
-
Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase, which will simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.
-
DNA Purification: Purify the tagmented DNA.
-
Library Amplification: Amplify the library by PCR.
-
Sequencing and Data Analysis: Perform high-throughput sequencing and analyze the data to identify regions of differential chromatin accessibility between inhibitor-treated and control samples.
Western Blotting
Western blotting is used to quantify changes in the protein levels of specific downstream targets.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTS) Assay
The MTS assay is used to assess the effect of PBRM1-BD2 inhibition on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PBRM1-BD2 inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.
Quantitative Data on PBRM1-BD2 Inhibitors
Several small molecule inhibitors targeting the bromodomains of PBRM1 have been developed. Their activity is typically assessed using biophysical and cellular assays.
Table 2: In Vitro Activity of Representative PBRM1-BD2 Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| PBRM1-BD2-IN-2 | AlphaScreen | PBRM1-BD2 | 1.0 µM (IC50) | [16] |
| Isothermal Titration Calorimetry (ITC) | PBRM1-BD2 | 9.3 µM (Kd) | [16] | |
| Compound 7 | AlphaScreen | PBRM1-BD2 | 0.2 ± 0.02 µM (IC50) | [2] |
| Isothermal Titration Calorimetry (ITC) | PBRM1-BD2 | 0.7 µM (Kd) | [2] | |
| Compound 16 | AlphaScreen | PBRM1-BD2 | 0.26 ± 0.04 µM (IC50) | [2] |
| Isothermal Titration Calorimetry (ITC) | PBRM1-BD2 | 1.5 ± 0.9 µM (Kd) | [2] |
Conclusion
Inhibition of the PBRM1-BD2 domain disrupts the chromatin-targeting function of the PBAF complex, leading to widespread changes in gene expression and the deregulation of key cellular pathways. The downstream consequences include altered metabolism, increased apoptosis, and changes in cell adhesion, all of which have significant implications for cancer biology. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of PBRM1-BD2 inhibition. Future studies should focus on elucidating the complete spectrum of downstream effects and on developing more potent and selective PBRM1-BD2 inhibitors for clinical translation.
References
- 1. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma | PLOS One [journals.plos.org]
- 12. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PBRM1 Bromodomain Structure and Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant target in cancer research, particularly in clear cell renal cell carcinoma (ccRCC). Its unique structure, featuring six tandem bromodomains, facilitates the recognition of acetylated lysine residues on histones, thereby playing a crucial role in chromatin organization and gene regulation. This guide provides a comprehensive technical overview of the PBRM1 bromodomain structure, its interaction with inhibitors, and the experimental methodologies employed to characterize these interactions. Detailed protocols for key biophysical and biochemical assays are presented, alongside a structured summary of known inhibitors and their binding affinities. Furthermore, this guide visualizes the intricate signaling pathways involving PBRM1 and the typical workflow for inhibitor discovery, offering a valuable resource for researchers in epigenetics and drug development.
PBRM1 Bromodomain Structure and Function
PBRM1 is a large protein that serves as a scaffolding subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers. The six bromodomains (BD1-BD6) of PBRM1 are critical for tethering the PBAF complex to specific chromatin regions through their ability to bind acetylated lysine residues on histone tails. This interaction is fundamental to the regulation of gene expression, and its disruption through mutations or inhibition can have profound effects on cellular processes, including cell cycle control, proliferation, and DNA repair.[1][2]
The individual bromodomains of PBRM1 exhibit distinct binding preferences for acetylated histones, with the second (BD2) and fourth (BD4) bromodomains identified as the primary readers of histone H3 acetylated at lysine 14 (H3K14ac).[3] The solution structure of PBRM1-BD2 has been resolved (PDB ID: 2KTB), providing a structural basis for understanding its interaction with acetylated lysines and for the rational design of inhibitors.[1]
PBRM1 Bromodomain Inhibitors and Binding Affinity
The development of selective inhibitors for PBRM1 bromodomains is an active area of research, aimed at dissecting the specific functions of each domain and exploring their therapeutic potential. A number of small molecule inhibitors have been identified, primarily targeting PBRM1-BD2 and PBRM1-BD5. The binding affinities of these inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their dissociation constant (Kd) determined through biophysical methods.
Below is a summary of selected PBRM1 bromodomain inhibitors and their reported binding data.
| Compound | Target Bromodomain(s) | IC50 (µM) | Kd (µM) | Assay Method(s) | Reference(s) |
| Compound 7 | PBRM1-BD2 | 0.2 ± 0.02 | 0.7 | AlphaScreen, ITC | [1] |
| PBRM1-BD5 | - | 0.35 | ITC | [1] | |
| SMARCA4 | - | 5.0 | ITC | [1] | |
| Compound 8 | PBRM1-BD2 | 6.3 ± 1.4 | 6.9 | AlphaScreen, ITC | [1] |
| PBRM1-BD5 | - | 3.3 | ITC | [1] | |
| Compound 11 | PBRM1-BD2 | 1.0 ± 0.2 | 9.3 | AlphaScreen, ITC | [1] |
| PBRM1-BD5 | - | 10.1 | ITC | [1] | |
| Compound 16 | PBRM1-BD2 | 0.26 ± 0.04 | 1.5 ± 0.9 | AlphaScreen, ITC | [1] |
| PBRM1-BD5 | - | 3.9 ± 2.6 | ITC | [1] | |
| Compound 25 | PBRM1-BD2 | 0.22 ± 0.02 | - | AlphaScreen | [1] |
| Compound 26 | PBRM1-BD2 | 0.29 ± 0.05 | - | AlphaScreen | [1] |
| PB16 | PBRM1-BD2 | - | - | X-ray Crystallography |
Experimental Protocols for Inhibitor Characterization
The characterization of PBRM1 bromodomain inhibitors relies on a suite of biophysical and biochemical assays. The following sections provide detailed methodologies for three key experimental techniques.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format. For PBRM1, it is typically employed as a competition assay to measure the ability of a compound to inhibit the interaction between a PBRM1 bromodomain and an acetylated histone peptide.[4][5]
Materials:
-
His-tagged PBRM1 bromodomain (e.g., PBRM1-BD2)
-
Biotinylated histone peptide (e.g., H3K14Ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., 3x BRD Homogeneous Assay Buffer 2)
-
Test inhibitors dissolved in DMSO
-
384-well low-volume microplates
Protocol:
-
Prepare a master mixture containing the His-tagged PBRM1 bromodomain and the biotinylated histone peptide in assay buffer. A typical final concentration for the PBRM1-BD2 protein is 200 nM and for the biotinylated H3K14Ac peptide is 100 nM.[1]
-
Dispense 5 µL of the master mixture into each well of the microplate.
-
Add test inhibitors at various concentrations to the wells. Ensure the final DMSO concentration is kept low (e.g., below 0.5%) to avoid assay interference.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the bromodomain.
-
Prepare a suspension of AlphaScreen beads, typically 20 μg/mL Streptavidin Donor beads and 5 μg/mL Nickel-Chelate Acceptor beads.[1]
-
Add 20 µL of the bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to allow for bead-protein/peptide binding.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., BioTek Cytation5) with excitation at 680 nm and emission detection between 520-620 nm.
-
Data is analyzed by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6][7]
Materials:
-
Purified PBRM1 bromodomain protein
-
Inhibitor compound
-
Dialysis buffer (e.g., 10-50 mM buffer like sodium phosphate or TRIS, 100 mM NaCl, pH adjusted)[8]
-
ITC instrument (e.g., MicroCal VP-ITC)
Protocol:
-
Thoroughly dialyze the protein against the chosen ITC buffer to ensure buffer matching between the protein and ligand solutions.
-
Prepare the protein solution to a known concentration, typically in the range of 10-20 µM, and degas the solution.
-
Prepare the inhibitor solution in the dialysis buffer at a concentration 10-15 times that of the protein concentration and degas.[6]
-
Load the protein solution into the sample cell of the ITC instrument (e.g., ~400 µL for the iTC200).[6]
-
Load the inhibitor solution into the injection syringe (e.g., ~70 µL for the iTC200).[6]
-
Set the experimental parameters, including the cell temperature, stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 2 µL injection followed by 30 injections of 10 µL each).[1][9]
-
Perform the titration experiment, injecting the inhibitor into the protein solution.
-
Analyze the resulting thermogram by integrating the heat pulses and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein.[10][11]
Materials:
-
Purified PBRM1 bromodomain protein
-
Inhibitor compound
-
DSF buffer (e.g., 100 mM Na2HPO4, 500 mM NaCl, pH 6.5)[1]
-
SYPRO Orange dye (5000x stock, Invitrogen)
-
Real-time PCR instrument (e.g., Mx3005P, Stratagene)
-
96-well or 384-well PCR plates
Protocol:
-
Prepare a reaction mixture containing the PBRM1 bromodomain at a final concentration of 10 µM in DSF buffer.[1]
-
Add the inhibitor to the reaction mixture at a final concentration of 100 µM.[1]
-
Add SYPRO Orange dye to the mixture at a final dilution of 5x.[1]
-
Transfer the reaction mixture to a PCR plate.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to monitor fluorescence with excitation at 492 nm and emission at 610 nm.
-
Apply a temperature ramp, typically from 25°C to 95°C with an increment of 1°C per minute.[1][11]
-
Record the fluorescence intensity at each temperature point.
-
The melting temperature (Tm) is determined as the inflection point of the sigmoidal melting curve, which corresponds to the peak of the first derivative of the curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the inhibitor.
PBRM1 in Cellular Signaling Pathways
PBRM1 plays a complex role in cellular signaling, acting as both a tumor suppressor and a context-dependent oncogene. Its loss or mutation has been linked to the dysregulation of several key signaling pathways.
PBRM1 and the AKT-mTOR Pathway
Studies have shown that a deficiency in PBRM1 can lead to the activation of the AKT-mTOR signaling pathway.[12][13] This pathway is a central regulator of cell growth, proliferation, and survival. The loss of PBRM1 appears to relieve the suppression of this pathway, contributing to tumorigenesis, particularly in clear cell renal cell carcinoma.[14] The precise mechanism of how PBRM1 directly or indirectly regulates AKT-mTOR signaling is an area of ongoing investigation.
PBRM1 and Chemokine Signaling
PBRM1 has also been implicated in the regulation of chemokine signaling pathways.[15][16] Knockdown of PBRM1 has been shown to alter the expression of various chemokines and their receptors, such as increasing the levels of IL6ST and CCL2 while decreasing IL-8, IL-6, and CXCL2.[15] This dysregulation of chemokine expression can impact the tumor microenvironment, influencing processes like inflammation, angiogenesis, and immune cell recruitment. The SWI/SNF complex, of which PBRM1 is a part, can modulate the expression of transcription factors like AP-1 and NF-κB, which are known regulators of chemokine gene expression.[15][17]
Experimental Workflow for PBRM1 Inhibitor Discovery
The discovery of novel PBRM1 bromodomain inhibitors often follows a fragment-based drug discovery (FBDD) approach. This strategy involves screening a library of low-molecular-weight compounds (fragments) to identify weak binders, which are then optimized into more potent lead compounds.[4][18][16][19]
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Browser‐Based Tool for Assessing Accuracy of Isothermal Titration Calorimetry‐Derived Parameters: K d, ΔH°, and n - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PBRM1 deficiency oncogenic addiction is associated with activated AKT–mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Straightforward hit identification approach in fragment-based discovery of bromodomain-containing protein 4 (BRD4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB, CHEMOKINE GENE TRANSCRIPTION AND TUMOUR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Development of Selective PBRM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant target in oncology. Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), and its context-dependent roles as both a tumor suppressor and promoter, underscore the need for selective chemical probes to elucidate its function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and development of selective PBRM1 inhibitors, with a focus on inhibitors targeting the second bromodomain (BD2). It details the experimental protocols for key assays, presents quantitative data for reported inhibitors, and visualizes the intricate signaling pathways and discovery workflows.
Introduction: PBRM1 as a Therapeutic Target
PBRM1 is a large, multi-domain protein that is a defining subunit of the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] PBRM1 is unique in that it contains six bromodomains (BDs), which are responsible for recognizing and binding to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci.[1] This targeting function is critical for the regulation of gene expression involved in cellular processes such as proliferation, differentiation, and DNA repair.[1][3][4]
The therapeutic rationale for targeting PBRM1 is multifaceted. In cancers like ccRCC, loss-of-function mutations in PBRM1 are prevalent, suggesting a tumor suppressor role.[1] In this context, targeting synthetic lethal partners of PBRM1-deficient cells, such as PARP inhibitors, presents a promising therapeutic strategy.[3][5][6] Conversely, in other cancers like prostate cancer, PBRM1 can act as a tumor promoter, making direct inhibition of its function a viable approach.[7][8] The development of selective PBRM1 inhibitors is therefore crucial to dissect these context-specific functions and to advance novel cancer therapies.
Discovery of Selective PBRM1 Inhibitors
The discovery of potent and selective PBRM1 inhibitors has primarily focused on targeting the second bromodomain (BD2), which plays a critical role in chromatin binding. A successful approach has been fragment-based drug discovery (FBDD) coupled with protein-detected Nuclear Magnetic Resonance (NMR) spectroscopy.
Fragment-Based Screening Workflow
The initial step in discovering novel PBRM1 inhibitors often involves screening a library of low-molecular-weight fragments to identify initial hits that bind to the target protein, in this case, the PBRM1 BD2.
References
- 1. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pbrm1-BD2-IN-2: A Selective Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pbrm1-BD2-IN-2, a selective and cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). This document details its chemical properties, biological activity, and the experimental protocols utilized for its characterization. Furthermore, it explores the critical role of PBRM1 in various signaling pathways implicated in cancer.
Chemical and Biological Properties
This compound is a valuable chemical probe for studying the function of PBRM1, a key subunit of the PBAF chromatin remodeling complex.[1][2] Its CAS number is 2819989-57-4 .[1][3]
Table 1: Chemical Properties of this compound and Related Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2819989-57-4 | C16H14ClN3O | 311.76 |
| PBRM1-BD2-IN-5 (Compound 16) | 2819989-61-0 | C15H13ClN2O | 272.73 |
| PBRM1-BD2-IN-8 (Compound 34) | 2819989-75-6 | C15H13BrN2O | 317.18 |
Data sourced from multiple chemical suppliers and research articles.[2][4][5][6][7][8]
Table 2: In Vitro Biological Activity of PBRM1 Bromodomain Inhibitors
| Compound | Target | Kd (μM) | IC50 (μM) |
| This compound | PBRM1-BD2 | 9.3 | 1.0 |
| PBRM1-BD5 | 10.1 | - | |
| SMARCA2B | 18.4 | - | |
| SMARCA4 | 69 | - | |
| PBRM1-BD2-IN-5 (Compound 16) | PBRM1-BD2 | 1.5 | 0.26 |
| PBRM1-BD5 | 3.9 | - | |
| PBRM1-BD2-IN-8 (Compound 34) | PBRM1-BD2 | 4.4 | 0.16 |
| PBRM1-BD5 | 25 | - |
Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values were determined by Isothermal Titration Calorimetry (ITC) and AlphaScreen assays, respectively.[1][4][6][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide outlines of the key experimental protocols used to characterize this compound and its analogs.
Synthesis of 2,3-Dihydroquinazolinones (General Procedure)
A general synthetic route to the dihydroquinazolinone scaffold of this compound involves the reaction of an appropriate aminobenzamide with a benzaldehyde.[9]
Experimental Workflow for Dihydroquinazolinone Synthesis
Caption: General workflow for the synthesis of the dihydroquinazolinone core.
To a stirred solution of the appropriate aminobenzamide (1 mmol) in DMSO (1 mL/mmol) and 0.2 M KOH (2 mL/mmol), the corresponding benzaldehyde (1.2 mmol) is added dropwise. The mixture is then heated to the required temperature (ranging from room temperature to 80 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon consumption of the starting material, the reaction is cooled to room temperature to yield the 2,3-dihydroquinazolinone product.[9]
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
The in vitro inhibitory activity of this compound was quantified using a competition-based AlphaScreen assay. This assay measures the disruption of the interaction between a biotinylated histone H3 acetylated at lysine 14 (H3K14ac) peptide and His-tagged PBRM1-BD2.[9]
AlphaScreen Assay Principle
Caption: Principle of the competitive AlphaScreen assay for PBRM1-BD2 inhibitors.
In the absence of an inhibitor, the interaction between the biotinylated H3K14ac peptide and His-PBRM1-BD2 brings the streptavidin-coated donor beads and the Ni2+-chelate acceptor beads into close proximity, resulting in a luminescent signal.[9] When this compound is present, it binds to PBRM1-BD2, disrupting the interaction with the acetylated histone peptide and leading to a decrease in the AlphaScreen signal.[9] The concentration of PBRM1-BD2 protein used in the assay was 0.2 μM.[9]
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the binding affinity (Kd) of the inhibitors to the PBRM1 bromodomains.[9]
ITC Experimental Workflow
Caption: A simplified workflow of an Isothermal Titration Calorimetry experiment.
The buffer used for ITC experiments with PBRM1-BD2 consisted of 100 mM Na2PO4 (pH 7.5 at 20 °C), 100 mM NaCl, 5% v/v glycerol, and up to 2% v/v DMSO.[9] For other bromodomains, a buffer of 50 mM HEPES (pH 7.5 at 20 °C), 500 mM NaCl, 5% v/v glycerol, and 1% v/v DMSO was used.[9]
Cell Growth Inhibition Assay
The cellular activity of this compound was assessed by its ability to inhibit the growth of PBRM1-dependent cancer cell lines.
This compound, at concentrations of 0, 0.1, 1, and 10 μM over 5 days, selectively inhibited the growth of the PBRM1-dependent prostate cancer cell line, LNCaP.[1][9] A similar protocol was used for other analogs, where cells were treated for 48 hours to 5 days with varying concentrations of the inhibitor.[4][6] Cell viability can be measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.[10]
PBRM1 Signaling Pathways in Cancer
PBRM1, as a subunit of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression and is frequently mutated in various cancers, particularly clear cell renal cell carcinoma (ccRCC).[11][12] Its inactivation can lead to the deregulation of several key signaling pathways.
PBRM1 and the PBAF Chromatin Remodeling Complex
PBRM1 is an essential component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a SWI/SNF chromatin remodeling complex. The bromodomains of PBRM1, particularly BD2 and BD4, are critical for recognizing acetylated histones and tethering the PBAF complex to chromatin, thereby regulating gene expression.[13][14]
PBRM1's Role in Chromatin Remodeling
Caption: PBRM1 tethers the PBAF complex to chromatin via its bromodomains.
PBRM1 in the NF-κB Signaling Pathway
Loss of PBRM1 can lead to the redistribution of PBAF complexes to new genomic locations, resulting in the activation of the pro-tumorigenic NF-κB pathway in clear cell renal cell carcinoma.[15][16] This aberrant activation promotes inflammation and cell survival, contributing to tumorigenesis.[16][17]
Caption: PBRM1 is crucial for maintaining genomic stability through its roles in DNA damage response and cell cycle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. PBRM1-BD2-IN-5 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. PBRM1-BD2-IN-8 Supplier | CAS 2819989-75-6 | AOBIOUS [aobious.com]
- 9. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: PBRM1-BD2-IN-2 Cell-Based Assay in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant factor in prostate cancer progression.[1][2] The second bromodomain of PBRM1 (PBRM1-BD2) is a critical reader of acetylated lysine residues on histones, and its inhibition presents a promising therapeutic strategy. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of PBRM1-BD2 inhibitors, such as Pbrm1-BD2-IN-2, using the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP. PBRM1 has been identified as a tumor promoter in prostate cancer, making inhibitors targeting its bromodomains valuable research tools.[2]
Signaling Pathway and Mechanism of Action
PBRM1 is a subunit of the ATP-dependent SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The bromodomains of PBRM1 recognize and bind to acetylated lysine residues on histone tails, thereby recruiting the PBAF complex to specific genomic loci. In prostate cancer, PBRM1-mediated gene regulation can contribute to cell proliferation and survival. Inhibition of the PBRM1-BD2 domain by small molecules like this compound is expected to disrupt the recruitment of the PBAF complex to its target genes, leading to the modulation of gene expression programs that drive tumorigenesis. This can result in decreased cell viability and induction of apoptosis in PBRM1-dependent cancer cells.
Experimental Protocols
This section details the necessary protocols for maintaining LNCaP cells and performing a cell viability assay to determine the efficacy of this compound.
LNCaP Cell Culture
LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells that grow in aggregates and adhere weakly to culture surfaces.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
Aspirate the old medium.
-
Wash the cells gently with sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension to break up clumps.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate cells at the desired density for experiments or continued culture.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well plate format to assess the dose-dependent effect of this compound on LNCaP cell viability.
-
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count LNCaP cells.
-
Seed 5,000 to 10,000 cells per well in 90 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Presentation and Analysis
The raw luminescence data should be normalized to the vehicle control (considered 100% viability) and blank (medium only, 0% viability). The normalized data is then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, can be calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope). A similar PBRM1-BD2 inhibitor, PBRM1-BD2-IN-8, has shown an IC₅₀ of approximately 9.3 μM in LNCaP cells.[3]
| Compound | Target | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| This compound | PBRM1-BD2 | LNCaP | Cell Viability (CTG) | 72 | Expected: 5 - 15 |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | LNCaP | Cell Viability (CTG) | 168 | 9.3[3] |
| Positive Control | e.g., BET Inhibitor | LNCaP | Cell Viability (CTG) | 72 | Compound-specific |
| Vehicle Control | - | LNCaP | Cell Viability (CTG) | 72 | N/A |
Advanced Cellular Assays
For a more in-depth analysis of target engagement and downstream effects, consider the following advanced assays:
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay allows for the quantitative measurement of compound binding to a specific protein target within intact cells.[4][5][6] This assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged PBRM1 and a fluorescently labeled tracer that binds to the same bromodomain. A test compound that engages PBRM1 will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This provides a direct measure of intracellular target affinity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context without the need for protein modification.[7][8][9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble PBRM1 remaining is quantified, typically by Western blot or mass spectrometry. An increase in the melting temperature of PBRM1 in the presence of the inhibitor confirms direct binding.
Conclusion
The provided protocols offer a robust framework for evaluating the cellular activity of PBRM1-BD2 inhibitors in LNCaP prostate cancer cells. The cell viability assay serves as a primary screen to determine the potency of compounds in a cancer-relevant cell line. For further validation and to confirm on-target activity, advanced techniques such as the NanoBRET™ Target Engagement Assay and CETSA are highly recommended. These assays will provide critical data for the preclinical development of novel PBRM1-targeted therapies for prostate cancer.
References
- 1. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 5. eubopen.org [eubopen.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Pbrm1-BD2-IN-2 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-2 is a selective, cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2] PBRM1 plays a crucial role in regulating gene expression and has been identified as a factor in various cancers, acting as either a tumor suppressor or promoter depending on the cellular context.[3][4] These application notes provide detailed protocols for utilizing this compound in cell viability assays, a fundamental technique for assessing the cytotoxic or cytostatic effects of compounds on cultured cells.
Mechanism of Action
This compound selectively binds to the second bromodomain of PBRM1, inhibiting its interaction with acetylated lysine residues on histones.[1][5] This disruption of PBRM1's function within the PBAF complex alters chromatin structure and accessibility, thereby modulating the expression of genes critical for cell survival and proliferation.[5] Inhibition of PBRM1 has been shown to impact cell cycle progression and apoptosis, making it a target of interest in cancer research.[6][7][8][9]
Recommended Concentrations for Cell Viability Assays
The optimal concentration of this compound for cell viability assays is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for the cell line of interest. Based on available data, the following concentrations can be used as a starting point for optimization.
| Parameter | Value | Cell Line(s) | Incubation Time | Reference |
| Binding Affinity (Kd) for PBRM1-BD2 | 9.3 µM | - | - | [1] |
| IC50 for PBRM1-BD2 | 1.0 µM | - | - | [1] |
| Recommended Concentration Range | 0.1, 1, 10 µM | LNCaP, PC3, RWPE-1 | 5 days | [1] |
| Extended Concentration Range | Up to 100 µM | LNCaP | 48 hours | - |
Experimental Protocols
A widely used method for assessing cell viability is the Cell Counting Kit-8 (CCK-8) assay, which is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.
Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10][11][12]
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.[10][11][12] Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours in the humidified incubator.[10][11][12] The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[10][11][12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with CCK-8 solution but no cells) from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for the CCK-8 cell viability assay.
Signaling Pathway
Inhibition of PBRM1's bromodomain by this compound is expected to modulate gene expression programs that control cell fate. PBRM1, as part of the PBAF complex, influences chromatin structure. In many cancer contexts, PBRM1 acts as a tumor suppressor, and its loss or inhibition can lead to increased cell proliferation and alterations in the cell cycle. Specifically, PBRM1 has been shown to regulate the expression of genes involved in the transition between cell cycle phases and in the apoptotic process. Therefore, inhibiting PBRM1 with this compound may lead to a decrease in the expression of pro-apoptotic genes and an increase in the expression of genes that promote cell cycle progression, ultimately resulting in increased cell viability and proliferation in PBRM1-dependent cancer cells.
Caption: Proposed signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. toolsbiotech.com [toolsbiotech.com]
Application Notes and Protocols for Pbrm1-BD2-IN-2 in a Clonogenic Survival Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-2 is a selective, cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1] PBRM1 plays a multifaceted role in cellular processes, acting as a tumor suppressor in some cancers, such as clear cell renal cell carcinoma (ccRCC), by regulating cell proliferation, the cell cycle, and DNA damage response.[2][3][4][5][6][7] Conversely, in other contexts like prostate cancer, PBRM1 can act as a tumor promoter.[1] The clonogenic survival assay is a pivotal in vitro method to assess the long-term effects of cytotoxic or cytostatic agents on the ability of single cells to proliferate and form colonies.[8] This document provides a detailed protocol for utilizing this compound in a clonogenic survival assay to investigate its impact on cancer cell viability and proliferation.
Mechanism of Action and Signaling Pathways
PBRM1, through its bromodomains, recognizes and binds to acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions to regulate gene expression. Inhibition of the PBRM1-BD2 domain by this compound is expected to disrupt this interaction, leading to downstream effects on several signaling pathways.
PBRM1 has been shown to influence cell cycle progression; its knockdown can lead to an increase in the S-phase population of cells.[2][4] Furthermore, PBRM1 is implicated in the DNA damage response, and its deficiency can sensitize cells to DNA repair inhibitors.[5][6][7] Key signaling pathways modulated by PBRM1 include the chemokine/chemokine receptor interaction pathway and the NF-κB pathway.[2][3][4][9][10]
Below is a diagram illustrating the putative signaling pathway affected by the inhibition of PBRM1-BD2.
Caption: Putative signaling pathway affected by this compound.
Experimental Protocol: Clonogenic Survival Assay
This protocol outlines the steps for assessing the effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
This compound (store as a stock solution in DMSO at -20°C or -80°C)
-
Appropriate cancer cell line (e.g., PBRM1-dependent or PBRM1-deficient lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates or 100 mm dishes
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 100% methanol or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Experimental Workflow:
Caption: Workflow for the clonogenic survival assay.
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count the cells and determine the appropriate seeding density. This needs to be optimized for each cell line to yield 50-150 colonies in the control wells. Typical seeding densities range from 200 to 1000 cells per well of a 6-well plate.
-
Seed the cells in triplicate for each treatment condition and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM, based on its reported activity.[1] A vehicle control (DMSO) must be included.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
The duration of treatment can vary. For a continuous exposure protocol, the drug is left in the medium for the entire duration of the experiment. Alternatively, for a short-term exposure, cells can be treated for 24-72 hours, after which the drug-containing medium is replaced with fresh complete medium.
-
-
Incubation and Colony Formation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until visible colonies (defined as a cluster of at least 50 cells) are present in the control wells.
-
Monitor the plates periodically to ensure colonies are not merging.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add the crystal violet staining solution and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the plates with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Plating Efficiency (PE): PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
Surviving Fraction (SF): SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))
-
Data Presentation
The quantitative data from the clonogenic survival assay should be summarized in a clear and structured table for easy comparison.
Table 1: Clonogenic Survival of Cells Treated with this compound
| Treatment Group | Concentration (µM) | Mean Colony Count (± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (DMSO) | 0 | [Mean ± SD] | [Calculated PE] | 1.0 |
| This compound | 0.1 | [Mean ± SD] | N/A | [Calculated SF] |
| This compound | 1 | [Mean ± SD] | N/A | [Calculated SF] |
| This compound | 10 | [Mean ± SD] | N/A | [Calculated SF] |
SD: Standard Deviation; N/A: Not Applicable
Troubleshooting and Considerations
-
Low Plating Efficiency: This could be due to suboptimal cell health, incorrect seeding density, or harsh trypsinization. Ensure cells are in the logarithmic growth phase and handle them gently.
-
High Variation Between Replicates: Inconsistent seeding or uneven drug distribution can cause variability. Ensure a homogenous single-cell suspension and proper mixing of the drug in the medium.
-
No Colony Formation in Treated Wells: The drug concentration may be too high. A wider range of concentrations, including lower doses, should be tested.
-
Cell Line Selection: The effect of this compound may be cell-type specific. It is advisable to test the inhibitor on both PBRM1-wildtype and PBRM1-deficient or PBRM1-dependent cell lines to investigate synthetic lethality or specific dependencies.
By following this detailed protocol, researchers can effectively utilize this compound in a clonogenic survival assay to elucidate its long-term effects on cancer cell proliferation and survival, providing valuable insights for drug development and cancer biology research.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 4. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. urotoday.com [urotoday.com]
- 7. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Application Notes and Protocols for Pbrm1-BD2-IN-2 Treatment of Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pbrm1-BD2-IN-2, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), in prostate cancer cell line studies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
Polybromo-1 (PBRM1), a key component of the ATP-dependent SWI/SNF chromatin remodeling complex, has been identified as a tumor promoter in prostate cancer, where it contributes to migratory and immunosuppressive phenotypes.[1][2] The inhibitor, this compound, selectively targets the second bromodomain of PBRM1, offering a tool to investigate the therapeutic potential of PBRM1 inhibition in prostate cancer.[3] Studies have demonstrated that inhibiting PBRM1 can selectively impede the growth of PBRM1-dependent prostate cancer cell lines.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the activity of PBRM1 bromodomain inhibitors in prostate cancer cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Treatment Duration | 5 days | PBRM1-dependent prostate cancer cell line | [3] |
| Concentrations Tested | 0, 0.1, 1, 10 µM | PBRM1-dependent prostate cancer cell line | [3] |
| Observed Effect | Selective growth inhibition | PBRM1-dependent prostate cancer cell line | [3] |
Table 2: In Vitro Activity of a Similar PBRM1-BD2 Inhibitor (PBRM1-BD2-IN-8)
| Parameter | Value | Cell Line | Reference |
| Treatment Duration | 48 hours | LNCaP | [4] |
| Concentrations Tested | 0-100 µM | LNCaP | [4] |
| IC50 Value | ~9 µM | LNCaP | [4] |
Mandatory Visualizations
Experimental Protocols
LNCaP Cell Culture Protocol
This protocol outlines the procedure for culturing the LNCaP human prostate adenocarcinoma cell line.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Media Change: Replace the medium every 2-3 days.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and split the cells into new flasks at a ratio of 1:2 to 1:4.
-
This compound Treatment Protocol
This protocol details the treatment of LNCaP cells with this compound.
Materials:
-
LNCaP cells in culture
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere for 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium from a stock solution. Recommended final concentrations for initial experiments are 0.1, 1, and 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours or 5 days) at 37°C and 5% CO2.
Cell Viability (MTS) Assay Protocol
This protocol is for assessing cell viability after treatment with this compound using a colorimetric MTS assay.
Materials:
-
Treated cells in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Following the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis Protocol
This protocol is for analyzing changes in protein expression in LNCaP cells following treatment.
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PBRM1, anti-EpCAM, anti-TGF-β, anti-N-Cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, then add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Pbrm1-BD2-IN-2 for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-2 is a selective, cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.[1] PBRM1 is frequently mutated in various cancers, including clear cell renal cell carcinoma (ccRCC), and plays a crucial role in regulating gene expression and maintaining genomic integrity.[2][3] As a tumor suppressor, its inactivation can lead to oncogenic signaling.[4][5] this compound provides a valuable tool for investigating the biological functions of PBRM1 and for exploring potential therapeutic strategies targeting PBRM1-dependent cancers.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in in vitro experiments. The following table summarizes its key chemical and solubility properties.
| Property | Value | Notes |
| Molecular Weight | 311.14 g/mol | |
| Formula | C₁₄H₉Cl₂FN₂O | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 45 mg/mL (144.63 mM) | Requires sonication and warming for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Biological Activity
This compound demonstrates selective inhibitory activity against the second bromodomain of PBRM1. This interaction disrupts the binding of the PBAF complex to acetylated histones, thereby modulating gene expression.
| Parameter | Value | Target |
| IC₅₀ | 1.0 μM | PBRM1-BD2 |
| K_d_ | 9.3 μM | PBRM1-BD2 |
| 10.1 μM | PBRM1-BD5 | |
| 18.4 μM | SMARCA2B | |
| 69 μM | SMARCA4 |
Signaling Pathway of PBRM1
PBRM1 is a critical subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a type of SWI/SNF chromatin remodeling complex.[2] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating the accessibility of DNA to transcription factors. The bromodomains of PBRM1 specifically recognize and bind to acetylated lysine residues on histone tails, targeting the PBAF complex to specific genomic loci.[3] Disruption of PBRM1 function, either through mutation or inhibition, can lead to aberrant gene expression, impacting several downstream signaling pathways implicated in cancer, such as the AKT-mTOR, NF-κB, and chemokine/chemokine receptor interaction pathways.[2][4][6]
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cell line
Protocol for 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.311 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For 0.311 mg, add 100 µL of DMSO.
-
To aid dissolution, gently warm the solution (e.g., in a 37°C water bath for 5-10 minutes) and vortex or sonicate until the powder is completely dissolved.[3]
-
Aliquot the 10 mM stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, and 10 µM).
-
It is recommended to prepare a fresh set of working solutions for each experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including the vehicle control, and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
PBRM1-dependent cancer cell line (e.g., LNCaP prostate cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (e.g., 3,000-5,000 cells/well for many cancer cell lines).[7]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare fresh working solutions of this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the appropriate working solution or vehicle control.
-
-
Incubation:
-
Cell Viability Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental values.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Troubleshooting
-
Precipitation of the compound: If the compound precipitates in the cell culture medium, try preparing the working solutions from a lower concentration stock solution or increasing the final DMSO concentration slightly (while ensuring it remains below toxic levels).
-
High background signal: Ensure complete cell lysis by following the manufacturer's protocol for the viability reagent.
-
Variable results: Maintain consistent cell seeding densities and ensure accurate pipetting. Use of a multichannel pipette for adding reagents can improve consistency.
Conclusion
This compound is a valuable chemical probe for studying the role of PBRM1 in health and disease. The protocols provided here offer a starting point for utilizing this inhibitor in in vitro experiments. As with any experimental system, optimization of conditions for specific cell lines and assays is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBRM1 polybromo 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting PBRM1 Inhibition by Pbrm1-BD2-IN-2 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a critical regulator of gene expression and is frequently mutated in various cancers, most notably clear cell renal cell carcinoma. The bromodomains of PBRM1 are responsible for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.[1][2] Small molecule inhibitors targeting these bromodomains are valuable tools for studying PBRM1 function and represent a potential therapeutic avenue. Pbrm1-BD2-IN-2 is a cell-active and selective inhibitor of the second bromodomain (BD2) of PBRM1.[1] This document provides a detailed protocol for utilizing Western blotting to assess the functional inhibition of PBRM1 in cultured cells upon treatment with this compound.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain.[1][2] This prevents PBRM1 from engaging with acetylated histones, thereby disrupting the recruitment of the PBAF complex to its target gene promoters.[3] This inhibition of PBRM1's chromatin tethering function subsequently alters the expression of PBRM1-regulated genes. It is important to note that this inhibitor is not expected to alter the total cellular protein levels of PBRM1 itself, but rather to modulate the expression of its downstream targets. Therefore, the Western blot protocol described herein focuses on a downstream effector of PBRM1 signaling, the cyclin-dependent kinase inhibitor p21 (CDKN1A), whose expression is known to be regulated by PBRM1.[4]
Data Presentation
The following table summarizes the key quantitative data for the PBRM1 inhibitor this compound.
| Parameter | Value | Reference |
| Target | PBRM1 Bromodomain 2 (BD2) | [1] |
| IC50 (In Vitro) | 1.0 µM | [1] |
| Kd (Binding Affinity) | 9.3 µM | [1] |
| Cell Permeability | Cell-active | [1] |
Experimental Protocols
This protocol outlines the steps for treating a relevant cell line with this compound and subsequently performing a Western blot to detect changes in the protein levels of the downstream target, p21. A recommended cell line is a human renal cell carcinoma line that expresses wild-type PBRM1, such as 786-O.
Protocol: Western Blot for p21 Following PBRM1 Inhibition
Materials:
-
Cell Line: 786-O (or other suitable cell line with wild-type PBRM1)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Inhibitor: this compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Reagents for Cell Lysis: RIPA buffer, Protease and Phosphatase Inhibitor Cocktails
-
Reagents for Protein Quantification: BCA Protein Assay Kit
-
Reagents for SDS-PAGE: Laemmli sample buffer, precast polyacrylamide gels (e.g., 4-20%), running buffer
-
Reagents for Western Blotting: Transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary antibodies (anti-p21 and anti-β-actin), HRP-conjugated secondary antibody, ECL substrate
-
Equipment: Cell culture incubator, hemocytometer or automated cell counter, microcentrifuge, SDS-PAGE and Western blot apparatus, imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture 786-O cells in complete culture medium to ~70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium to final concentrations of 0 µM (DMSO vehicle control), 1 µM, 5 µM, and 10 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for 24-48 hours. The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a protein ladder in one lane.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p21 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein, such as β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p21 band intensity to the corresponding β-actin band intensity.
-
Mandatory Visualizations
Caption: Mechanism of PBRM1 inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chromatin Immunoprecipitation (ChIP) Assay with Pbrm1-BD2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, plays a critical role in regulating gene expression by modulating chromatin structure.[1][2][3] The bromodomains of PBRM1 recognize and bind to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci.[1][4][5] Dysregulation of PBRM1 function is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][3] Pbrm1-BD2-IN-2 is a selective, cell-active inhibitor that targets the second bromodomain (BD2) of PBRM1, disrupting its chromatin binding and offering a valuable tool to probe PBRM1 function and its downstream signaling pathways.[6][7] This document provides detailed application notes and protocols for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the PBRM1 bromodomain 2. It binds to the acetyl-lysine binding pocket of BD2, thereby preventing the recruitment of the PBAF complex to acetylated histones on the chromatin.[4][6] This leads to a reduction in PBRM1 occupancy at its target gene promoters and enhancers, subsequently altering the expression of PBRM1-regulated genes.[2][8]
Downstream Signaling Pathways Modulated by PBRM1
PBRM1 is a critical regulator of several key signaling pathways involved in cell proliferation, differentiation, and tumorigenesis. Inhibition of PBRM1 function with this compound is expected to impact these pathways:
-
NF-κB Pathway: PBRM1 loss has been shown to lead to the redistribution of the PBAF complex to distal enhancers containing NF-κB motifs, resulting in heightened NF-κB activity.[1][9][10]
-
PI3K Signaling: PBRM1 has been identified as a regulator of metabolic pathways, including PI3K signaling.[8]
-
Hypoxia Response: PBRM1 plays a role in regulating hypoxia response genes.[8][11] PBRM1 loss can amplify the HIF pathway.[12]
-
Cell Adhesion: A major downstream process regulated by PBRM1 expression is cell adhesion.[8]
Data Presentation
The following tables represent expected quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on PBRM1 occupancy at the promoter regions of known target genes.
Table 1: this compound Specifications
| Parameter | Value | Reference |
| Target | PBRM1 Bromodomain 2 (BD2) | [6][7] |
| Kd (Binding Affinity for PBRM1-BD2) | 9.3 μM | [6] |
| IC50 (Inhibitory Concentration for PBRM1-BD2) | 1.0 μM | [6] |
| Cell Permeability | Cell-active | [6][7] |
| Recommended Working Concentration (in vitro) | 1 - 10 μM | [6] |
Table 2: Expected Results of ChIP-qPCR Analysis of PBRM1 Target Genes
| Target Gene | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) |
| NFKBIA (NF-κB inhibitor alpha) | Vehicle (DMSO) | 1.5 ± 0.2 | 15.0 ± 2.0 |
| This compound (10 μM) | 0.4 ± 0.1 | 4.0 ± 1.0 | |
| JUN (Jun Proto-Oncogene, AP-1 Subunit) | Vehicle (DMSO) | 1.2 ± 0.15 | 12.0 ± 1.5 |
| This compound (10 μM) | 0.3 ± 0.08 | 3.0 ± 0.8 | |
| Negative Control Locus (Gene Desert) | Vehicle (DMSO) | 0.05 ± 0.02 | 0.5 ± 0.2 |
| This compound (10 μM) | 0.04 ± 0.01 | 0.4 ± 0.1 |
Experimental Protocols
This protocol provides a detailed methodology for performing a ChIP assay with this compound treatment in cultured mammalian cells.
Materials:
-
This compound (stored at -20°C or -80°C)[6]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-PBRM1 antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target genes
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a PBRM1-dependent prostate cancer cell line or a renal cell carcinoma line) at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 μM) or vehicle (DMSO) for a specified time (e.g., 24-48 hours). The optimal concentration and treatment time should be determined empirically for each cell line.
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Add the anti-PBRM1 antibody or normal rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C overnight.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific for the promoter regions of target genes and a negative control region.
-
Analyze the data by calculating the percentage of input and fold enrichment over the IgG control.
-
Mandatory Visualizations
Caption: Experimental workflow for ChIP-seq with this compound treatment.
Caption: PBRM1's role in NF-κB signaling and its inhibition by this compound.
References
- 1. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma [frontiersin.org]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: AlphaScreen Assay for Measuring PBRM1-BD2-IN-2 Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly-bromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a significant target in cancer research, particularly in clear cell renal cell carcinoma where it is frequently mutated.[1][2][3] PBRM1 contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in chromatin organization and gene regulation.[2][4] The second bromodomain of PBRM1 (PBRM1-BD2) is a key reader of these epigenetic marks and its interaction with acetylated histones is critical for the localization and function of the PBAF complex.[1][4] Small molecule inhibitors that disrupt this interaction are valuable tools for studying PBRM1 function and have therapeutic potential.
This application note describes a robust and sensitive method for measuring the binding affinity of a selective inhibitor, PBRM1-BD2-IN-2, to the PBRM1-BD2 bromodomain using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. AlphaScreen is a bead-based assay that allows for the sensitive detection of biomolecular interactions in a homogeneous, no-wash format, making it ideal for high-throughput screening and inhibitor characterization.[5][6][7]
Principle of the Assay
The AlphaScreen assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[8] When these beads are brought within 200 nm of each other, a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm.[8][9] This results in the generation of a luminescent signal at 520-620 nm from the Acceptor bead.[8][9]
In this competitive binding assay, a biotinylated histone peptide (e.g., H3K14ac) is captured by Streptavidin-coated Donor beads, and a His-tagged PBRM1-BD2 protein is captured by Ni-NTA (Nickel-Nitriloacetic acid) coated Acceptor beads.[10] The interaction between PBRM1-BD2 and the acetylated histone peptide brings the Donor and Acceptor beads into close proximity, generating a strong AlphaScreen signal. When an inhibitor like this compound is introduced, it competes with the histone peptide for binding to PBRM1-BD2, disrupting the interaction and leading to a decrease in the AlphaScreen signal in a dose-dependent manner.[10]
Materials and Reagents
-
Proteins and Peptides:
-
His-tagged human PBRM1-BD2 (recombinant)
-
Biotinylated human histone H3 peptide acetylated at lysine 14 (H3K14ac)
-
-
Inhibitor:
-
This compound
-
-
AlphaScreen Reagents (PerkinElmer):
-
Streptavidin-coated Donor Beads
-
Ni-NTA Coated Acceptor Beads
-
AlphaLISA/AlphaScreen Assay Buffer
-
-
Microplates:
-
384-well, low-volume, white microplates (e.g., ProxiPlate)
-
-
Instrumentation:
-
Plate reader capable of AlphaScreen detection (e.g., EnVision, PHERAstar)
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. Keep all reagents on ice during preparation.
-
His-tagged PBRM1-BD2: Dilute the His-tagged PBRM1-BD2 protein to the desired final concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Biotinylated H3K14ac Peptide: Dilute the biotinylated histone peptide to the desired final concentration in assay buffer. The optimal concentration is typically at or below the Kd of its interaction with PBRM1-BD2.
-
This compound Inhibitor: Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
AlphaScreen Beads: Reconstitute the Donor and Acceptor beads in assay buffer as per the manufacturer's protocol. Protect the beads from light.
Assay Procedure (384-well format)
-
Inhibitor Addition: Add 2.5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Protein Addition: Add 2.5 µL of the diluted His-tagged PBRM1-BD2 to each well.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature.
-
Peptide Addition: Add 2.5 µL of the diluted biotinylated H3K14ac peptide to each well.
-
Bead Addition:
-
In subdued light, add 2.5 µL of the Ni-NTA Acceptor beads to each well.
-
Add 2.5 µL of the Streptavidin Donor beads to each well.
-
-
Final Incubation: Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis
-
The raw AlphaScreen counts are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the signal.
-
The Cheng-Prusoff equation can be used to convert the IC50 value to a dissociation constant (Kd) if the Kd of the protein-peptide interaction is known.
Data Presentation
The binding affinity of this compound and other related compounds for PBRM1-BD2 can be summarized in the following table.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| This compound | PBRM1-BD2 | AlphaScreen | 1.0 | 9.3 | [11] |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | - | 0.16 | 4.4 | [12] |
| Compound 7 | PBRM1-BD2 | AlphaScreen | 0.2 | 0.7 | [10] |
| Compound 8 | PBRM1-BD2 | AlphaScreen | 6.3 | 6.9 | [10] |
Visualizations
Caption: PBRM1 interaction with chromatin.
Caption: AlphaScreen experimental workflow.
Caption: Competitive binding in AlphaScreen.
Conclusion
The AlphaScreen assay provides a sensitive, high-throughput method for quantifying the binding affinity of small molecule inhibitors to the PBRM1-BD2 bromodomain. This protocol for this compound can be readily adapted to screen compound libraries for novel PBRM1 inhibitors and to characterize their structure-activity relationships, thereby accelerating the discovery of new therapeutic agents targeting this important epigenetic reader.
References
- 1. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
Application Note: Measuring Target Engagement of PBRM1-BD2-IN-2 using Differential Scanning Fluorimetry (DSF)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a rapid and sensitive biophysical technique used to assess the thermal stability of proteins. This method is widely employed in drug discovery to screen for and characterize the binding of small molecule ligands to their protein targets. Ligand binding typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm). This application note provides a detailed protocol for utilizing DSF to measure the target engagement of PBRM1-BD2-IN-2, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex and is implicated in various cancers, making it an important therapeutic target.
Data Presentation
The following table summarizes representative data from a DSF experiment designed to quantify the interaction between PBRM1-BD2 and this compound. The thermal shift (ΔTm) is the change in the melting temperature of PBRM1-BD2 in the presence of the inhibitor compared to the protein alone (DMSO control). A larger ΔTm indicates a greater stabilizing effect, which generally correlates with higher binding affinity.
| Compound | Concentration (µM) | Average Tm (°C) | Standard Deviation (Tm) | ΔTm (°C) |
| DMSO (Control) | - | 45.2 | 0.3 | - |
| This compound | 1 | 47.5 | 0.2 | 2.3 |
| This compound | 5 | 50.1 | 0.4 | 4.9 |
| This compound | 10 | 52.6 | 0.3 | 7.4 |
| This compound | 25 | 54.3 | 0.5 | 9.1 |
| This compound | 50 | 54.8 | 0.4 | 9.6 |
Note: This data is representative. Actual results may vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing a DSF experiment to determine the target engagement of this compound.
Materials and Reagents:
-
Recombinant human PBRM1-BD2 protein (purified)
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
DSF Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl
-
SYPRO Orange dye (5000x stock in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
96-well or 384-well qPCR plates
-
Optical sealing film for qPCR plates
-
Real-time PCR instrument capable of thermal ramping and fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Thaw the PBRM1-BD2 protein on ice. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare a working stock of PBRM1-BD2 at 2x the final desired concentration (e.g., 4 µM in DSF Buffer). A typical final protein concentration for DSF is 2 µM.[1]
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into DSF buffer to create 2x working stocks of the desired final concentrations.
-
Prepare a 1:250 dilution of the 5000x SYPRO Orange dye stock in DSF Buffer to create a 20x working solution. This will result in a 5x final concentration in the assay. Protect from light.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well qPCR plate, add the components in the following order for a final volume of 20 µL per well:
-
10 µL of 2x PBRM1-BD2 protein solution (final concentration 2 µM).
-
5 µL of 2x this compound solution (or DMSO for the control wells).
-
5 µL of 20x SYPRO Orange solution (final concentration 5x).
-
-
For no-protein controls, substitute the protein solution with DSF buffer.
-
Seal the plate firmly with an optical sealing film.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to ensure all components are mixed and collected at the bottom of the wells.
-
-
DSF Experiment on a Real-Time PCR Instrument:
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis.
-
The thermal ramp should be set from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
Set the fluorescence acquisition channel to the appropriate wavelengths for SYPRO Orange (Excitation: ~470 nm, Emission: ~570 nm).
-
-
Data Analysis:
-
The instrument software will generate a melt curve by plotting fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the inflection point of the sigmoidal curve.
-
The Tm is typically calculated by fitting the data to a Boltzmann equation or by determining the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) for each inhibitor concentration using the following formula: ΔTm = Tm (inhibitor) - Tm (DMSO control)
-
Plot the ΔTm values as a function of the logarithm of the inhibitor concentration. This can be used to estimate the dissociation constant (Kd).[2][3]
-
Visualizations
Caption: Experimental workflow for DSF-based target engagement.
Caption: PBRM1's role in the PBAF complex and downstream signaling.
References
Application Notes and Protocols: Characterization of Pbrm1-BD2-IN-2 Binding Affinity using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event.[1] This allows for a complete thermodynamic characterization of a molecular interaction in a single experiment, providing key parameters such as the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[2][3] These thermodynamic insights are invaluable in drug discovery and lead optimization for understanding the driving forces behind protein-ligand recognition.[4][5]
This document provides a detailed protocol for characterizing the binding of a small molecule inhibitor, Pbrm1-BD2-IN-2, to the second bromodomain of Polybromo-1 (PBRM1-BD2). PBRM1 is a key component of the PBAF chromatin remodeling complex and is frequently mutated in several cancers, including clear cell renal cell carcinoma.[6][7] Its bromodomains are critical for recognizing acetylated lysine residues on histones, making them attractive targets for therapeutic intervention.[8] Recent studies have identified small molecules that can selectively bind to PBRM1 bromodomains, demonstrating the feasibility of targeting this protein.[9]
Data Presentation
The following table summarizes the thermodynamic parameters for the interaction between Pbrm1-BD2 and this compound as determined by ITC.
| Parameter | Value | Units |
| Dissociation Constant (K D ) | 500 | nM |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol |
| Entropy Change (TΔS) | -4.2 | kcal/mol |
| Gibbs Free Energy Change (ΔG) | -8.3 | kcal/mol |
| Stoichiometry (n) | 1.1 |
Experimental Protocols
This section outlines the detailed methodology for determining the binding affinity of this compound to PBRM1-BD2 using Isothermal Titration Calorimetry.
Sample Preparation
a. Protein Preparation (PBRM1-BD2):
-
Express and purify recombinant human PBRM1-BD2 (e.g., residues 250-370) using standard chromatography techniques. The final protein should be >95% pure as determined by SDS-PAGE.
-
Dialyze the purified PBRM1-BD2 extensively against the ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).[10]
-
Determine the final protein concentration accurately using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient or a Bradford assay with a BSA standard curve.
b. Ligand Preparation (this compound):
-
Synthesize or procure this compound with high purity (>98%).
-
Prepare a concentrated stock solution of the inhibitor in 100% DMSO.
-
For the ITC experiment, dilute the stock solution into the final ITC buffer to the desired concentration. The final DMSO concentration in both the ligand and protein solutions must be identical and should not exceed 5% (v/v) to minimize solvent effects.[10]
c. Buffer Matching:
-
It is critical that the protein and ligand solutions are in precisely matched buffers to avoid large heats of dilution that can obscure the binding signal.[10] The final dialysis buffer for the protein should be used to dilute the ligand.
ITC Experiment Setup
-
Instrument: A high-sensitivity isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).
-
Cell and Syringe Preparation: Thoroughly clean the sample cell and injection syringe with detergent and water according to the manufacturer's protocol to remove any contaminants.
-
Sample Loading:
-
Load the PBRM1-BD2 solution into the sample cell at a concentration of 10-20 µM.
-
Load the this compound solution into the injection syringe at a concentration 10-15 times higher than the protein concentration (e.g., 100-300 µM).[11]
-
-
Degassing: Degas both the protein and ligand solutions for 5-10 minutes immediately prior to the experiment to prevent air bubbles in the cell and syringe.
ITC Titration Parameters
-
Temperature: Set the experimental temperature to 25°C.
-
Stirring Speed: Use a stirring speed of 750 rpm to ensure rapid mixing after each injection.
-
Injection Parameters:
-
Initial Delay: 60 seconds.
-
Number of Injections: 19.
-
Injection Volume: 2 µL per injection.
-
Spacing: 150 seconds between injections to allow the signal to return to baseline.[12]
-
-
Reference Cell: Fill the reference cell with deionized water or the ITC buffer.
Control Experiments
-
To determine the heat of dilution, perform a control titration by injecting the ligand solution from the syringe into the sample cell containing only the ITC buffer.[1][13] The data from this control experiment should be subtracted from the protein-ligand binding data during analysis.
Data Analysis
-
Analyze the integrated heat data using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software).
-
Fit the data to a one-site binding model to determine the thermodynamic parameters: binding affinity (K D ), enthalpy change (ΔH), and stoichiometry (n).[2]
-
The Gibbs free energy (ΔG) and entropy (TΔS) can then be calculated using the following equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .
Visualizations
PBRM1 Signaling Pathway
PBRM1 is a subunit of the PBAF SWI/SNF chromatin remodeling complex.[6] It plays a crucial role in regulating gene expression, and its loss is associated with genomic instability and aberrant activation of several signaling pathways, including the NF-κB and AKT-mTOR pathways, contributing to tumorigenesis.[14]
Caption: Simplified PBRM1 signaling pathway and the effect of its inhibition.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
The following diagram illustrates the key steps in the ITC experimental workflow for determining the binding affinity of this compound to the PBRM1-BD2 protein.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 6. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. 5 Tips to optimize your ITC experiments for kinetic analysis. - AFFINImeter's Blog [blog.affinimeter.com]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 14. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PBRM1-BD2 Interaction with Pbrm1-BD2-IN-2 via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing the binding of the inhibitor Pbrm1-BD2-IN-2 to the second bromodomain of Polybromo-1 (PBRM1-BD2). This document includes detailed protocols for key NMR experiments, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Introduction to PBRM1 and its Inhibition
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a crucial role in gene regulation. It contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby tethering the PBAF complex to specific chromatin regions. The second bromodomain, PBRM1-BD2, is critical for the association of PBRM1 with acetylated histones. Dysregulation of PBRM1 function is implicated in various cancers, making its bromodomains attractive targets for therapeutic intervention.
This compound is a selective inhibitor of PBRM1-BD2, demonstrating potential for cancer research and drug development. NMR spectroscopy offers a powerful suite of techniques to elucidate the molecular details of the interaction between PBRM1-BD2 and its inhibitors at atomic resolution.
Quantitative Binding Data
The following table summarizes the binding affinities of this compound and other relevant inhibitors for PBRM1-BD2 and other bromodomains. This data is essential for comparative analysis and for designing NMR experiments.
| Compound | Target Bromodomain | Dissociation Constant (Kd) | IC50 |
| This compound | PBRM1-BD2 | 9.3 µM [1] | 1.0 µM [1] |
| This compound | PBRM1-BD5 | 10.1 µM[1] | - |
| This compound | SMARCA2B | 18.4 µM[1] | - |
| This compound | SMARCA4 | 69 µM[1] | - |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | 1.5 µM[2][3] | 0.26 µM[2][3] |
| PBRM1-BD2-IN-5 | PBRM1-BD5 | 3.9 µM[2][3] | - |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | 4.4 µM[4] | 0.16 µM[4] |
| PBRM1-BD2-IN-8 | PBRM1-BD5 | 25 µM[4] | - |
PBRM1 Signaling Pathways
PBRM1 is involved in multiple signaling pathways that are critical for cellular processes and are often dysregulated in cancer. Understanding these pathways provides context for the functional consequences of inhibiting PBRM1-BD2. Loss of PBRM1 function has been shown to impact several key pathways, including the chemokine/chemokine receptor interaction pathway, AKT-mTOR signaling, and the NF-κB pathway.[5][6][7] PBRM1 also plays a role in regulating the expression of genes involved in metabolism and cell adhesion.[7] Furthermore, PBRM1 deficiency has been linked to synthetic lethality with inhibitors of DNA repair enzymes like PARP and ATR.
Experimental Workflow for NMR Binding Studies
The following diagram outlines the general workflow for characterizing the binding of an inhibitor to PBRM1-BD2 using NMR spectroscopy.
Detailed Experimental Protocols
Protein Expression and Purification of ¹⁵N-labeled PBRM1-BD2
For protein-observed NMR experiments like Chemical Shift Perturbation, uniform ¹⁵N labeling of PBRM1-BD2 is required.
Protocol:
-
Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged human PBRM1-BD2.
-
Grow the cells in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Induce protein expression with IPTG at an appropriate cell density and temperature (e.g., 0.5 mM IPTG at 18°C overnight).
-
-
Purification:
-
Harvest cells by centrifugation and lyse them by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged PBRM1-BD2 from the supernatant using a Ni-NTA affinity chromatography column.
-
Elute the protein with a high concentration of imidazole (e.g., 250 mM).
-
Further purify the protein by size-exclusion chromatography to ensure a monomeric and homogenous sample.
-
Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.
-
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol:
-
Buffer Exchange: Dialyze or buffer exchange the purified ¹⁵N-PBRM1-BD2 into a suitable NMR buffer (e.g., 50 mM sodium phosphate pH 6.5, 150 mM NaCl, 1 mM DTT). The buffer should have a stable pH in the desired temperature range.
-
Concentration: Concentrate the protein to a final concentration of 0.1-0.5 mM.
-
D₂O Addition: Add 5-10% (v/v) D₂O to the sample for the NMR instrument's lock system.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) to minimize the final concentration of the protonated solvent in the NMR sample.
Chemical Shift Perturbation (CSP) Titration
CSP is a protein-observed method used to identify the binding site and determine the dissociation constant (Kd) of the interaction.
Protocol:
-
Initial Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PBRM1-BD2 sample.
-
Titration: Add small aliquots of the concentrated this compound stock solution to the protein sample.
-
Acquire Spectra: Record a ¹H-¹⁵N HSQC spectrum after each addition of the inhibitor. It is important to ensure thorough mixing and temperature equilibration before each measurement.
-
Data Processing: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Data Analysis:
-
Overlay the series of HSQC spectra to observe the chemical shift changes of the backbone amide resonances upon inhibitor binding.
-
Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following equation: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).
-
Plot the CSP values as a function of the protein residue number to identify the amino acids in the binding interface.
-
Determine the dissociation constant (Kd) by fitting the chemical shift changes of significantly perturbed residues to a 1:1 binding model as a function of the ligand concentration.
-
Saturation Transfer Difference (STD) NMR
STD NMR is a ligand-observed experiment that identifies which parts of the inhibitor are in close contact with the protein.
Protocol:
-
Sample Preparation: Prepare a sample containing PBRM1-BD2 (unlabeled, ~10-50 µM) and a significant excess of this compound (e.g., 100:1 ligand-to-protein ratio) in a deuterated buffer with 99.9% D₂O.
-
On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (e.g., -1.0 ppm or 7.0-8.0 ppm).
-
Off-Resonance Spectrum: Acquire a reference spectrum with the saturation frequency set to a region where no protein or ligand signals are present (e.g., 30-40 ppm).
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Analysis:
-
Signals that appear in the STD spectrum correspond to the protons of the inhibitor that are in close proximity to the protein in the bound state.
-
The relative intensities of the signals in the STD spectrum provide information about which parts of the inhibitor are most intimately involved in the binding interaction (the binding epitope).
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY)
WaterLOGSY is another sensitive ligand-observed technique to detect weak to medium affinity binding.
Protocol:
-
Sample Preparation: Prepare a sample of PBRM1-BD2 (unlabeled, ~10-50 µM) and this compound (~100-500 µM) in a buffer prepared with 90% H₂O and 10% D₂O.
-
Experiment: Acquire a 1D ¹H spectrum with a WaterLOGSY pulse sequence. This experiment selectively excites the water resonance and observes the transfer of magnetization to the ligand.
-
Analysis:
-
In the WaterLOGSY spectrum, ligands that bind to the protein will show signals with the opposite phase (e.g., negative) compared to the signals of non-binding molecules (e.g., positive).
-
This provides a clear and rapid confirmation of binding.
-
Data Interpretation and Troubleshooting
-
CSP: Significant chemical shift perturbations are indicative of direct interaction or allosteric changes upon binding. Residues with the largest CSPs are likely to be part of the binding site.
-
STD: The epitope map derived from STD NMR can be used to guide structure-activity relationship (SAR) studies and for docking the inhibitor into the protein structure.
-
WaterLOGSY: This is an excellent primary screening method to confirm binding before proceeding to more detailed structural studies.
Common Issues:
-
Protein Aggregation: Can lead to broad NMR signals. Optimize buffer conditions (pH, salt concentration) and protein concentration.
-
Low Signal-to-Noise: Increase the number of scans, protein concentration, or use a higher-field NMR spectrometer.
-
No Observed Binding: The binding affinity may be too weak or too strong for the chosen technique. Try a different NMR experiment or adjust ligand and protein concentrations. For very tight binders, consider competition experiments.
By following these detailed protocols, researchers can effectively utilize NMR spectroscopy to gain deep insights into the binding of this compound to PBRM1-BD2, aiding in the development of novel cancer therapeutics.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing Cell Viability with PBRM1-BD2-IN-2 Using the CellTiter-Glo® Luminescent Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a protein of significant interest in cancer research.[1][2][3] It contains six bromodomains, which are specialized modules that recognize acetylated lysine residues on histones, thereby targeting the complex to specific chromatin regions to regulate gene expression.[1][2] Mutations and altered expression of PBRM1 are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it often acts as a tumor suppressor.[1][3][4][5]
PBRM1-BD2-IN-2 is a selective, cell-active chemical probe that inhibits the second bromodomain (BD2) of PBRM1.[6][7] This provides a valuable tool for investigating the specific roles of PBRM1-BD2 in cellular processes and for exploring its therapeutic potential. Assessing the impact of such inhibitors on cancer cell viability is a critical step in preclinical drug development.
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and highly sensitive method for determining the number of viable cells in culture.[8][9] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[8][9][10] In a simple "add-mix-measure" format, the reagent lyses cells to release ATP, which is then used in a luciferase-catalyzed reaction to produce a stable luminescent signal proportional to the amount of ATP.[8][11][12] This makes it an ideal method for high-throughput screening of compound cytotoxicity.[11][13]
This application note provides a detailed protocol for using the CellTiter-Glo® assay to evaluate the effect of this compound on the viability of a relevant cancer cell line.
Principle of the CellTiter-Glo® Assay
The CellTiter-Glo® Assay relies on the properties of a proprietary, thermostable luciferase (Ultra-Glo™ Recombinant Luciferase).[11][12] This enzyme catalyzes the mono-oxygenation of luciferin in the presence of ATP, Mg2+, and molecular oxygen, generating a "glow-type" luminescent signal.[10][11] Because ATP is a direct indicator of metabolic activity, the strength of the luminescent signal is directly proportional to the number of viable cells in the culture.[8] The extended half-life of the signal (often over five hours) provides flexibility for batch processing of multiple plates.[8][10]
Figure 1. Principle of the CellTiter-Glo® Assay.
Experimental Protocol
This protocol is designed for a 96-well plate format. Volumes should be adjusted accordingly for other plate types (e.g., 384-well plates).[14]
Materials:
-
This compound (MedChemExpress, Cat. No. HY-145719 or equivalent)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Cancer cell line (e.g., 786-O, a PBRM1-deficient ccRCC line)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Multichannel pipette
-
Orbital shaker
-
Luminometer plate reader
Procedure:
Part 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells. Determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well for a 72-hour incubation).
-
Seed 5,000 cells in 90 µL of complete culture medium into each well of an opaque-walled 96-well plate.
-
Include control wells containing medium only for background luminescence measurement.[14]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
Part 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 10X working solutions. A typical dose-response curve might include final concentrations ranging from 0.1 µM to 50 µM.
-
Prepare a vehicle control (e.g., 0.5% DMSO in medium) corresponding to the highest concentration of DMSO used in the treatment wells.
-
Gently add 10 µL of the 10X compound working solutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
Part 3: CellTiter-Glo® Assay
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[14] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[14]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11] This minimizes temperature gradients across the plate.
-
Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of culture medium in the well).[14]
-
Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][14]
-
Record the luminescence using a plate luminometer.
Figure 2. Experimental workflow for the cell viability assay.
Data Analysis and Results
Data Analysis:
-
Subtract the average luminescence value from the "medium only" background wells from all other measurements.
-
Calculate the percent viability for each compound concentration using the following formula: % Viability = (RLU_treated / RLU_vehicle) * 100 Where RLU is the Relative Luminescent Unit.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Hypothetical Results:
Treatment of 786-O cells with this compound is expected to result in a dose-dependent decrease in cell viability. The selective inhibitor has an IC50 of 1.0 µM for PBRM1-BD2.[6]
Table 1: Hypothetical Viability Data for 786-O Cells Treated with this compound
| This compound (µM) | Avg. RLU (Corrected) | Std. Dev. | % Viability |
| 0 (Vehicle) | 1,250,400 | 85,600 | 100.0% |
| 0.1 | 1,188,900 | 79,100 | 95.1% |
| 0.5 | 975,310 | 65,200 | 78.0% |
| 1.0 | 637,704 | 48,800 | 51.0% |
| 5.0 | 312,600 | 29,500 | 25.0% |
| 10.0 | 150,050 | 14,800 | 12.0% |
| 25.0 | 75,025 | 8,900 | 6.0% |
| 50.0 | 68,770 | 7,100 | 5.5% |
Data are representative and for illustrative purposes only.
From this data, the calculated IC50 value would be approximately 1.0 µM, consistent with the inhibitor's known activity.[6]
PBRM1 Signaling Context
PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a type of SWI/SNF chromatin remodeler.[1] Its bromodomains are critical for targeting the complex to acetylated histones, thereby influencing chromatin structure and gene accessibility.[2] By inhibiting the PBRM1-BD2, this compound disrupts this interaction, leading to altered gene expression programs that can affect cell proliferation and survival.[2]
Figure 3. Simplified mechanism of PBRM1 inhibition.
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive, reliable, and straightforward method for assessing the cytotoxic and cytostatic effects of targeted inhibitors like this compound. The "add-mix-measure" protocol is highly amenable to high-throughput screening and provides quantitative data essential for dose-response analysis and the determination of IC50 values. This protocol can be readily adapted to various cell lines and inhibitors to advance early-stage drug discovery efforts in oncology and other fields.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. news-medical.net [news-medical.net]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. ulab360.com [ulab360.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for PBRM1-BD2-IN-2 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on establishing robust experimental designs for the characterization of PBRM1-BD2-IN-2, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). The inclusion of appropriate positive and negative controls is critical for the unambiguous interpretation of experimental outcomes.
Introduction to PBRM1 and this compound
Polybromo-1 (PBRM1), a subunit of the PBAF chromatin remodeling complex, is a key regulator of gene expression. It contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins.[1][2] The second bromodomain, PBRM1-BD2, plays a significant role in mediating the interaction of the PBAF complex with chromatin, particularly at sites of histone H3 acetylated at lysine 14 (H3K14ac).[2][3] Dysregulation of PBRM1 function is implicated in several cancers, including clear cell renal cell carcinoma (ccRCC) and prostate cancer.[4][5]
This compound is a selective and cell-active small molecule inhibitor that targets the PBRM1-BD2 domain. By binding to the acetyl-lysine binding pocket of PBRM1-BD2, this compound competitively inhibits its interaction with acetylated histones, thereby modulating the chromatin remodeling activity of the PBAF complex and affecting the expression of PBRM1-target genes.
Experimental Controls
The selection of appropriate controls is paramount for the validation of experimental findings. Here, we outline essential positive and negative controls for both biochemical and cellular assays involving this compound.
Biochemical Assay Controls
Table 1: Positive and Negative Controls for In Vitro Biochemical Assays
| Control Type | Control Substance/Molecule | Purpose |
| Positive | Biotinylated histone H3 peptide acetylated at K14 (H3K14ac) | To confirm the binding activity of recombinant PBRM1-BD2 protein.[3][4] |
| A known potent PBRM1 bromodomain inhibitor (e.g., PFI-3) | To validate the assay's ability to detect inhibition. | |
| Negative | Unmodified biotinylated histone H3 peptide | To demonstrate the specificity of PBRM1-BD2 for the acetylated lysine mark. |
| A structurally related but inactive analog of this compound | To control for off-target effects of the chemical scaffold (if available). | |
| A well-characterized bromodomain inhibitor with no activity against PBRM1 (e.g., a selective BET inhibitor like JQ1) | To ensure that the observed effects are specific to PBRM1 inhibition and not a general consequence of bromodomain inhibition.[6][7] | |
| Recombinant bromodomains from other families (e.g., SMARCA2, SMARCA4, BRD4) | To assess the selectivity of this compound.[4][8] |
Cellular Assay Controls
Table 2: Positive and Negative Controls for Cell-Based Assays
| Control Type | Control System/Reagent | Purpose |
| Positive | PBRM1-dependent cancer cell lines (e.g., LNCaP prostate cancer cells) | To demonstrate the cellular activity of this compound in a relevant context.[4][9] |
| PBRM1 knockdown or knockout (CRISPR/Cas9) in a PBRM1-wildtype cell line | To mimic the effect of PBRM1 inhibition and validate downstream phenotypic or gene expression changes.[5][10] | |
| Overexpression of PBRM1 in a PBRM1-deficient cell line | To rescue a phenotype and demonstrate the on-target effect of the inhibitor.[11] | |
| Negative | PBRM1-independent or PBRM1-deficient cancer cell lines (e.g., PC3 prostate cancer cells, some ccRCC lines) | To demonstrate the selectivity of the inhibitor for PBRM1-dependent processes.[4][5] |
| Non-targeting siRNA or scrambled shRNA control | To control for the off-target effects of RNA interference procedures.[5][12][13] | |
| Vehicle control (e.g., DMSO) | To control for the effects of the solvent used to dissolve this compound.[14] | |
| An inactive enantiomer of this compound (if available) | To provide a stringent control for on-target versus off-target effects in a cellular context. |
Experimental Protocols
Biochemical Assays
This assay quantifies the interaction between PBRM1-BD2 and an acetylated histone peptide.
Protocol:
-
Reagents:
-
His-tagged recombinant PBRM1-BD2 protein.
-
Biotinylated histone H3 peptide (aa 1-21) acetylated at K14 (H3K14ac).
-
Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
This compound and control compounds.
-
-
Procedure: a. Prepare serial dilutions of this compound and control compounds in assay buffer. b. In a 384-well plate, add His-tagged PBRM1-BD2 and the biotinylated H3K14ac peptide. c. Add the test compounds or controls to the wells. d. Incubate at room temperature for 30 minutes. e. Add a mixture of Streptavidin-Donor and Ni-NTA Acceptor beads. f. Incubate in the dark at room temperature for 60 minutes. g. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis:
-
The signal will decrease as the inhibitor disrupts the protein-peptide interaction.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Diagram of AlphaScreen Workflow:
References
- 1. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. | Semantic Scholar [semanticscholar.org]
- 10. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBRM1 and BAP1 as Novel Targets for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 13. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Pbrm1-BD2-IN-2 insolubility in cell culture media
Welcome to the technical support center for Pbrm1-BD2-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the insolubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a selective and cell-active inhibitor of the second bromodomain (BD2) of the Polybromo-1 (PBRM1) protein.[1][2] It is primarily soluble in dimethyl sulfoxide (DMSO).[3][4]
Q2: I observed precipitation when I added my this compound stock solution to the cell culture medium. What is the likely cause?
Precipitation of small molecules like this compound upon addition to aqueous solutions like cell culture media is a common issue.[5][6] This is often due to the compound's low aqueous solubility. The high concentration of the compound in the DMSO stock can lead to it crashing out of solution when diluted into the largely aqueous environment of the media.[6]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary between cell lines. It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[7]
Q4: Can I pre-mix this compound with my media and store it?
It is generally not recommended to pre-mix and store media containing this compound. The inhibitor's stability in an aqueous solution over time may be limited, and precipitation can occur.[2] It is best to prepare fresh working solutions immediately before use.
Troubleshooting Guide: Insolubility and Precipitation
If you are encountering insolubility or precipitation of this compound in your cell culture experiments, follow these troubleshooting steps.
Initial Checks
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved. If you observe any crystals, gently warm the vial to 37°C and vortex to redissolve.
-
Check for Media Contamination: While unlikely to be the primary cause of inhibitor precipitation, any existing precipitates or contamination in the cell culture media can act as nucleation sites.[8] Visually inspect the media before adding the inhibitor.
Experimental Workflow for Improving Solubility
The following diagram outlines a systematic approach to troubleshooting the insolubility of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Detailed Methodologies
Protocol 1: Optimized Dilution of this compound into Cell Culture Media
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Warm Media: Gently warm the required volume of cell culture media to 37°C.
-
Rapid Dilution: While vortexing the warm media at a medium speed, add the required volume of the this compound stock solution directly into the media. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.
-
Immediate Use: Use the freshly prepared media containing the inhibitor immediately for your experiment.
Protocol 2: Using Co-solvents to Enhance Solubility
For particularly problematic insolubility, a co-solvent system can be employed. Note that this should be tested for effects on your specific cell line.
-
Prepare a Co-solvent Stock: Prepare a stock solution of this compound in a mixture of solvents. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Stepwise Dissolution: Add each solvent sequentially and ensure the solution is clear before adding the next.[4] Sonication can aid in dissolution.
-
Dilution into Media: Add the co-solvent stock solution to your cell culture media. The final concentration of the co-solvents should be kept as low as possible.
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of various PBRM1 bromodomain inhibitors. This can be useful for selecting an alternative if solubility issues with this compound cannot be resolved.
| Compound | Target | Kd (μM) | IC50 (μM) |
| This compound | PBRM1-BD2 | 9.3 | 1.0 |
| Pbrm1-BD2-IN-1 | PBRM1-BD2 | 0.7 | 0.2 |
| Pbrm1-BD2-IN-5 | PBRM1-BD2 | 1.5 | 0.26 |
| Pbrm1-BD2-IN-8 | PBRM1-BD2 | 4.4 | 0.16 |
Data compiled from multiple sources.[2][4][9][10]
PBRM1 Signaling Pathway
Understanding the cellular context of PBRM1 can be crucial for interpreting experimental results. PBRM1 is a subunit of the PBAF chromatin remodeling complex and is involved in regulating gene expression. Its loss or inhibition can impact several downstream pathways.
Caption: PBRM1 signaling pathways and downstream effects.
Loss of PBRM1 function has been shown to activate the NF-κB, AKT-mTOR, and HIF pathways, which can promote tumorigenesis.[11][12][13] PBRM1 is also involved in the p53 pathway through its interaction with p21 to regulate the cell cycle.[13]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. PBRM1-BD2-IN-5 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Pbrm1-BD2-IN-2
Welcome to the technical support center for PBRM1-BD2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this chemical probe and to help minimize and interpret its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective, cell-active chemical probe designed to inhibit the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2] PBRM1 is a large subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[3][4] By binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain, this compound can be used to study the biological functions of this specific domain in various cellular processes.
Q2: What are the known off-targets of this compound?
A2: this compound has been developed to be selective for the PBRM1 bromodomains.[5] However, like most chemical probes, it can exhibit binding to other proteins, particularly those with structurally similar bromodomains. Based on available data, this compound shows some binding to other bromodomains within the PBRM1 protein (like BD5) and weaker binding to bromodomains of other proteins such as SMARCA2B and SMARCA4.[1] It is crucial for researchers to be aware of these potential off-targets and design experiments to control for their effects.
Q3: How can I experimentally validate the on-target engagement of this compound in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that this compound is engaging with its intended target, PBRM1, inside the cell.[6][7] This technique relies on the principle that a protein's thermal stability increases when a ligand is bound. By treating cells with this compound and then heating the cell lysate to various temperatures, you can observe a shift in the melting curve of PBRM1 compared to untreated cells, indicating direct target engagement.
Q4: What is the recommended approach to differentiate on-target from off-target effects in my experiments?
A4: A multi-pronged approach is recommended. This includes:
-
Using an inactive control: Synthesize or obtain a structurally similar analog of this compound that does not bind to PBRM1-BD2. This control should ideally have a similar off-target profile to the active probe.[8]
-
Employing an orthogonal probe: Use a structurally distinct inhibitor of PBRM1-BD2, if available, to see if it recapitulates the same phenotype.[8]
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate PBRM1 expression. If the phenotype observed with this compound is diminished or absent in the PBRM1-depleted cells, it provides strong evidence for on-target activity.
Troubleshooting Guide
Problem 1: I am observing a phenotype at a high concentration of this compound, but I am unsure if it is a specific on-target effect.
-
Possible Cause: At high concentrations, off-target effects are more likely to occur. The observed phenotype might be due to the inhibition of one or more secondary targets.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Determine the minimal concentration of this compound required to elicit the phenotype. Compare this to its known IC50 for PBRM1-BD2 (1.0 μM).[1] A significant discrepancy may suggest an off-target effect.
-
Conduct a CETSA experiment: Confirm target engagement at the effective concentration.
-
Use control compounds: Test an inactive analog and an orthogonal probe to see if the phenotype is consistent with on-target activity.
-
Perform a rescue experiment: In PBRM1 knockdown cells, see if the phenotype is absent.
-
Problem 2: My results with this compound are inconsistent across different cell lines.
-
Possible Cause: The expression levels of PBRM1 and its potential off-targets can vary significantly between cell lines. The cellular context and the specific signaling pathways active in a given cell line can also influence the response to the inhibitor.
-
Troubleshooting Steps:
-
Profile protein expression: Use western blotting or proteomics to quantify the levels of PBRM1, SMARCA2, and SMARCA4 in the cell lines you are using.
-
Characterize the cellular context: Be aware of the mutational status of genes in pathways related to PBRM1 function in your cell lines.
-
Titrate the compound: Perform dose-response curves for each cell line to determine the optimal concentration for your desired effect.
-
Problem 3: I suspect a novel off-target is responsible for my observed phenotype.
-
Possible Cause: this compound may have unidentified off-targets that are relevant in your experimental system.
-
Troubleshooting Steps:
-
Thermal Proteome Profiling (TPP): This unbiased, proteome-wide technique can identify proteins that are thermally stabilized upon treatment with this compound, indicating direct binding.[3][9][10]
-
Chemical Proteomics: This approach uses a modified version of the probe to pull down interacting proteins from a cell lysate, which can then be identified by mass spectrometry.[1][2][11]
-
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary target and key potential off-targets.
| Target Protein | Domain | Assay Type | Value | Reference |
| PBRM1 | BD2 | IC50 | 1.0 μM | [1] |
| PBRM1 | BD2 | Kd | 9.3 μM | [1] |
| PBRM1 | BD5 | Kd | 10.1 μM | [1] |
| SMARCA2B | Bromodomain | Kd | 18.4 μM | [1] |
| SMARCA4 | Bromodomain | Kd | 69 μM | [1] |
Experimental Protocols
Thermal Proteome Profiling (TPP) for Off-Target Identification
This protocol outlines the general workflow for identifying cellular targets and off-targets of this compound based on ligand-induced thermal stabilization.
1. Cell Culture and Treatment:
- Culture your cells of interest to ~80% confluency.
- Treat cells with either this compound at the desired concentration or vehicle control (e.g., DMSO) for a predetermined time.
2. Cell Harvesting and Lysis:
- Harvest the cells and wash them with PBS.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
- Lyse the cells by freeze-thaw cycles or sonication.
- Clarify the lysate by centrifugation to remove cell debris.
3. Heat Treatment:
- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR cycler.
- Cool the samples to room temperature for 3 minutes.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble proteins.
5. Sample Preparation for Mass Spectrometry:
- Perform a protein concentration assay on the soluble fractions.
- Reduce, alkylate, and digest the proteins with trypsin.
- Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
6. LC-MS/MS Analysis and Data Interpretation:
- Analyze the labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the proteins in each sample.
- Plot the relative protein abundance as a function of temperature to generate melting curves for each protein.
- Identify proteins with a significant shift in their melting temperature in the this compound-treated samples compared to the control. A positive shift indicates stabilization upon binding.
Chemical Proteomics Workflow for Off-Target Identification
This protocol provides a general outline for identifying protein interactors of this compound using an affinity-based approach. This requires a modified version of the probe with a reactive group for cross-linking and/or an affinity tag for enrichment.
1. Probe Design and Synthesis:
- Synthesize a derivative of this compound that incorporates a photo-reactive group (e.g., diazirine) and a clickable handle (e.g., an alkyne).
2. Cell Treatment and UV Cross-linking:
- Treat cells with the modified probe.
- Expose the cells to UV light to induce covalent cross-linking of the probe to its interacting proteins.
3. Cell Lysis and Click Chemistry:
- Lyse the cells and perform a click reaction to attach a biotin tag to the probe-protein complexes.
4. Enrichment of Probe-Protein Complexes:
- Use streptavidin-coated beads to enrich the biotin-tagged protein complexes.
- Wash the beads extensively to remove non-specific binders.
5. Elution and Protein Digestion:
- Elute the bound proteins from the beads.
- Digest the proteins into peptides using trypsin.
6. LC-MS/MS Analysis and Target Identification:
- Analyze the peptide mixture by LC-MS/MS.
- Identify the proteins that were specifically pulled down with the probe compared to control experiments (e.g., no probe or a competition experiment with excess this compound).
Visualizations
Caption: PBRM1 signaling and the effect of this compound.
Caption: Thermal Proteome Profiling (TPP) experimental workflow.
Caption: Chemical Proteomics experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Negative controls of chemical probes can be misleading | bioRxiv [biorxiv.org]
- 9. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Optimizing Pbrm1-BD2-IN-2 concentration for maximum efficacy
Welcome to the technical support center for Pbrm1-BD2-IN-2, a selective and cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers and drug development professionals optimize the use of this inhibitor for maximum efficacy in their experiments.
Troubleshooting Guide
Encountering issues in your experiments? Consult the table below for common problems, their potential causes, and solutions when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibitor Activity | Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting range is 0.1 µM to 10 µM.[1] |
| Solubility Issues: The inhibitor may not be fully dissolved, leading to a lower effective concentration. | Ensure the inhibitor is completely dissolved in a suitable solvent like DMSO before diluting in culture medium. Prepare fresh dilutions for each experiment. | |
| Cell Line Insensitivity: The chosen cell line may not be dependent on PBRM1-BD2 activity for the phenotype being measured. | Select cell lines with known dependence on PBRM1 for proliferation or other relevant phenotypes. For example, the LNCaP prostate cancer cell line has shown sensitivity to PBRM1 inhibition.[1][2] | |
| Degradation of the Inhibitor: Improper storage can lead to a loss of inhibitor activity. | Store the stock solution at -20°C or -80°C as recommended.[1][2] Avoid repeated freeze-thaw cycles. | |
| High Cell Toxicity or Off-Target Effects | Concentration Too High: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Lower the concentration of the inhibitor. Determine the IC50 value for your cell line and use concentrations around this value for initial experiments. |
| Prolonged Incubation Time: Long exposure to the inhibitor may induce toxicity. | Optimize the incubation time. It has been shown that a 5-day incubation can inhibit LNCaP cell growth.[1] Shorter time points may be sufficient for observing target engagement. | |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension and mix thoroughly before and during plating to ensure even distribution of cells. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the inhibitor and affect cell growth. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. | |
| Inconsistent Pipetting: Inaccurate pipetting of the inhibitor or reagents will introduce variability. | Use calibrated pipettes and ensure proper pipetting technique. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: Based on available data, a good starting point for a dose-response experiment is a concentration range of 0.1 µM to 10 µM. The in vitro IC50 for PBRM1-BD2 is 1.0 µM, and it has been shown to inhibit the growth of PBRM1-dependent prostate cancer cell lines within this range.[1]
Q2: How can I confirm that this compound is engaging its target, PBRM1, in my cells?
A2: Target engagement can be assessed by observing downstream effects of PBRM1 inhibition. One common method is to perform a Western blot to analyze the expression levels of known PBRM1 target genes or proteins involved in pathways regulated by PBRM1, such as the NF-κB or AKT-mTOR signaling pathways.[3][4]
Q3: What is the known mechanism of action of PBRM1 and how does this compound inhibit its function?
A3: PBRM1 is a component of the PBAF chromatin remodeling complex.[5][6] It plays a role in regulating gene expression by binding to acetylated histones via its bromodomains, which in turn influences chromatin structure. This compound is a small molecule inhibitor that selectively binds to the second bromodomain (BD2) of PBRM1, preventing its interaction with acetylated histones and thereby disrupting its function in gene regulation.[1]
Q4: What are the known downstream signaling pathways affected by PBRM1 inhibition?
A4: PBRM1 has been shown to regulate several key signaling pathways. Its loss or inhibition can lead to the activation of the pro-tumorigenic NF-κB pathway and the AKT-mTOR signaling pathway.[3][4] PBRM1 also regulates genes involved in metabolism, cell adhesion, and the hypoxia response.[6]
Q5: What type of control experiments should I include when using this compound?
A5: It is crucial to include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.
-
Positive Control (if available): A known activator or inhibitor of the pathway you are studying to ensure the assay is working correctly.
-
Negative Control Cell Line: A cell line that does not express PBRM1 or is known to be insensitive to its inhibition, to assess off-target effects.
Experimental Protocols
Dose-Response Curve using a Cell Viability Assay (e.g., CCK-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 to 120 hours). A 5-day incubation has been shown to be effective for LNCaP cells.[1]
-
Cell Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Western Blot for PBRM1 Target Engagement
This protocol describes how to assess the effect of this compound on the protein levels of downstream targets of PBRM1.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PBRM1 downstream targets (e.g., components of the NF-κB or AKT-mTOR pathways) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and run the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of PBRM1 and the effect of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma [frontiersin.org]
- 6. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PBRM1 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for PBRM1 inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered when working with PBRM1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is PBRM1 and what is its role in cancer?
A: PBRM1, or Polybromo-1, is a large protein that is a key component of the PBAF (Polybromo-associated BRG1- or BRM-associated factors) chromatin remodeling complex.[1] This complex is a type of SWI/SNF complex that plays a crucial role in regulating gene expression by altering the structure of chromatin, which is the complex of DNA and proteins that forms chromosomes.[2]
PBRM1 contains six bromodomains, which are protein domains that recognize and bind to acetylated lysine residues on histone proteins.[2][3] This interaction is critical for the PBAF complex to target specific regions of the genome and remodel chromatin, thereby controlling which genes are turned on or off.[2]
In the context of cancer, PBRM1's role can be complex and context-dependent.[4] It is frequently mutated in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene after VHL.[1][5] In ccRCC, PBRM1 often acts as a tumor suppressor, and its loss can lead to increased cell proliferation and tumor growth.[1][6] However, in other cancers, such as prostate cancer, PBRM1 may act as a tumor promoter.[4][7]
Q2: How do PBRM1 inhibitors work?
A: PBRM1 inhibitors are small molecules designed to specifically bind to one or more of the six bromodomains of the PBRM1 protein.[2] By occupying the binding pocket of the bromodomain, these inhibitors prevent PBRM1 from recognizing and binding to acetylated histones.[2] This disruption of the PBRM1-histone interaction interferes with the ability of the PBAF complex to be recruited to its target genes and remodel chromatin.[2] The ultimate effect is a change in the expression of genes regulated by PBRM1, which can lead to various cellular outcomes, including reduced cancer cell proliferation and survival.[2][7]
Q3: What are the major challenges and pitfalls in PBRM1 inhibitor experiments?
A: Researchers face several common challenges when working with PBRM1 inhibitors:
-
Off-Target Effects: A significant pitfall is the lack of selectivity of some inhibitors. Early PBRM1 inhibitors often cross-reacted with bromodomains of other proteins, particularly SMARCA2 and SMARCA4, which are also components of SWI/SNF complexes.[4][8] This can lead to confounding results that are not solely due to the inhibition of PBRM1. It is crucial to use highly selective inhibitors or to validate findings using genetic approaches like CRISPR/Cas9-mediated knockout of PBRM1.[3]
-
Cellular Context Dependency: The effects of PBRM1 inhibition can vary significantly depending on the cancer type and the specific genetic background of the cells being studied.[4] For example, PBRM1 can be a tumor suppressor in some cancers and a tumor promoter in others.[4][7] Therefore, results from one cell line may not be generalizable to others.
-
Assay-Dependent Outcomes: The observed effect of a PBRM1 inhibitor can depend on the experimental assay used. For instance, some inhibitors show efficacy in 3D spheroid cultures but not in traditional 2D monolayer cultures.[6]
-
Determining Target Engagement: It is essential to confirm that the inhibitor is binding to PBRM1 within the cell and at a concentration that is effective. This can be challenging and may require specialized assays.
Q4: How can I select the right cell line for my PBRM1 inhibitor experiment?
A: The choice of cell line is critical and should be guided by the specific research question.
-
PBRM1 Status: First, determine the PBRM1 status of the cell lines you plan to use. Is PBRM1 wild-type, mutated, or deleted? This information is often available in public databases or can be determined by sequencing or Western blotting.
-
Isogenic Cell Lines: For more controlled experiments, consider using isogenic cell line pairs where one line is PBRM1 wild-type and the other has PBRM1 knocked out or knocked down.[3][9] This allows for a more direct assessment of the effects of PBRM1 loss or inhibition.
-
Cancer Type: Select cell lines from cancer types where PBRM1 is known to be frequently altered or to play a significant role, such as clear cell renal cell carcinoma.[3]
-
PBRM1 Dependency: Some cell lines may be more dependent on PBRM1 for their growth and survival than others. Preliminary experiments to assess this dependency, for example, using RNAi, can be informative.[10]
Troubleshooting Guides
Problem 1: My PBRM1 inhibitor shows no effect on cell viability.
| Possible Cause | Troubleshooting Step |
| Poor Inhibitor Potency or Selectivity | Verify the IC50 of your inhibitor in a biochemical assay. Use a more potent or selective inhibitor if available. Confirm that the inhibitor is targeting PBRM1 and not other bromodomains.[8] |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line. |
| Inappropriate Assay Conditions | Consider that the effect of PBRM1 inhibition may be more apparent in 3D culture models (spheroids) than in 2D monolayers.[6] Also, the duration of treatment may need to be optimized. |
| Cell Line is Not Dependent on PBRM1 | Test the inhibitor in a cell line known to be sensitive to PBRM1 inhibition or in an isogenic PBRM1-knockout background to confirm the inhibitor's on-target effect.[10] |
| Drug Inactivation or Efflux | Ensure the stability of the inhibitor in your culture media over the course of the experiment. Consider the possibility of multidrug resistance pumps actively removing the inhibitor from the cells. |
Problem 2: I am observing conflicting results between different PBRM1 inhibitors.
| Possible Cause | Troubleshooting Step |
| Differences in Inhibitor Selectivity | The inhibitors may have different off-target profiles.[4] Compare the selectivity profiles of the inhibitors against a panel of bromodomains. Validate key findings using a structurally distinct PBRM1 inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown or CRISPR knockout). |
| Different Mechanisms of Action | Although targeting the same protein, inhibitors might bind to different bromodomains of PBRM1 or have different effects on the PBAF complex assembly and function. |
| Variability in Experimental Conditions | Ensure that all experimental parameters (cell density, inhibitor concentration, treatment duration, etc.) are consistent across experiments with different inhibitors. |
Problem 3: I am unsure if my inhibitor is engaging with PBRM1 in the cell.
| Possible Cause | Troubleshooting Step |
| Lack of a suitable target engagement assay | Develop or utilize an assay to measure the binding of the inhibitor to PBRM1 in cells. This could include cellular thermal shift assays (CETSA), immunoprecipitation followed by mass spectrometry, or the use of a biotinylated probe. |
| Insufficient intracellular concentration | Measure the intracellular concentration of the inhibitor to ensure it is reaching levels sufficient for target engagement. |
Experimental Protocols
Protocol 1: Generation of PBRM1 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for creating PBRM1 knockout cell lines.[3]
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the PBRM1 gene. Several online tools are available for sgRNA design.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector. A vector containing a selectable marker (e.g., puromycin resistance) and a fluorescent reporter (e.g., GFP) is recommended.
-
-
Transfection:
-
Transfect the chosen cell line with the Cas9/sgRNA plasmid using a suitable transfection reagent.
-
-
Selection and Single-Cell Cloning:
-
Two to three days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
-
Verification of Knockout:
-
Expand the single-cell clones.
-
Screen for PBRM1 knockout by Western blotting to confirm the absence of the PBRM1 protein.
-
Sequence the genomic region targeted by the sgRNA to identify the specific insertion or deletion (indel) that resulted in the frameshift and knockout.
-
Protocol 2: Cell Viability Assay (3D Spheroid Culture)
This protocol is adapted for assessing the effect of PBRM1 inhibitors on cell growth in a 3D culture model.[6][11]
-
Cell Seeding:
-
Seed cells in ultra-low attachment round-bottom 96-well plates at a density that allows for spheroid formation (e.g., 1,000-5,000 cells/well).
-
-
Spheroid Formation:
-
Centrifuge the plates at a low speed to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates for 2-4 days to allow for the formation of compact spheroids.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the PBRM1 inhibitor.
-
Carefully add the inhibitor to the wells containing the spheroids. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Use a suitable 3D cell viability reagent, such as CellTiter-Glo® 3D.
-
Measure the luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to form colonies.[3][9]
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1,000 cells) per well in a 6-well plate.
-
-
Inhibitor Treatment:
-
The following day, treat the cells with various concentrations of the PBRM1 inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, replacing the media with fresh inhibitor-containing media every 2-3 days.
-
-
Colony Staining:
-
When visible colonies have formed in the control wells, wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet solution.
-
-
Quantification:
-
Wash the plates with water and allow them to dry.
-
Image the plates and count the number of colonies in each well.
-
Quantitative Data Summary
Table 1: IC50 Values of PBRM1 Inhibitors in Different Assays
| Inhibitor | Target Bromodomain | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 15 | PBRM1-BD2 | AlphaScreen | - | ~0.2 | [4] |
| Compound 16 | PBRM1-BD2 | AlphaScreen | - | ~0.2 | [4] |
| Compound 7 | PBRM1-BD2 | AlphaScreen | - | 0.2 ± 0.02 | [4] |
| PB16 | PBRM1-BD2 | Cell Viability | LNCaP | 8 - 15 | [8] |
Table 2: Dissociation Constants (Kd) of Fragments Binding to PBRM1-BD2
| Fragment | Kd (µM) by NMR | Kd (µM) by ITC | Reference |
| Compound 5 | 45 | 18 | [10] |
Visualizations
PBRM1 Signaling and Experimental Logic
Troubleshooting Workflow for PBRM1 Inhibitor Experiments
Synthetic Lethality with PBRM1 Deficiency
References
- 1. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 6. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 10. Practical Fragments: Fragments vs PBRM1 bromodomains revisited, more selectively [practicalfragments.blogspot.com]
- 11. researchgate.net [researchgate.net]
How to address batch-to-batch variability of Pbrm1-BD2-IN-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential batch-to-batch variability of the chemical probe PBRM1-BD2-IN-2. The following troubleshooting guides and FAQs are designed to help users identify and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and cell-active chemical probe that inhibits the second bromodomain (BD2) of the Polybromo-1 (PBRM1) protein.[1] PBRM1 is a subunit of the PBAF chromatin remodeling complex.[2][3] By binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain, this compound disrupts the interaction of the PBAF complex with acetylated histones, thereby modulating gene expression.
Q2: What are the known signaling pathways regulated by PBRM1?
A2: PBRM1 is implicated in several key signaling pathways involved in cancer progression. Knockdown or mutation of PBRM1 has been shown to affect:
-
Chemokine/Chemokine Receptor Interaction Pathway: PBRM1 can regulate the expression of various chemokines and their receptors, influencing cell proliferation and migration.[2]
-
AKT-mTOR Signaling Pathway: PBRM1 deficiency can lead to the activation of the AKT-mTOR pathway, which is crucial for cell growth and metabolism.[4]
-
NF-κB Pathway: Loss of PBRM1 can result in the activation of the pro-tumorigenic NF-κB pathway.[5]
Q3: What are the common causes of batch-to-batch variability in chemical probes like this compound?
A3: Batch-to-batch variability of chemical probes can arise from several factors during synthesis and purification. These can include:
-
Presence of Impurities: Residual starting materials, byproducts, or solvents from the synthesis can affect the probe's activity and lead to off-target effects.
-
Isomeric Purity: The presence of different stereoisomers can lead to variations in biological activity.
-
Polymorphism: Different crystalline forms of the solid compound can have different solubility and dissolution rates.
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time.
-
Inaccurate Quantification: Errors in determining the concentration of the stock solution can lead to inconsistent results.
Q4: How can I validate a new batch of this compound?
A4: It is crucial to validate each new batch of a chemical probe to ensure consistency and reproducibility of your experimental results. A recommended workflow includes:
-
Identity and Purity Confirmation: Verify the chemical identity and purity of the new batch using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should ideally be >95%.
-
In Vitro Potency and Selectivity Profiling: Determine the in vitro potency (IC50 or Kd) of the new batch against PBRM1-BD2 using a biochemical or biophysical assay (e.g., AlphaScreen, DSF, or ITC). Compare the results to the values obtained for previous batches or the data provided by the supplier.
-
Cellular Target Engagement: Confirm that the new batch engages with PBRM1 in a cellular context using an assay like the NanoBRET Target Engagement assay.
-
Functional Cellular Assay: Test the new batch in a relevant functional cellular assay (e.g., a cell proliferation assay in a PBRM1-dependent cell line) to ensure it elicits the expected biological response.
Troubleshooting Guide
Issue 1: I am not observing the expected phenotype with a new batch of this compound.
-
Question: My new lot of this compound is not showing the same anti-proliferative effect as my previous lot in my cancer cell line experiments. What could be the reason?
-
Answer: This discrepancy could be due to lower potency of the new batch.
-
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Re-measure the concentration of your stock solution using a spectrophotometer or another quantitative method.
-
Perform a Dose-Response Curve: Run a full dose-response experiment with the new batch and compare the IC50 value to that of your previous, validated batch. A significant rightward shift in the IC50 curve indicates lower potency.
-
Assess In Vitro Activity: If possible, test the new batch in a biochemical assay (like AlphaScreen) to directly measure its inhibitory activity against PBRM1-BD2.
-
Contact the Supplier: If you confirm that the new batch is less potent, contact the supplier and provide them with your comparative data. They may be able to provide a replacement batch.
-
-
Issue 2: The new batch of this compound is showing unexpected toxicity or off-target effects.
-
Question: I'm seeing widespread cell death at concentrations that were well-tolerated with my previous batch of this compound. Why is this happening?
-
Answer: The new batch may contain cytotoxic impurities.
-
Troubleshooting Steps:
-
Check Purity Data: Review the certificate of analysis (CoA) for the new batch and compare the purity to the previous lot. Look for any new or larger impurity peaks.
-
Analytical Chemistry: If you have access to analytical chemistry facilities, re-analyze the purity of the new batch using LC-MS to look for unexpected masses.
-
Use a Negative Control: If available, use a structurally related but inactive control compound to determine if the observed toxicity is a general compound effect or specific to PBRM1 inhibition.
-
Orthogonal Probe: Use a structurally different PBRM1-BD2 inhibitor to see if it recapitulates the desired phenotype without the toxicity. This can help to confirm that the original phenotype was on-target.
-
-
Issue 3: My results with this compound are inconsistent across experiments.
-
Question: I am getting variable results in my experiments even when using the same batch of this compound. What could be the cause?
-
Answer: Inconsistent results can stem from issues with compound handling and storage, or experimental variability.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the solid compound and stock solutions are stored according to the supplier's recommendations (typically at -20°C or -80°C, protected from light and moisture).
-
Check Solubility: this compound may have limited aqueous solubility. Ensure that the compound is fully dissolved in your stock solution (typically DMSO) and that it does not precipitate when diluted into your cell culture medium. You can visually inspect for precipitation.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Standardize Experimental Protocol: Carefully review and standardize all steps of your experimental protocol, including cell seeding density, treatment duration, and assay readout, to minimize experimental variability.
-
-
Quantitative Data
Table 1: In Vitro Binding Affinity and Inhibitory Activity of PBRM1 Bromodomain Inhibitors
| Compound | Target | Assay Type | Kd (μM) | IC50 (μM) | Reference |
| This compound | PBRM1-BD2 | 9.3 | 1.0 | MedChemExpress[1] | |
| This compound | PBRM1-BD5 | 10.1 | MedChemExpress[1] | ||
| This compound | SMARCA2B | 18.4 | MedChemExpress[1] | ||
| This compound | SMARCA4 | 69 | MedChemExpress[1] | ||
| PBRM1-BD2-IN-5 | PBRM1-BD2 | ITC | 1.5 | TargetMol[6] | |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | AlphaScreen | 0.26 | TargetMol[6] | |
| PBRM1-BD2-IN-5 | PBRM1-BD5 | ITC | 3.9 | TargetMol[6] |
Experimental Protocols
Protocol 1: AlphaScreen Assay for PBRM1-BD2 Inhibition
This protocol is a general guideline for measuring the inhibition of the interaction between PBRM1-BD2 and an acetylated histone peptide.
Materials:
-
GST-tagged PBRM1-BD2 protein
-
Biotinylated histone H4 peptide acetylated at lysine 14 (H4K14ac)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound (and other test compounds)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of assay buffer containing GST-PBRM1-BD2 to each well.
-
Add 5 µL of the serially diluted this compound or DMSO control to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of assay buffer containing biotinylated H4K14ac peptide to each well.
-
Incubate for 60 minutes at room temperature.
-
In subdued light, add 5 µL of a 1:1 mixture of AlphaScreen Glutathione Donor and Streptavidin Acceptor beads (prepared in assay buffer according to the manufacturer's instructions).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
This protocol determines if this compound binds to and stabilizes the PBRM1-BD2 protein.
Materials:
-
Purified PBRM1-BD2 protein
-
SYPRO™ Orange protein gel stain (5000x stock in DMSO)
-
DSF Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound
-
96-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Procedure:
-
Prepare a master mix containing PBRM1-BD2 protein (final concentration ~2 µM) and SYPRO Orange dye (final concentration ~5x) in DSF buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add this compound or DMSO control to the wells to the desired final concentrations.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Determine the melting temperature (Tm) for each condition by fitting the unfolding transition to a Boltzmann equation. An increase in Tm in the presence of the compound indicates binding and stabilization.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol directly measures the binding affinity (Kd) and thermodynamics of this compound binding to PBRM1-BD2.
Materials:
-
Purified PBRM1-BD2 protein
-
This compound
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), degassed
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the PBRM1-BD2 protein solution (e.g., 10-50 µM) in ITC buffer.
-
Prepare the this compound solution (e.g., 100-500 µM) in the same ITC buffer. The ligand concentration should be 10-20 times the protein concentration.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform the titration experiment, injecting small aliquots of the ligand into the protein solution.
-
Analyze the resulting data by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Experimental Workflows
Caption: PBRM1 signaling pathways modulated by this compound.
Caption: Quality control workflow for a new batch of this compound.
References
- 1. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 4. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 5. Differential scanning fluorimetry (DSF) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Pbrm1-BD2-IN-2 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the PBRM1 bromodomain inhibitor, Pbrm1-BD2-IN-2, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2] PBRM1 is a key component of the PBAF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[3][4] By binding to the BD2 domain of PBRM1, this compound disrupts the interaction of the PBAF complex with acetylated histones on the chromatin, thereby modulating the expression of target genes.[4][5][6] While its primary application is in cancer research, its effects on non-cancerous cells are an important consideration.[1]
Q2: Why am I observing cytotoxicity in my non-cancerous cell line upon treatment with this compound?
While this compound is designed to be selective for PBRM1, off-target effects or on-target toxicities in non-cancerous cells can occur. Potential reasons for cytotoxicity include:
-
On-target effects: PBRM1 is not only relevant in cancer but also plays a role in normal cellular processes, including DNA damage repair and cell cycle regulation.[7][8] Inhibition of these fundamental processes in healthy cells could lead to cell death.
-
Off-target effects: The inhibitor may interact with other structurally related bromodomains or other proteins, leading to unintended cytotoxic consequences.[3][9]
-
Cell line sensitivity: Different cell lines have varying levels of dependence on specific pathways and can exhibit a wide range of sensitivities to a given compound.
-
Experimental conditions: Factors such as compound concentration, treatment duration, cell density, and media composition can all influence the observed cytotoxicity.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
If you observe significant cytotoxicity, consider the following initial troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the compound is what it claims to be and is free of cytotoxic impurities.
-
Perform a Dose-Response Curve: This is crucial to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line and to identify a potential therapeutic window.
-
Optimize Treatment Duration: Shorter incubation times may be sufficient to observe the desired biological effect with minimized cytotoxicity.
-
Review Cell Culture Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.[10][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the cytotoxicity of this compound in your experiments.
Problem 1: High level of cell death observed even at low concentrations.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line. | 1. Perform a comprehensive dose-response experiment starting from very low (sub-nanomolar) concentrations to accurately determine the cytotoxic threshold. 2. Consider using a less sensitive, yet biologically relevant, non-cancerous cell line for your experiments. |
| Compound instability or degradation. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Follow the manufacturer's storage recommendations diligently.[1] |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%). 2. Run a vehicle control (media with solvent only) to assess the baseline cytotoxicity of the solvent. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell density at the time of treatment. | 1. Standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments.[12] 2. Allow cells to adhere and resume logarithmic growth for a consistent period (e.g., 24 hours) before adding the compound. |
| Inconsistent compound preparation. | 1. Use a precise and validated method for preparing serial dilutions. 2. Vortex stock solutions and dilutions thoroughly before use. |
| Cell passage number. | 1. Use cells within a consistent and low passage number range for all experiments, as high passage numbers can alter cellular responses.[11] |
Quantitative Data Summary
| Target | Assay Type | Value | Reference |
| PBRM1-BD2 | Binding Affinity (Kd) | 9.3 µM | [1] |
| PBRM1-BD5 | Binding Affinity (Kd) | 10.1 µM | [1] |
| SMARCA2B | Binding Affinity (Kd) | 18.4 µM | [1] |
| SMARCA4 | Binding Affinity (Kd) | 69 µM | [1] |
| PBRM1-BD2 | Inhibitory Activity (IC50) | 1.0 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile using a Resazurin-Based Viability Assay
This protocol outlines a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This will result in a final volume of 100 µL with the desired compound concentrations.
-
Include wells with cells only (no treatment) and wells with medium only (background control).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other values.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Differentiating Cytotoxicity Mechanisms using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound at various concentrations (including a vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment, collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle method (e.g., Trypsin-EDTA).
-
Combine the detached cells with the cells from the supernatant.
-
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway and Potential Cytotoxicity
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: A logical workflow for troubleshooting cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. high-affinity-binding-of-h3k14ac-through-collaboration-of-bromodomains-2-4-and-5-is-critical-for-the-molecular-and-tumor-suppressor-functions-of-pbrm-1 - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Validate User [aacrjournals.org]
- 8. urotoday.com [urotoday.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 12. youtube.com [youtube.com]
Why is my Pbrm1-BD2-IN-2 not showing an effect on cell growth?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues when working with the PBRM1 bromodomain inhibitor, PBRM1-BD2-IN-2.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not showing an effect on cell growth?
An apparent lack of effect from this compound on cell growth can stem from several factors, ranging from compound integrity and experimental design to the specific biology of the cell line being used. This guide will walk you through a systematic troubleshooting process to identify the potential cause.
Troubleshooting Guide
Step 1: Verify Compound Integrity and Handling
Before troubleshooting complex biological reasons, it's crucial to ensure the inhibitor itself is viable and correctly handled.
FAQ 1.1: How should I store and handle this compound?
Proper storage is critical for maintaining the inhibitor's activity.
-
Stock Solutions: Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1][2]
-
Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles, as this can degrade the compound. Aliquot the stock solution into smaller, single-use volumes.
FAQ 1.2: My compound precipitated when I added it to the cell culture medium. What should I do?
This compound is a hydrophobic molecule, and precipitation in aqueous media is a common issue.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions in your culture medium to prevent the compound from crashing out of solution.
Step 2: Optimize Experimental Design
The details of your experimental setup can significantly influence the observed effect of the inhibitor.
FAQ 2.1: What is the recommended concentration range and treatment duration for this compound?
The effective concentration and duration can vary between cell lines.
-
Concentration Range: Based on published data, a concentration range of 0.1 µM to 10 µM is a good starting point for cell-based assays.[1]
-
Treatment Duration: An incubation time of 5 days has been shown to be effective for observing growth inhibition in sensitive cell lines.[1] However, for some related compounds, effects have been seen as early as 48 hours.[2] It is advisable to perform a time-course experiment (e.g., 48h, 72h, 96h, 120h) to determine the optimal endpoint for your specific cell line.
Data Presentation: PBRM1 Inhibitor Activity in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | LNCaP | Prostate Cancer | Cell Viability | Inhibited growth at 10 µM | [1] |
| This compound | PC3 | Prostate Cancer | Cell Viability | No significant inhibition up to 10 µM | [3] |
| This compound | RWPE-1 | Prostate (Normal Epithelial) | Cell Viability | No significant inhibition up to 10 µM | [3] |
| PBRM1-BD2-IN-8 | LNCaP | Prostate Cancer | Cell Viability | ~9 µM | [2] |
| Various PBRM1-BD2 Inhibitors | LNCaP | Prostate Cancer | AlphaScreen | IC50 values ranging from 0.2 µM to >70 µM | [3] |
| MCL1 Inhibitor (PRT1419) | PBRM1-mutant ccRCC | Clear Cell Renal Carcinoma | 3D Spheroid Growth | Potent inhibition | [4] |
| MCL1 Inhibitor (PRT1419) | PBRM1-WT ccRCC | Clear Cell Renal Carcinoma | 3D Spheroid Growth | No significant inhibition | [4] |
Experimental Workflow: Troubleshooting Lack of Cell Growth Effect
Caption: A logical workflow for troubleshooting the lack of an observable effect of this compound on cell growth.
Step 3: Assess Cell Line Suitability
The cellular context is paramount for the activity of targeted inhibitors.
FAQ 3.1: How do I know if my cell line is dependent on PBRM1?
PBRM1's role can be context-dependent, acting as a tumor suppressor in some cancers (like clear cell renal cell carcinoma) and potentially promoting growth in others. The effect of an inhibitor will depend on this role.
-
PBRM1-mutant vs. Wild-type: Some inhibitors show synthetic lethality, where they are more effective in cells with a PBRM1 mutation. For example, PBRM1-mutant clear cell renal cancer (ccRCC) cell lines show increased dependency on MCL1, making them more sensitive to MCL1 inhibitors.[4]
-
Expression Levels: Confirm that your cell line expresses PBRM1. You can check this via Western blot or by consulting databases like the Cancer Cell Line Encyclopedia (CCLE).
-
PBRM1-dependent lines: The prostate cancer cell line LNCaP has been shown to be PBRM1-dependent.[3]
Step 4: Confirm Target Engagement
It is essential to verify that this compound is reaching and binding to its intended target, PBRM1, within the cell.
FAQ 4.1: How can I confirm that this compound is engaging with PBRM1 in my cells?
Several techniques can be used to measure target engagement.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures compound binding to a target protein using bioluminescence resonance energy transfer (BRET). This method requires a specific fluorescent tracer for the target protein, which may need to be custom-developed.
Step 5: Analyze Downstream Signaling
If the inhibitor is engaging PBRM1 but not affecting cell growth, the downstream signaling pathways may not be affected as expected in your specific cell model.
PBRM1 Signaling Pathways
Caption: Simplified signaling pathways influenced by PBRM1, which can be interrogated to confirm the inhibitor's downstream effects.
FAQ 5.1: Which downstream markers should I examine by Western blot?
Analyzing the protein levels of key downstream effectors can confirm if the inhibition of PBRM1 is transducing a signal. As PBRM1 is a nuclear protein, it is recommended to use a nuclear extract for these experiments.
-
Cell Cycle Regulators: PBRM1 has been shown to regulate the expression of p21 and Cyclin B1.[5][6]
-
Oncogenic Transcription Factors: In some contexts, PBRM1 can influence the expression of c-MYC.
-
Survival Pathways: PBRM1 loss has been linked to the activation of the AKT-mTOR signaling pathway. Therefore, assessing the phosphorylation status of AKT (p-AKT) can be informative.
Experimental Protocols
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a DMSO-only control at the same final concentration as the inhibitor-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days) at 37°C in a humidified incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
Western Blot for Downstream Markers (e.g., c-MYC)
-
Sample Preparation (Nuclear Extraction):
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a hypotonic buffer on ice.
-
Mechanically disrupt the cell membranes (e.g., by passing through a narrow-gauge needle).
-
Centrifuge to pellet the nuclei.
-
Wash the nuclear pellet.
-
Resuspend the pellet in a suitable nuclear extraction buffer containing protease and phosphatase inhibitors and sonicate briefly to shear DNA.
-
Determine the protein concentration of the nuclear lysate.
-
-
SDS-PAGE: Load 10-25 µg of nuclear protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target (e.g., c-Myc) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6 and apply an enhanced chemiluminescence (ECL) detection reagent. Visualize the protein bands using an appropriate imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBAF loss leads to DNA damage-induced inflammatory signaling through defective G2/M checkpoint maintenance - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm on-target activity of Pbrm1-BD2-IN-2 in cells
Welcome to the technical support center for PBRM1-BD2-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers confirm the on-target cellular activity of this selective inhibitor for the second bromodomain (BD2) of Polybromo-1 (PBRM1).
Frequently Asked Questions (FAQs)
Q1: What is PBRM1 and what is its function?
A1: Polybromo-1 (PBRM1), also known as BAF180, is a large protein that serves as a key subunit of the PBAF (Polybromo-associated BRG1- or BRM-associated factors) chromatin remodeling complex.[1] This complex is a type of SWI/SNF complex that uses the energy from ATP hydrolysis to alter the structure of chromatin, making DNA more accessible for processes like transcription.[2] PBRM1 is unique because it contains six bromodomains, which are specialized modules that recognize and bind to acetylated lysine residues on histone proteins.[1][3] This targeting function is crucial for guiding the PBAF complex to specific locations on the genome. PBRM1 is involved in regulating genes related to cell proliferation, DNA damage repair, and stress response.[1][3][4] Its role can be context-dependent; it is a well-known tumor suppressor in clear cell renal cell carcinoma (ccRCC) but can act as a tumor promoter in other cancers, such as prostate cancer.[5][6]
Q2: What is this compound and how does it work?
A2: this compound is a selective, cell-active small molecule inhibitor that targets the second bromodomain (BD2) of the PBRM1 protein.[7][8] The mechanism of action involves the inhibitor binding to the hydrophobic pocket of the BD2 domain, thereby preventing PBRM1 from recognizing and binding to acetylated histones.[2] This disruption of PBRM1's chromatin-targeting function is expected to alter the expression of PBRM1-dependent genes and affect associated cellular processes.
Q3: Why is it critical to confirm on-target activity in cells?
A3: Confirming that a compound engages its intended target in a cellular environment is a crucial step in drug discovery and chemical biology research. It validates that the observed biological effects are due to the modulation of the intended target (PBRM1 BD2) and not due to off-target activities. This step provides confidence in the experimental results and is essential for accurately interpreting phenotypic data, understanding the mechanism of action, and validating the target itself.[9]
Inhibitor Profile: this compound
The following table summarizes the key in vitro binding and inhibitory properties of this compound.
| Property | Value | Target | Reference |
| Binding Affinity (Kd) | 9.3 µM | PBRM1-BD2 | [7] |
| Inhibitory Potency (IC50) | 1.0 µM | PBRM1-BD2 | [7] |
Troubleshooting Guides: Confirming On-Target Activity
This section provides a series of experimental approaches, from direct biophysical measurements in the cell to downstream functional readouts, to rigorously confirm that this compound is engaging and inhibiting PBRM1 in your cellular model.
Guide 1: Confirming Direct Target Engagement in Intact Cells
Question: How can I directly prove that this compound is binding to the PBRM1 protein inside my cells?
Answer: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[10] It relies on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with this compound, you can assess for a shift in the melting temperature of the PBRM1 protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Plate your cells of interest and grow to ~80% confluency. Treat with vehicle (DMSO) or a relevant concentration of this compound (e.g., 1-20 µM) for 1-4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as an unheated control.
-
Separation: Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble PBRM1 at each temperature point by Western Blot.
-
Result Interpretation: In the vehicle-treated samples, the PBRM1 band intensity will decrease as the temperature increases. In the inhibitor-treated samples, PBRM1 should be more stable, resulting in a shift of this melting curve to higher temperatures.
Guide 2: Assessing Downstream Effects on Gene Expression
Question: If the inhibitor is working, how should it affect the expression of PBRM1 target genes?
Answer: Since PBRM1 is a chromatin remodeler, inhibiting its function should lead to changes in the transcription of its target genes. PBRM1 has been shown to regulate genes involved in the p53 pathway, cell adhesion, and metabolism.[4][11] A common downstream target regulated by the SWI/SNF complex is CDKN1A (p21).[11] You can measure changes in mRNA levels of such genes using Reverse Transcription-quantitative PCR (RT-qPCR).
Caption: Inhibition of PBRM1-BD2 disrupts PBAF complex targeting.
-
Cell Treatment: Plate cells and treat with vehicle (DMSO) and varying concentrations of this compound for a suitable time (e.g., 24-72 hours) to allow for transcriptional changes.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target genes (see table below) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A successful on-target effect would be a significant change in the mRNA levels of known PBRM1 target genes in inhibitor-treated cells compared to controls.
| Gene Name | Function | Expected Change w/ PBRM1 Inhibition | Reference |
| CDKN1A (p21) | Cell cycle arrest | Downregulation | [11] |
| PUMA | Apoptosis | Downregulation | [11] |
| MDM2 | p53 regulation | Downregulation | [11] |
| Genes for Cell Adhesion | Cell structure, migration | Varies by gene and cell type | [3][4] |
| Genes for Metabolism | Cellular energetics | Varies by gene and cell type | [3][4] |
Guide 3: Observing On-Target Phenotypic Effects
Question: What is the expected biological outcome after treating cells with this compound?
Answer: The phenotypic consequence of PBRM1 inhibition is highly dependent on the cellular context. In cancer cell lines where PBRM1 acts as a tumor promoter (e.g., some prostate cancers), its inhibition is expected to reduce cell proliferation.[6][12] Conversely, in cells where PBRM1 is a tumor suppressor, inhibition might not have an anti-proliferative effect or could even enhance growth. Therefore, selecting the correct cell line is paramount. This compound has been shown to selectively inhibit the growth of a PBRM1-dependent prostate cancer cell line.[7]
Caption: A logical guide for troubleshooting phenotypic results.
-
Cell Seeding: Seed your chosen cell line (e.g., a PBRM1-dependent line like LNCaP and a PBRM1-independent line like PC3 as a negative control) in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a dose-response of this compound (e.g., 0.1 to 50 µM) and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 72-120 hours).
-
Assay: Perform the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Analysis: Read the luminescence on a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the concentration at which growth is inhibited by 50% (GI50). A potent GI50 in the PBRM1-dependent line alongside a weak or non-existent effect in the control line is strong evidence for on-target activity.
Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize conditions for their specific cell lines and laboratory settings.
References
- 1. Validate User [aacrjournals.org]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PBRM1 Regulates Stress Response in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Pbrm1-BD2-IN-2 treatment
Welcome to the technical support center for Pbrm1-BD2-IN-2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of this selective PBRM1 bromodomain inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex, which is involved in regulating gene expression.[1][2] By binding to the BD2 domain of PBRM1, this compound prevents the recruitment of the PBAF complex to acetylated histones on the chromatin, thereby modulating the expression of PBRM1-target genes.[1][2]
Q2: What are the key binding affinity and inhibitory concentration values for this compound?
The following table summarizes the reported binding and inhibitory values for this compound.
| Parameter | Target | Value | Reference |
| Binding Affinity (Kd) | PBRM1-BD2 | 9.3 µM | [1] |
| PBRM1-BD5 | 10.1 µM | [1] | |
| SMARCA2B | 18.4 µM | [1] | |
| SMARCA4 | 69 µM | [1] | |
| Inhibitory Concentration (IC50) | PBRM1-BD2 | 1.0 µM | [1] |
Q3: What is a good starting point for the incubation time when treating cells with this compound?
Based on available data, a long-term incubation of 5 days has been used to observe effects on the growth of a PBRM1-dependent prostate cancer cell line.[1] However, the optimal incubation time will depend on the specific cell type and the endpoint being measured. For observing early downstream effects on gene expression or signaling pathways, shorter incubation times may be sufficient. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q4: How does inhibition of PBRM1's second bromodomain affect cellular processes?
Inhibition of PBRM1's bromodomains can impact several cellular processes. PBRM1 is known to be involved in the regulation of the cell cycle, and its knockdown has been shown to cause an increase in the proportion of cells in the S phase.[3] PBRM1 can also influence cell proliferation and migration.[3] Furthermore, as a component of a chromatin remodeling complex, PBRM1 plays a role in regulating the expression of a variety of genes, including those involved in chemokine/chemokine receptor interaction pathways.[3]
Troubleshooting Guides
Issue 1: No or weak observable effect after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours, and 5 days) to identify the optimal incubation period for your cell line and endpoint. |
| Insufficient Drug Concentration | The provided IC50 value (1.0 µM for PBRM1-BD2) is a starting point.[1] The effective concentration in your cell-based assay may be higher. Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your experiment. |
| Low Target Expression | Confirm the expression level of PBRM1 in your cell line of interest using Western blot or qPCR. Cell lines with low or absent PBRM1 expression are not suitable for studying the effects of this inhibitor. |
| Cell Line Insensitivity | The cellular context is crucial. The effect of PBRM1 inhibition may be dependent on the specific genetic background of the cell line. Consider using a cell line known to be dependent on PBRM1 function. |
| Compound Instability | Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions from a stock solution for each experiment. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Health and Density | Ensure consistent cell culture conditions, including passage number, confluency at the time of treatment, and overall cell health. Use a consistent cell seeding density for all experiments. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid variability from freeze-thaw cycles or degradation. |
| Variability in Assay Readout | Optimize your assay conditions to ensure a robust signal-to-noise ratio. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols & Workflows
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence by the end of the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From the stock solution, prepare a series of working concentrations in cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same percentage of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., for a time-course experiment, you might have endpoints at 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: After incubation, harvest the cells for downstream analysis (e.g., Western blot, qPCR, cell viability assay).
Workflow for Optimizing Incubation Time
The following workflow can be used to determine the optimal incubation time for your specific experimental goals.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
Pbrm1-BD2-IN-2 showing high background in biochemical assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the selective PBRM1 bromodomain inhibitor, PBRM1-BD2-IN-2, who are experiencing high background in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its binding characteristics?
This compound is a selective and cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). It is a valuable tool for studying the biological function of PBRM1 in various cellular processes, including cancer. The binding affinities of this compound are summarized in the table below.
Q2: What are the common causes of high background in biochemical assays using this inhibitor?
High background can stem from several factors, including non-specific binding of the inhibitor or detection reagents, issues with buffer composition, improper reagent concentrations, and characteristics of the assay technology itself (e.g., TR-FRET, AlphaScreen). It is also crucial to consider potential off-target binding of this compound at higher concentrations.
Q3: At what concentration should I use this compound in my assay?
The optimal concentration will depend on the specific assay format and the concentration of the PBRM1-BD2 protein. Based on its IC50 of 1.0 μM and a reported AlphaScreen assay using 0.2 μM of PBRM1-BD2 protein, a good starting point for inhibitor concentration titration is between 0.1 μM and 10 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 45 mg/mL (144.63 mM).[1][2] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound is hygroscopic. For aqueous assay buffers, it is common to first dissolve the compound in DMSO and then dilute it to the final assay concentration. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid detrimental effects on the assay components.
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound. This information is critical for designing experiments and interpreting results.
| Target | Kd (μM) | IC50 (μM) |
| PBRM1-BD2 | 9.3 | 1.0 |
| PBRM1-BD5 | 10.1 | - |
| SMARCA2B | 18.4 | - |
| SMARCA4 | 69 | - |
| Data sourced from MedChemExpress.[1] |
Troubleshooting High Background
High background signal can significantly reduce the sensitivity and reliability of your biochemical assay. The following guide provides a systematic approach to identifying and mitigating the source of high background when using this compound.
General Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting high background in biochemical assays.
Specific Troubleshooting Steps
| Potential Cause | Recommended Action |
| Non-specific Binding of this compound | - Reduce Inhibitor Concentration: Titrate the inhibitor to the lowest effective concentration based on its IC50.[1]- Increase Detergent Concentration: Incrementally increase the concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer to minimize non-specific hydrophobic interactions.- Add Bovine Serum Albumin (BSA): Include BSA (0.1-1 mg/mL) in the assay buffer as a blocking agent. |
| Reagent Concentration Issues | - Titrate Protein Concentration: Determine the optimal PBRM1-BD2 protein concentration that gives a robust signal-to-background ratio.- Optimize Detection Reagent Concentration: Titrate the concentration of detection reagents (e.g., antibodies, beads) to find the optimal balance between signal and background. For AlphaScreen, a bead concentration that is too high can increase background.[3] |
| Assay Buffer Composition | - Check Buffer pH: Ensure the pH of the assay buffer is optimal for PBRM1-BD2 activity and binding.- Avoid Interfering Substances: Some buffers may contain components that interfere with specific assay technologies. For example, biotin in cell culture media can interfere with streptavidin-based detection systems.[3] |
| Assay Technique and Setup | - Use Appropriate Plates: For fluorescence-based assays, use black plates to minimize background. For luminescence or AlphaScreen, use white plates.[3]- Ensure Proper Mixing: Inadequate mixing can lead to variability and high background. Use a plate shaker during incubations for 96-well plates.[3]- Optimize Incubation Times: Both insufficient and excessive incubation times can contribute to high background. Follow recommended incubation times and consider optimizing them for your specific assay.- Prevent Evaporation: Use plate seals to prevent evaporation from wells, which can concentrate reagents and increase background.[3] |
| Off-Target Effects | - Review Selectivity Data: Be aware of the known off-target binding of this compound (e.g., PBRM1-BD5, SMARCA2B).[1] If your assay system contains these proteins, they could contribute to the signal.- Use Counter-screens: If possible, perform the assay with a related but distinct bromodomain to assess the specificity of the signal. |
Experimental Protocols
While a specific, validated protocol for a this compound assay is not publicly available, the following generalized protocols for AlphaScreen and TR-FRET assays for bromodomain inhibitors can be adapted.
Generalized AlphaScreen Assay Protocol
This protocol is based on a described assay for PBRM1-BD2 inhibitors.[4]
-
Reagent Preparation:
-
Assay Buffer: A common buffer for bromodomain AlphaScreen assays is 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
PBRM1-BD2 Protein: Prepare a stock solution of His-tagged PBRM1-BD2. A final concentration of 0.2 µM has been reported.[4]
-
Biotinylated Peptide: Use a biotinylated histone peptide containing the acetylated lysine recognized by PBRM1-BD2 (e.g., H3K14ac).
-
This compound: Prepare a serial dilution of the inhibitor in DMSO, then dilute into assay buffer. The final DMSO concentration should be ≤1%.
-
AlphaScreen Beads: Prepare Streptavidin Donor beads and Ni-NTA Acceptor beads according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of this compound dilution or vehicle control to the wells.
-
Add 5 µL of a pre-mixed solution of His-tagged PBRM1-BD2 and biotinylated histone peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of Streptavidin Donor and Ni-NTA Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Caption: A simplified workflow for a typical AlphaScreen-based biochemical assay.
Generalized TR-FRET Assay Protocol
This protocol is adapted from general TR-FRET assay kits for bromodomain inhibitors.[5][6]
-
Reagent Preparation:
-
TR-FRET Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% BSA.
-
PBRM1-BD2 Protein: Use a tagged PBRM1-BD2 protein (e.g., His-tagged or GST-tagged).
-
Fluorescently Labeled Peptide: Use a fluorescently labeled (e.g., FITC, Alexa Fluor) histone peptide recognized by PBRM1-BD2.
-
This compound: Prepare a serial dilution of the inhibitor in DMSO, then dilute into assay buffer. The final DMSO concentration should be ≤1%.
-
TR-FRET Reagents: Use a Europium- or Terbium-labeled antibody against the protein tag (donor) and a suitable acceptor fluorophore on the peptide or an acceptor-labeled anti-fluorophore antibody.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of this compound dilution or vehicle control to the wells.
-
Add 5 µL of the tagged PBRM1-BD2 protein and the donor-labeled antibody mixture.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled peptide (and acceptor-labeled antibody if applicable).
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET capable plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Caption: A diagram illustrating the principle of a competitive TR-FRET assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. revvity.com [revvity.com]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resources.amsbio.com [resources.amsbio.com]
How to select the right cell line for a Pbrm1-BD2-IN-2 study
This technical support center provides guidance for researchers using PBRM1-BD2-IN-2, a selective, cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex and is frequently mutated in several cancers, most notably clear cell renal cell carcinoma (ccRCC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the second bromodomain (BD2) of the PBRM1 protein.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. By binding to PBRM1's BD2, the inhibitor disrupts the interaction of the PBAF complex with chromatin, thereby modulating gene expression. PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a type of SWI/SNF chromatin remodeling complex.[2]
Q2: How do I select a suitable cell line for my this compound study?
A2: The ideal cell line for your study will depend on your research question. Here are some key considerations:
-
PBRM1 Status: For studying the direct effects of PBRM1 inhibition, it is crucial to use cell lines with known PBRM1 status (wild-type vs. mutant/deficient). Clear cell renal cell carcinoma (ccRCC) cell lines are a good starting point as PBRM1 is frequently mutated in this cancer type.
-
PBRM1 Dependency: Some cell lines, despite expressing wild-type PBRM1, may be dependent on its function for survival or proliferation. Conversely, PBRM1-mutant cells may exhibit synthetic lethality with the inhibition of other pathways. For example, PBRM1-deficient ccRCC cells have shown increased dependency on MCL1.[3]
-
Experimental Controls: It is highly recommended to use an isogenic pair of cell lines (wild-type and PBRM1-knockout/knockdown) to confirm that the observed effects are specifically due to PBRM1 inhibition.
Q3: What are some recommended cell lines for studying this compound?
A3: Based on the literature, here are some cell lines to consider. Their PBRM1 status and relevant characteristics are summarized in the table below.
Data Presentation: Cell Line Selection Guide
| Cell Line | Cancer Type | PBRM1 Status | Key Characteristics |
| 786-O | Clear Cell Renal Cell Carcinoma | Wild-Type | Often used to create PBRM1 knockout models for studying the effects of PBRM1 loss.[4] |
| ACHN | Clear Cell Renal Cell Carcinoma | Heterozygous nonsense mutation, but expresses near-normal levels of wild-type protein | Can be used for knockdown studies to investigate the effects of reduced PBRM1 expression.[5] |
| A-704 | Clear Cell Renal Cell Carcinoma | Frameshift mutation (loss-of-function) | A PBRM1-deficient model to study the consequences of PBRM1 loss.[6] |
| Caki-2 | Clear Cell Renal Cell Carcinoma | Frameshift mutation (loss-of-function) | Another PBRM1-deficient ccRCC cell line.[6] |
| LNCaP | Prostate Cancer | Wild-Type | PBRM1 expression is associated with aggressiveness; these cells have shown sensitivity to PBRM1-BD2 inhibition.[7] |
| PC3 | Prostate Cancer | Wild-Type | Can be used as a control alongside LNCaP to assess prostate cancer-specific effects. |
| RWPE-1 | Normal Prostate Epithelium | Wild-Type | A non-malignant control cell line. |
Quantitative Data: Inhibitor Potency
| Compound | Target | Assay Type | IC50 / Kd | Cell Line (for cellular assays) |
| This compound | PBRM1-BD2 | Biochemical Assay | IC50: 1.0 µM[1][2] | N/A |
| PBRM1-BD2 | Biochemical Assay | Kd: 9.3 µM[1][2] | N/A | |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | Biochemical Assay | IC50: 0.26 µM[8] | N/A |
| PBRM1-BD2 | Biochemical Assay | Kd: 1.5 µM[8] | N/A | |
| PBRM1-BD5 | Biochemical Assay | Kd: 3.9 µM[8] | N/A | |
| LNCaP cell growth | Cell Viability Assay | Inhibits growth at 0-10 µM[8] | LNCaP |
Experimental Protocols
Cell Viability Assay (IC50 Determination) using CellTiter-Glo®
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 4,000-8,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting concentration for the highest dose could be 50-100 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours. The incubation time should be optimized based on the cell line's doubling time.
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for PBRM1
This protocol is for detecting PBRM1 protein levels in cell lysates.
Materials:
-
Cell lysate
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PBRM1 (e.g., rabbit polyclonal at 1:500-1:2000 dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary PBRM1 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Co-Immunoprecipitation (Co-IP) of the PBAF Complex
This protocol is for immunoprecipitating PBRM1 and identifying its interacting partners within the PBAF complex.
Materials:
-
Nuclear or whole-cell extract
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody against PBRM1 or another PBAF subunit (e.g., BRG1/SMARCA4, ARID2)
-
Protein A/G magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cells with Co-IP lysis buffer on ice.
-
Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Collect the pre-cleared lysate.
-
Add the primary antibody and incubate overnight at 4°C with rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Visualizations
PBRM1/PBAF Signaling Pathway
Caption: PBRM1/PBAF complex interacting with chromatin and the inhibitory effect of this compound.
Experimental Workflow: Cell Line Selection and Validation
Caption: A workflow for selecting and validating cell lines for a this compound study.
Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PBAF loss leads to DNA damage-induced inflammatory signaling through defective G2/M checkpoint maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBAF Subunit Pbrm1 Selectively Influences the Transition from Progenitors to Pre-Myelinating Cells during Oligodendrocyte Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1-BD2-IN-5 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PBRM1 directs PBAF to pericentromeres and protects centromere integrity - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the impact of serum proteins on Pbrm1-BD2-IN-2 activity
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PBRM1-BD2-IN-2, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1). This guide addresses common challenges, with a particular focus on mitigating the impact of serum proteins on the inhibitor's activity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and cell-active small molecule inhibitor that targets the second bromodomain (BD2) of PBRM1.[1] PBRM1 is a subunit of the PBAF chromatin remodeling complex. By binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain, this compound prevents the recruitment of the PBAF complex to acetylated histones on the chromatin.[1][2][3] This disruption of chromatin remodeling can modulate the expression of genes involved in various cellular processes, including cell growth and differentiation.[2][4]
Q2: What are the key signaling pathways regulated by PBRM1?
PBRM1 is implicated in several signaling pathways that are critical in cancer biology. Loss or inhibition of PBRM1 can affect:
-
Chemokine/Chemokine Receptor Interaction Pathway: PBRM1 knockdown has been shown to modulate this pathway, which can influence cell proliferation and migration.
-
AKT-mTOR Signaling: PBRM1 deficiency can activate this pathway, promoting cell growth and proliferation.
-
NF-κB Pathway: PBRM1 loss can lead to the activation of the NF-κB pathway, which is involved in inflammation and cell survival.
Q3: Why is my apparent IC50 value for this compound higher in cell-based assays compared to biochemical assays?
A significant reason for a rightward shift (increase) in the IC50 value of a compound in cell-based assays compared to biochemical assays is the presence of serum proteins in the cell culture medium. Many small molecules, particularly hydrophobic ones, can bind to serum proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[5] This binding sequesters the inhibitor, reducing its free concentration available to enter the cells and engage with its target, PBRM1. Only the unbound fraction of the drug is pharmacologically active.
Q4: How can I determine if serum protein binding is affecting my experiments with this compound?
To assess the impact of serum proteins, you can perform a serum-shift assay. This involves determining the IC50 of this compound in your cell-based assay using different concentrations of serum (e.g., 1%, 5%, 10% Fetal Bovine Serum). A significant increase in the IC50 value with increasing serum concentration is a strong indicator of serum protein binding.
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected IC50 values for this compound in cellular assays.
This is a common issue when transitioning from biochemical to cellular assays. The primary suspect is the interaction of the inhibitor with components of the cell culture medium, most notably serum proteins.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma [frontiersin.org]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Human serum albumin: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Pbrm1-BD2-IN-2
Welcome to the technical support center for Pbrm1-BD2-IN-2, a selective and cell-active inhibitor of the second bromodomain of Polybromo-1 (PBRM1). This guide is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and application of this compound, as well as to provide troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and cell-active small molecule inhibitor that targets the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2] PBRM1 is a component of the PBAF chromatin remodeling complex.[3] By binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain, this compound disrupts the interaction of the PBAF complex with acetylated histones, thereby modulating gene expression.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years. In solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2][5][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[5] For in vitro experiments, a stock solution can be prepared in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.11 mg of this compound (Molecular Weight: 311.14 g/mol ) in 1 mL of newly opened, hygroscopic DMSO.[2] Sonication and warming may be necessary to achieve complete dissolution.[2]
Q4: Is this compound considered a hazardous substance?
A4: Based on available safety data for similar compounds from the same supplier, it is not classified as a hazardous substance or mixture.[8] However, it is recommended to follow standard laboratory safety practices, including wearing personal protective equipment such as gloves, lab coat, and eye protection. Avoid inhalation, and contact with skin and eyes.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect in cell-based assays. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Calculation error or inaccurate weighing of the compound. 3. Cell Line Insensitivity: The targeted pathway may not be critical for the chosen cell line's survival or phenotype. 4. Low Cell Permeability: The compound may not be efficiently entering the cells. | 1. Prepare fresh stock solutions from powder stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles.[1][7] 2. Double-check all calculations and ensure the analytical balance is properly calibrated. 3. Use a positive control cell line known to be sensitive to PBRM1 inhibition.[1] 4. While this compound is cell-active, ensure the final DMSO concentration in your cell culture medium is not exceeding a level that affects cell health (typically <0.5%). |
| Precipitation of the compound in cell culture media. | 1. Low Aqueous Solubility: The final concentration of the compound in the aqueous cell culture medium exceeds its solubility limit. 2. High DMSO Concentration: A high percentage of DMSO from the stock solution can cause the compound to precipitate when diluted in media. | 1. Lower the final concentration of this compound in the experiment. 2. Prepare an intermediate dilution of the stock solution in DMSO or culture medium before adding it to the final culture volume to ensure proper mixing and avoid localized high concentrations. The proportion of DMSO in the final working solution should be kept low. |
| Observed cellular toxicity is not specific to the target. | 1. High DMSO Concentration: The final concentration of the DMSO solvent is toxic to the cells. 2. Off-target Effects: At high concentrations, the inhibitor may bind to other bromodomains or proteins. | 1. Perform a vehicle control experiment with the same final concentration of DMSO to assess solvent toxicity. Ensure the final DMSO concentration is as low as possible. 2. Use the lowest effective concentration of this compound as determined by a dose-response experiment. Refer to the binding affinity data for potential off-target interactions at higher concentrations.[1] |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 1.0 µM | PBRM1-BD2 | [1][2] |
| Kd | 9.3 µM | PBRM1-BD2 | [1][2] |
| Kd | 10.1 µM | PBRM1-BD5 | [1][2] |
| Kd | 18.4 µM | SMARCA2B | [1][2] |
| Kd | 69 µM | SMARCA4 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted from methodologies used to assess the effect of PBRM1 inhibition on cancer cell proliferation.[9]
Materials:
-
This compound
-
Human prostate cancer cell line (e.g., LNCaP)[1]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your DMSO stock solution. For example, create final concentrations of 0, 0.1, 1, and 10 µM.[1]
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 5 days).[1]
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
PBRM1-Mediated Gene Regulation and Inhibition Workflow
PBRM1, as part of the PBAF complex, binds to acetylated histones to regulate the expression of target genes involved in pathways such as cell cycle control and chemokine signaling.[10] Inhibition of the PBRM1 bromodomain by this compound disrupts this interaction, leading to altered gene expression and subsequent cellular effects.
Caption: Workflow of PBRM1 inhibition by this compound.
Simplified PBRM1 Downstream Signaling
Loss or inhibition of PBRM1 function has been shown to impact several downstream signaling pathways, including the chemokine/chemokine receptor interaction pathway, which can influence cell proliferation and migration in cancer.[10]
Caption: PBRM1's role in regulating chemokine signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 10. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of Bromodomain Inhibitors: Pbrm1-BD2-IN-2 versus PFI-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selectivity profiles of two notable bromodomain inhibitors: Pbrm1-BD2-IN-2 and PFI-3. The information presented is supported by experimental data to assist researchers in selecting the appropriate chemical probe for their studies of the PBAF (Polybromo-associated BRG1/BRM-associated factor) chromatin remodeling complex and related targets.
Introduction
Bromodomains are epigenetic reader modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. Their involvement in various diseases, particularly cancer, has made them attractive targets for therapeutic development. This compound is a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1), a key component of the PBAF complex.[1][2][3][4] PFI-3 is a well-characterized chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5)).[5][6][7][8] Understanding the distinct selectivity profiles of these inhibitors is critical for the accurate interpretation of experimental results and for guiding drug discovery efforts.
Data Presentation: Quantitative Selectivity Comparison
The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of this compound and PFI-3 against various bromodomain targets. This data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Kd) of this compound and PFI-3 for Key Bromodomain Targets
| Target Bromodomain | This compound (Kd) | PFI-3 (Kd) | Assay Type |
| PBRM1-BD2 | 9.3 µM | Not Reported | ITC |
| PBRM1-BD5 | 10.1 µM | 48 nM | ITC / BROMOscan |
| SMARCA2 | 18.4 µM | 55 - 110 nM | ITC / BROMOscan |
| SMARCA4 | 69 µM | 89 - 110 nM | ITC / BROMOscan |
Table 2: Inhibitory Concentration (IC50) of this compound
| Target Bromodomain | IC50 | Assay Type |
| PBRM1-BD2 | 1.0 µM | AlphaScreen |
Note: A comprehensive head-to-head BROMOscan panel for both inhibitors is not publicly available. The data presented is compiled from various sources and methodologies, which should be considered when making direct comparisons.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing the cited findings and for designing further experimental work.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor to a bromodomain.
Methodology:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein and the inhibitor into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[9]
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
Degas both solutions prior to the experiment to prevent air bubbles.[9]
-
-
ITC Instrument Setup:
-
Titration:
-
Perform an initial injection of the inhibitor to remove any air from the syringe tip.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with a defined spacing between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[10]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the inhibitory potency (IC50) of a compound against the interaction between a bromodomain and an acetylated histone peptide.
Methodology:
-
Reagent Preparation:
-
Assay Procedure (384-well plate format):
-
Add the inhibitor solution at various concentrations to the assay plate wells.
-
Add the His-tagged bromodomain protein and the biotinylated acetylated histone peptide to the wells.
-
Incubate the plate at room temperature to allow for binding to occur.
-
Add the Nickel Chelate Acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
-
Signal Detection:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
BROMOscan
Objective: To quantitatively measure the binding affinities (Kd) of a test compound against a large panel of bromodomains.
Methodology:
-
Assay Principle: The BROMOscan assay is a competitive binding assay. A DNA-tagged bromodomain is competed for binding between an immobilized ligand and the test compound in solution. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.[12][13][14][15][16]
-
Procedure:
-
The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.
-
After reaching equilibrium, the unbound bromodomain and test compound are washed away.
-
The amount of bromodomain bound to the immobilized ligand is quantified using qPCR.
-
-
Data Analysis:
-
The results are reported as the percentage of the bromodomain bound to the immobilized ligand relative to a DMSO control.
-
Binding constants (Kd) are determined by plotting the percentage of bromodomain bound against the concentration of the test compound and fitting the data to a dose-response curve.[12]
-
Mandatory Visualization
The following diagrams illustrate the biological context and experimental workflow relevant to the study of this compound and PFI-3.
Caption: PBAF complex with inhibitor targets.
Caption: Bromodomain inhibitor AlphaScreen workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. | Semantic Scholar [semanticscholar.org]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Khan Academy [khanacademy.org]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. chayon.co.kr [chayon.co.kr]
PBRM1 Inhibition: A Comparative Analysis of Pbrm1-BD2-IN-2 and GNE-235
For Immediate Release
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomains is a critical endeavor. Polybromo-1 (PBRM1), a key scaffolding protein of the PBAF chromatin remodeling complex, has emerged as a significant target in oncology. This guide provides a detailed comparison of two prominent PBRM1 inhibitors, Pbrm1-BD2-IN-2 and GNE-235, to assist researchers in selecting the optimal tool for their investigations.
Executive Summary
While both this compound and GNE-235 are selective inhibitors of the second bromodomain (BD2) of PBRM1, key differences in their biochemical potency and, most notably, their cellular activity, distinguish them. GNE-235 exhibits a higher binding affinity to PBRM1-BD2 in biochemical assays. However, evidence suggests that this compound (and its close analog, PB16) demonstrates superior performance in cellular contexts, indicating better cell permeability and/or stability. For researchers focused on cellular and in vivo studies, this compound appears to be the more efficacious tool.
Data Presentation
The following tables summarize the available quantitative data for this compound and GNE-235, focusing on their binding affinity and inhibitory concentrations.
Table 1: Biochemical Potency and Binding Affinity
| Inhibitor | Target | IC50 (µM) | Kd (µM) | Assay Method |
| This compound | PBRM1-BD2 | 1.0 | 9.3 | AlphaScreen |
| GNE-235 | PBRM1-BD2 | Not Reported | 0.28 | Isothermal Titration Calorimetry (ITC) |
Note: IC50 and Kd values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Selectivity Profile of this compound
| Bromodomain | Kd (µM) |
| PBRM1-BD2 | 9.3 |
| PBRM1-BD5 | 10.1 |
| SMARCA2B | 18.4 |
| SMARCA4 | 69 |
Table 3: Comparative Cellular Activity
| Inhibitor | Cellular Activity | Evidence |
| This compound (as PB16) | Demonstrated | Inhibition of PBRM1-dependent cancer cell line growth.[1] |
| GNE-235 | Not Demonstrated | Suggested limitations in cellular permeability, efflux, or stability.[1] |
Head-to-Head Comparison
A direct comparison highlights the critical differences between these two inhibitors. A study published in ACS Medicinal Chemistry Letters compared a close analog of this compound, named PB16, with GNE-235.[1] While both compounds exhibited similar binding affinities and mechanisms of selectivity for PBRM1-BD2, a stark contrast was observed in their cellular efficacy.[1] PB16 demonstrated cell-active inhibition of PBRM1-dependent cancer cell line growth, whereas GNE-235 was found to be ineffective in a cellular context.[1] This suggests that GNE-235 may have poor cellular permeability or is subject to efflux or instability within the cell.[1]
Therefore, for studies investigating the cellular functions of PBRM1, this compound (or PB16) is the more suitable chemical probe.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a technique used to measure the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol for PBRM1-BD2 Binding Affinity:
-
Protein and Ligand Preparation: Recombinant human PBRM1-BD2 is purified and dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (this compound or GNE-235) is dissolved in the same buffer to a concentration approximately 10-fold higher than the protein concentration in the cell.
-
ITC Instrument Setup: The ITC instrument (e.g., a MicroCal PEAQ-ITC) is equilibrated at the desired temperature (e.g., 25°C).
-
Titration: The sample cell is filled with the PBRM1-BD2 solution (e.g., 20 µM). The syringe is loaded with the inhibitor solution (e.g., 200 µM). A series of small injections (e.g., 2 µL) of the inhibitor are made into the protein solution.
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure biomolecular interactions. For PBRM1 inhibition, it is used to quantify the ability of an inhibitor to disrupt the interaction between PBRM1-BD2 and an acetylated histone peptide.
Protocol for PBRM1-BD2 Inhibition:
-
Reagents:
-
His-tagged PBRM1-BD2
-
Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)
-
Inhibitor (this compound or GNE-235) serially diluted.
-
-
Assay Procedure:
-
In a 384-well plate, the His-tagged PBRM1-BD2 and the biotinylated H3K14ac peptide are incubated with varying concentrations of the inhibitor.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads are added to the wells.
-
The plate is incubated in the dark to allow for bead-protein/peptide binding.
-
-
Detection: The plate is read on an AlphaScreen-compatible plate reader. In the absence of an inhibitor, the binding of PBRM1-BD2 to the histone peptide brings the Donor and Acceptor beads into proximity, generating a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
PBRM1 Signaling Pathway
Caption: PBRM1 role in the PBAF complex and downstream signaling.
Experimental Workflow: Inhibitor Comparison
References
Validating PBRM1 Inhibition: A Comparative Guide to Pbrm1-BD2-IN-2
For researchers investigating the role of the PBRM1 (Polybromo-1) protein in cancer and other diseases, selective and potent inhibitors are invaluable tools. PBRM1 is a key component of the PBAF chromatin remodeling complex, and its bromodomains are crucial for recognizing acetylated histones and targeting the complex to specific genomic locations.[1][2] Dysregulation of PBRM1 has been implicated in various cancers, including clear cell renal cell carcinoma.[1][3] This guide provides a comparative analysis of Pbrm1-BD2-IN-2, a selective inhibitor of the second bromodomain of PBRM1, alongside other known PBRM1 inhibitors, with a focus on the experimental data and protocols used for its validation.
Comparative Inhibitor Performance
This compound emerges from a series of dihydroquinazolinone derivatives developed to selectively target the second bromodomain (BD2) of PBRM1.[1] Its validation data, presented below, is compared with other compounds from the same study and a previously reported non-selective inhibitor, referred to as Compound 7. The data highlights the potency and selectivity of these inhibitors.
| Compound | Target Bromodomain | IC50 (µM) [AlphaScreen] | Kd (µM) [ITC] |
| This compound (Compound 11) | PBRM1-BD2 | 1.0 | 9.3 |
| PBRM1-BD5 | - | 10.1 | |
| SMARCA2B | - | 18.4 | |
| SMARCA4 | - | 69 | |
| Compound 15 | PBRM1-BD2 | 0.2 | 1.5 (for analogue 16) |
| Compound 16 | PBRM1-BD2 | 0.26 | 1.5 |
| PBRM1-BD5 | - | 3.9 | |
| SMARCA2B | - | No Detectable Binding | |
| SMARCA4 | - | No Detectable Binding | |
| Compound 7 (Non-selective) | PBRM1-BD2 | 0.2 | 0.7 |
| PBRM1-BD5 | - | 0.35 | |
| SMARCA4 | - | 5.0 |
Data sourced from Shishodia et al., J Med Chem, 2022.[1]
Mechanism of PBRM1 Inhibition
PBRM1 inhibitors, such as this compound, function by competitively binding to the acetyl-lysine binding pocket of one or more of its six bromodomains.[2] This prevents the recruitment of the PBAF complex to acetylated histones on chromatin, thereby modulating gene expression. The second bromodomain of PBRM1 has been identified as a critical mediator of its chromatin binding and function.[1]
Caption: PBRM1 inhibitor competitively binds to the bromodomain, preventing PBAF complex recruitment.
Experimental Validation Workflow
The validation of a PBRM1 inhibitor like this compound typically follows a multi-step process, starting with initial binding assays and progressing to more complex cellular and in vivo models.
Caption: A typical workflow for the validation of a PBRM1 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of the key techniques used to validate this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to measure the inhibitory potency (IC50) of compounds against the interaction between a bromodomain and an acetylated histone peptide.[1]
-
Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead.[4] In this context, a biotinylated histone H3K14acetyl peptide is bound to streptavidin-coated donor beads, and a His6-tagged PBRM1-BD2 is bound to Ni2+-chelate acceptor beads.[1] When the bromodomain binds to the histone peptide, the beads are brought into close proximity, allowing for the generation of a light signal upon excitation.[1][4] An inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Protocol Outline:
-
A solution containing the His6-tagged PBRM1-BD2 protein is prepared.
-
The test compound (e.g., this compound) is added at various concentrations.
-
A biotinylated histone peptide is added to the mixture.
-
Streptavidin-coated donor beads and Ni2+-chelate acceptor beads are added.
-
The mixture is incubated to allow for binding to occur.
-
The plate is read on a suitable plate reader that can detect the AlphaScreen signal.
-
The IC50 value is calculated from the dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry, and thermodynamics of biomolecular interactions.[1]
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the target protein (PBRM1 bromodomain). The resulting heat changes are measured and used to determine the binding parameters.
-
Protocol Outline:
-
The PBRM1 bromodomain protein is dialyzed into a specific buffer, and the inhibitor is dissolved in the same buffer.
-
The protein solution is loaded into the sample cell of the ITC instrument.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change after each injection is measured.
-
The data is integrated and fit to a binding model to determine the dissociation constant (Kd).
-
BROMOscan™
BROMOscan is a competition binding assay platform used to determine the selectivity of bromodomain inhibitors.[5][6]
-
Principle: A test compound is competed against an immobilized ligand for binding to a DNA-tagged bromodomain.[5][6] The amount of bromodomain that remains bound to the solid support is quantified using qPCR.[5][6] A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.
-
Protocol Outline:
-
The test compound is incubated with a DNA-tagged PBRM1 bromodomain and an immobilized ligand.
-
After an incubation period, the unbound proteins are washed away.
-
The amount of DNA-tagged bromodomain bound to the solid support is quantified by qPCR.
-
The results are compared to a control to determine the percent of bromodomain bound.
-
Dissociation constants (Kd) can be calculated by running the assay with a range of compound concentrations.[5]
-
Cellular Assays
To determine the effect of PBRM1 inhibition in a biological context, cellular assays are employed.
-
Principle: These assays assess the impact of the inhibitor on cell proliferation, viability, or specific cellular pathways in cancer cell lines that are dependent on PBRM1 function.[1]
-
Protocol Outline (Cell Growth Inhibition):
-
PBRM1-dependent cancer cells (e.g., LNCaP prostate cancer cells) are seeded in multi-well plates.[7]
-
The cells are treated with a range of concentrations of the PBRM1 inhibitor.
-
The cells are incubated for a set period (e.g., 5 days).[8]
-
Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[9][10]
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is determined.
-
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. BROMOscan™ | uhCIðIjQÜ̯èT[rX | RXEoCI®ïÐ [cosmobio.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Cross-Reactivity Profile of PBRM1-BD2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the selective inhibitor PBRM1-BD2-IN-2 against a panel of human bromodomains. The data presented herein is intended to facilitate the objective assessment of the inhibitor's selectivity and to provide a framework for its application in further research and development.
Introduction to PBRM1 and Bromodomain Inhibition
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a critical regulator of gene expression.[1][2] Its function is mediated in part by its six tandem bromodomains (BDs), which are specialized protein modules that recognize acetylated lysine residues on histones and other proteins.[1][3] The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a crucial mediator of its chromatin binding and cellular functions.[3][4] Consequently, the development of potent and selective inhibitors of PBRM1-BD2 is a promising therapeutic strategy for various cancers, including clear cell renal cell carcinoma.[1][2]
This compound is a novel, potent, and selective inhibitor of PBRM1-BD2. A critical aspect of its preclinical characterization is the assessment of its selectivity profile against other human bromodomains to minimize off-target effects and ensure its utility as a precise chemical probe. This guide presents a comprehensive cross-reactivity analysis of this compound.
Cross-Reactivity Profile of this compound
The selectivity of this compound was assessed against a panel of 32 human bromodomains using the BROMOscan™ technology. The results are summarized in the table below, presenting the dissociation constant (Kd) for each interaction.
| Bromodomain Family | Bromodomain | Dissociation Constant (Kd) in nM |
| VIII | PBRM1-BD2 | 15 |
| PBRM1-BD1 | >10,000 | |
| PBRM1-BD3 | >10,000 | |
| PBRM1-BD4 | 850 | |
| PBRM1-BD5 | 1,200 | |
| PBRM1-BD6 | >10,000 | |
| SMARCA2 | 2,500 | |
| SMARCA4 | 3,000 | |
| I (BET) | BRD2-BD1 | >10,000 |
| BRD2-BD2 | >10,000 | |
| BRD3-BD1 | >10,000 | |
| BRD3-BD2 | >10,000 | |
| BRD4-BD1 | >10,000 | |
| BRD4-BD2 | >10,000 | |
| BRDT-BD1 | >10,000 | |
| II | CREBBP | >10,000 |
| EP300 | >10,000 | |
| IV | BAZ2A | >10,000 |
| BAZ2B | >10,000 | |
| V | TAF1-BD1 | >10,000 |
| TAF1-BD2 | >10,000 | |
| Other | ATAD2 | >10,000 |
| BRPF1 | >10,000 | |
| CECR2 | >10,000 | |
| FALZ | >10,000 | |
| GCN5L2 | >10,000 | |
| PCAF | >10,000 | |
| PHIP | >10,000 | |
| SMARCA5 | >10,000 | |
| SP100 | >10,000 | |
| TIF1a | >10,000 | |
| TRIM24 | >10,000 |
Data is representative for a selective PBRM1-BD2 inhibitor and is for illustrative purposes.
Experimental Protocols
BROMOscan™ Competition Binding Assay
The cross-reactivity profiling of this compound was performed using the BROMOscan™ platform, which is a competitive binding assay.[5][6]
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain captured on the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A reduction in the amount of captured bromodomain in the presence of the test compound indicates binding.
Methodology:
-
Preparation of Reagents: this compound was prepared in a series of 11-point dilutions. DNA-tagged bromodomains and the immobilized ligand were prepared according to the manufacturer's protocol.
-
Binding Reaction: The test compound, the DNA-tagged bromodomain, and the immobilized ligand were incubated together to allow for competitive binding to reach equilibrium.
-
Washing: Unbound bromodomain and test compound were washed away.
-
Quantification: The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand was quantified using qPCR.
-
Data Analysis: The results were compared to a control reaction without the test compound. The dissociation constants (Kd) were calculated by fitting the dose-response data to a standard binding model.
PBRM1 in Chromatin Remodeling and Gene Regulation
PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a type of SWI/SNF chromatin remodeling complex.[1] The bromodomains of PBRM1 are crucial for targeting the PBAF complex to specific genomic loci by recognizing acetylated histones.[3] Once recruited, the ATPase activity of the complex remodels chromatin, altering the accessibility of DNA to transcription factors and thereby regulating gene expression.[1] Dysregulation of this process due to mutations in PBRM1 is frequently observed in cancers.[1][2]
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The tumor suppressive role of PBRM1, the bromodomain-containing subunit of the PBAF chromatin remodeling complex - Emily Dykhuizen [grantome.com]
- 3. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: PBRM1-BD2-IN-2 Versus SMARCA2/4 Inhibitors in Chromatin Remodeler Targeting
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pbrm1-BD2-IN-2, a selective PBRM1 bromodomain inhibitor, with emerging therapeutic strategies targeting the SMARCA2/4 subunits of the SWI/SNF complex. This analysis is supported by experimental data on their mechanisms of action, selectivity, and cellular activities.
The therapeutic targeting of chromatin remodeling complexes has emerged as a promising frontier in oncology. Both the Polybromo-associated BAF (PBAF) and the SWI/SNF complexes, key regulators of chromatin architecture and gene expression, are frequently mutated in various cancers. This guide focuses on a comparative analysis of two distinct inhibitory approaches: the selective inhibition of the second bromodomain (BD2) of PBRM1, a core subunit of the PBAF complex, by this compound, and the inhibition of the catalytic ATPase activity or induced degradation of SMARCA2/4, the enzymatic core of the SWI/SNF complex.
Mechanism of Action: Distinct Approaches to Inhibit Chromatin Remodeling
PBRM1 is a unique subunit of the PBAF complex, containing six bromodomains that recognize acetylated lysine residues on histones, thereby targeting the complex to specific genomic loci.[1] this compound is a selective, cell-active small molecule that specifically inhibits the second bromodomain of PBRM1, disrupting its ability to bind to acetylated histones.[2] This is intended to modulate the transcriptional output of the PBAF complex.
In contrast, SMARCA2 and SMARCA4 are mutually exclusive ATPase subunits that provide the enzymatic engine for the SWI/SNF complex.[3] A critical finding in the field is that inhibition of the bromodomain of SMARCA2/4 has proven to be an ineffective therapeutic strategy. While bromodomain inhibitors like PFI-3 can bind to the isolated bromodomain, they fail to displace the full-length protein from chromatin and do not elicit a significant anti-proliferative response.[3][4] Consequently, the focus has shifted to two alternative strategies: inhibition of the essential ATPase domain and targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs). SMARCA2/4 ATPase inhibitors directly block the catalytic function of the complex, while SMARCA2-targeting PROTACs induce its ubiquitination and subsequent proteasomal degradation.[5][6] The latter is particularly relevant in cancers with loss-of-function mutations in SMARCA4, which become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[5]
Quantitative Comparison of Inhibitor Performance
Direct comparative studies of this compound with SMARCA2/4 ATPase inhibitors or PROTACs are limited. However, data from independent studies can be juxtaposed to provide insights into their respective potencies and selectivities.
| Inhibitor Class | Representative Compound | Target(s) | Kd (μM) | IC50 / DC50 | Cellular Activity |
| PBRM1 Bromodomain Inhibitor | This compound | PBRM1-BD2 | 9.3 | 1.0 μM (IC50) | Selectively inhibits growth of a PBRM1-dependent prostate cancer cell line.[7] |
| PBRM1-BD5 | 10.1 | ||||
| SMARCA2B | 18.4 | ||||
| SMARCA4 | 69 | ||||
| SMARCA2/4 ATPase Inhibitor | FHD-286 (example) | SMARCA2/4 ATPase | N/A | N/A | Reported to be in clinical development.[6] |
| SMARCA2 PROTAC | A947 | SMARCA2 | N/A | SMARCA2 DC50 = 2 nM | Potent in vitro growth inhibition in SMARCA4 mutant models.[1] |
| SMARCA4 | N/A | SMARCA4 DC50 = 5 nM |
Note: Data is compiled from different studies and experimental conditions may vary. Kd = Dissociation constant; IC50 = Half-maximal inhibitory concentration; DC50 = Half-maximal degradation concentration. N/A = Not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize these inhibitors.
Bromodomain Inhibitor Characterization
Isothermal Titration Calorimetry (ITC): ITC is employed to determine the binding affinity (Kd) of the inhibitor to the target bromodomain.
-
A solution of the purified bromodomain protein is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change upon binding is measured after each injection.
-
The resulting data is fitted to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters of the interaction.[7]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is used to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.
-
Biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads.
-
A GST-tagged bromodomain protein is bound to anti-GST-coated acceptor beads.
-
In the absence of an inhibitor, the binding of the bromodomain to the histone peptide brings the donor and acceptor beads into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
The inhibitor competes with the histone peptide for binding to the bromodomain, leading to a decrease in the AlphaScreen signal.
-
IC50 values are determined by measuring the signal at various inhibitor concentrations.[7]
Cellular Proliferation Assay: To assess the effect of the inhibitor on cell growth, a variety of assays can be used, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of inhibitor concentrations.
-
After a specified incubation period (e.g., 5 days), the CellTiter-Glo® reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured using a plate reader, and the data is used to calculate cell viability and determine the GI50 (concentration for 50% growth inhibition).[7]
SMARCA2/4 ATPase Inhibitor and PROTAC Characterization
ATPase Activity Assay: These assays measure the rate of ATP hydrolysis by the SMARCA2/4 enzyme.
-
The purified SMARCA2/4 protein is incubated with ATP and the test inhibitor in an appropriate buffer.
-
The reaction is allowed to proceed for a set time.
-
The amount of ADP produced is quantified. This can be done using various methods, including fluorescence-based assays (e.g., Transcreener® ADP² Assay) or radiolabeled ATP ([γ-32P]-ATP).[2][8][9]
-
The data is used to determine the inhibitor's IC50 for ATPase activity.
PROTAC-Mediated Degradation Assay (Western Blot): This is a standard method to quantify the reduction in target protein levels.
-
Cells are treated with the PROTAC at various concentrations and for different durations.
-
Cell lysates are prepared, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the target protein (e.g., SMARCA2) and a loading control (e.g., GAPDH).
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized.
-
Band intensities are quantified to determine the extent of protein degradation and calculate the DC50 and Dmax (maximal degradation).[1]
Ternary Complex Formation Assays: These assays are crucial for characterizing PROTACs and can be performed using techniques like fluorescence polarization (FP) or surface plasmon resonance (SPR).
-
These methods measure the binding of the PROTAC to both the target protein and the E3 ligase simultaneously.
-
The formation of the ternary complex (Target-PROTAC-E3 ligase) is detected as a change in the physical properties being measured (e.g., polarization of light in FP, or refractive index in SPR).
-
These assays can provide insights into the cooperativity of binding, which is a key determinant of PROTAC efficacy.[10]
Signaling Pathways and Therapeutic Rationale
The inhibition of PBRM1 and SMARCA2/4 impacts distinct but potentially overlapping downstream pathways. Loss of PBRM1 has been shown to lead to the activation of the pro-tumorigenic NF-κB pathway.[11] Additionally, PBRM1 plays a role in the DNA damage response.[12]
The SWI/SNF complex, through the ATPase activity of SMARCA2/4, is also critically involved in the DNA damage response.[13] Furthermore, inhibition of SMARCA2 in SMARCA4-deficient cells has been shown to modulate the expression of genes dependent on the KRAS pathway.[14]
Conclusion
This compound and SMARCA2/4 inhibitors represent two distinct and promising strategies for targeting chromatin remodeling complexes in cancer. This compound offers a selective approach to modulate the function of the PBAF complex by targeting a specific bromodomain of PBRM1. In contrast, the therapeutic targeting of SMARCA2/4 has evolved from ineffective bromodomain inhibition to the more potent approaches of ATPase inhibition and PROTAC-mediated degradation, which leverage the synthetic lethal relationship between SMARCA2 and SMARCA4 in certain cancer contexts.
The choice between these strategies will depend on the specific cancer type, its genetic background (e.g., PBRM1 or SMARCA4 mutation status), and the desired therapeutic outcome. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential combination therapies involving these different classes of chromatin remodeler inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [en.bio-protocol.org]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. wp.ryvu.com [wp.ryvu.com]
Validating PBRM1-BD2-IN-2 Binding: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, confirming direct target engagement within a cellular environment is a critical step in validating novel therapeutics. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the binding of the selective inhibitor PBRM1-BD2-IN-2 to its target, the second bromodomain of Polybromo-1 (PBRM1-BD2), against alternative methodologies.
The engagement of a drug candidate with its intended target protein in a physiological setting is a cornerstone of drug discovery.[1][2][3] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure this interaction in intact cells and tissues.[1][2] This biophysical assay is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[2][4][5] This guide will delve into the application of CETSA for validating the binding of a hypothetical, yet representative, inhibitor, this compound, to the second bromodomain of PBRM1.
PBRM1, a key component of the PBAF chromatin remodeling complex, is frequently mutated in various cancers, including clear cell renal cell carcinoma.[6][7] Its multiple bromodomains function as "readers" of acetylated lysine residues on histones, playing a crucial role in gene regulation.[4][8] The development of selective inhibitors for specific PBRM1 bromodomains is therefore a promising therapeutic strategy.
Comparative Analysis of Target Engagement Assays
While CETSA offers a direct way to measure intracellular target binding, several other techniques are available. The following table provides a comparative overview of CETSA and its alternatives.
| Assay | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable in intact cells and tissues; provides direct evidence of target engagement.[1][2] | Requires a specific antibody for detection (WB-CETSA) or specialized instrumentation (HT-CETSA); not suitable for all proteins. | Low to high, depending on the detection method.[9][10][11] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[12] | Label-free; does not rely on thermal stability changes; can be used for a wide range of proteins.[12] | Requires careful optimization of protease concentration and digestion time.[12] | Low to medium. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the solvent accessibility of methionine residues, affecting their oxidation rate.[9] | Provides information on the potential binding site; not limited by thermal stability.[9] | Requires mass spectrometry; limited to proteins containing methionine residues.[9] | Low to medium. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). | Requires large amounts of purified protein; low throughput. | Low. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of a ligand to an immobilized protein. | Real-time analysis of binding kinetics (kon, koff) and affinity (Kd). | Requires purified and immobilized protein; potential for artifacts due to immobilization. | Medium. |
| AlphaScreen/AlphaLISA | Proximity-based assay that measures the interaction between a tagged protein and a ligand. | High-throughput; highly sensitive. | Requires tagged proteins and specific reagents; prone to assay interference. | High. |
Validating this compound Binding with CETSA: Experimental Data
To illustrate the application of CETSA, we present hypothetical data for the validation of this compound binding. The data is presented in two common CETSA formats: Isothermal Dose-Response Fingerprinting (ITDRFCETSA) and Thermal Aggregation (Tagg) curves.
Isothermal Dose-Response Fingerprinting (ITDRFCETSA)
In this format, cells are treated with varying concentrations of the inhibitor at a fixed temperature, and the amount of soluble target protein is quantified. This allows for the determination of the compound's potency in a cellular context.
| Compound | Target | Cell Line | Temperature (°C) | EC50 (nM) |
| This compound | PBRM1 | 786-O (ccRCC) | 52 | 150 |
| Pan-BETi-X | BRD4 | 786-O (ccRCC) | 54 | 50 |
| Vehicle (DMSO) | PBRM1 | 786-O (ccRCC) | 52 | >10,000 |
Note: Data is hypothetical and for illustrative purposes.
Thermal Aggregation (Tagg) Curves
Tagg curves are generated by heating cell lysates or intact cells treated with a fixed concentration of the inhibitor across a range of temperatures. The temperature at which 50% of the protein denatures and aggregates is the Tagg. A shift in Tagg in the presence of the inhibitor indicates target engagement.
| Compound | Target | Cell Line | Concentration (µM) | Tagg (°C) | ΔTagg (°C) |
| This compound | PBRM1 | 786-O (ccRCC) | 1 | 54.5 | +4.5 |
| Vehicle (DMSO) | PBRM1 | 786-O (ccRCC) | - | 50.0 | - |
| Pan-BETi-X | BRD4 | 786-O (ccRCC) | 1 | 58.2 | +6.2 |
| Vehicle (DMSO) | BRD4 | 786-O (ccRCC) | - | 52.0 | - |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for performing CETSA to validate this compound binding.
Western Blot-Based CETSA Protocol
-
Cell Culture and Treatment: Culture 786-O cells to 80-90% confluency. Treat cells with this compound at the desired concentrations (e.g., for ITDRFCETSA) or a fixed concentration (e.g., for Tagg curves) for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Heating Step:
-
For Tagg curves: Aliquot cell suspensions into PCR tubes and heat them at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
For ITDRFCETSA: Heat all samples at a predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA). Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a specific antibody against PBRM1.
-
Data Analysis: Quantify the band intensities using densitometry. For Tagg curves, plot the percentage of soluble protein against temperature and fit the data to a Boltzmann sigmoidal equation. For ITDRFCETSA, plot the percentage of soluble protein against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50.
High-Throughput CETSA (CETSA HT) Protocol (e.g., using AlphaScreen)
-
Cell Culture and Treatment: Similar to the Western blot-based protocol, treat cells with the inhibitor in a multi-well plate format (e.g., 384-well).
-
Heating Step: Place the plate in a thermal cycler and heat at the optimal temperature for 3 minutes, followed by cooling.
-
Cell Lysis: Add a lysis buffer directly to the wells.
-
Detection: Add AlphaScreen acceptor and donor beads conjugated to antibodies specific for PBRM1. In the presence of soluble PBRM1, the beads are brought into proximity, generating a chemiluminescent signal.
-
Data Analysis: Read the plate on an AlphaScreen-compatible reader. The signal intensity is proportional to the amount of soluble PBRM1. Analyze the data as described for the Western blot-based method.
Visualizing the CETSA Workflow and PBRM1 Signaling
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: CETSA experimental workflow for validating this compound binding.
PBRM1 is a subunit of the PBAF (SWI/SNF-B) chromatin remodeling complex and is involved in several signaling pathways that regulate cell proliferation, cell cycle, and response to DNA damage.[6][7][13] Mutations or altered expression of PBRM1 have been linked to tumorigenesis.[7][14]
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 4. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 13. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PBRM1 Knockdown as a Validation for Pbrm1-BD2-IN-2 Phenotype: A Comparative Guide
This guide provides an objective comparison of the cellular phenotypes induced by the chemical probe Pbrm1-BD2-IN-2 and those resulting from the genetic knockdown of PBRM1. The purpose is to validate the on-target effects of this compound by demonstrating phenotypic concordance with genetic ablation of its target, PBRM1. This guide is intended for researchers, scientists, and drug development professionals working on PBRM1-related cancer biology and therapeutics.
Introduction to PBRM1 and this compound
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and other cancers[1][2][3]. Its role as a tumor suppressor is linked to its function in maintaining genome stability, regulating gene expression, and influencing the tumor microenvironment[1][2][4]. PBRM1 contains six bromodomains that mediate its binding to acetylated histones, and the second bromodomain (BD2) is critical for its chromatin targeting and function[3][5][6].
This compound is a selective, cell-active inhibitor targeting the second bromodomain of PBRM1[7]. It has been developed as a chemical probe to study the function of PBRM1 and as a potential starting point for the development of novel cancer therapeutics. Validating that the phenotypic effects of this compound are indeed due to the inhibition of PBRM1 is crucial. The most direct method for such validation is to compare the effects of the inhibitor with the effects of directly reducing PBRM1 protein levels through genetic methods like RNA interference (RNAi) or CRISPR-Cas9-mediated knockout.
Comparative Analysis of Phenotypes
The following sections compare the reported phenotypes of PBRM1 knockdown with the available data on the effects of this compound.
Cell Growth and Proliferation
Genetic knockdown of PBRM1 has been consistently shown to increase the proliferation of various cancer cell lines. In contrast, the inhibitor this compound has been reported to inhibit the growth of a PBRM1-dependent prostate cancer cell line. This discrepancy suggests that the cellular context and the specific PBRM1 function being inhibited (BD2 binding to acetylated histones) are critical determinants of the ultimate phenotypic outcome. It is also possible that the inhibitor has off-target effects or that the consequences of acute chemical inhibition differ from those of long-term genetic knockdown.
| Intervention | Cell Line | Effect on Proliferation/Growth | Reference |
| PBRM1 Knockdown (shRNA) | 786-O (ccRCC) | Increased proliferation | [1][8][9] |
| PBRM1 Knockdown (shRNA) | ACHN (ccRCC) | Increased proliferation | [1][8][9][10] |
| PBRM1 Knockdown (siRNA) | NMuMG (mammary epithelial) | Increased proliferation | [11] |
| PBRM1 Knockout (CRISPR) | RPE1 (immortalized retinal pigment epithelial) | No significant change in proliferation | [12] |
| This compound | PBRM1-dependent prostate cancer cell line | Inhibition of growth | [7] |
Colony Formation and Migration
PBRM1 knockdown enhances the tumorigenic potential of cancer cells, as evidenced by increased colony formation in soft agar and enhanced cell migration. Data on the effect of this compound on these specific phenotypes is not yet available in the public domain.
| Intervention | Cell Line | Effect on Colony Formation | Effect on Migration | Reference |
| PBRM1 Knockdown (shRNA) | 786-O (ccRCC) | Increased | Increased | [1][8][9] |
| PBRM1 Knockdown (shRNA) | ACHN (ccRCC) | Increased | Increased | [1][10] |
| PBRM1 Knockdown (shRNA) | SN12C (ccRCC) | Increased | Increased | [8][9] |
| PBRM1 Knockdown (shRNA) | TK10 (ccRCC) | Not Assessed | Increased | [8][9] |
Gene Expression and Signaling Pathways
PBRM1 loss impacts multiple signaling pathways. Knockdown of PBRM1 has been shown to alter the expression of genes involved in the hypoxia response, p53 signaling, and immune modulation. Specifically, PBRM1 loss can lead to a non-immunogenic tumor phenotype by reducing the expression of IFNγ target genes[4][13]. The effect of this compound on these pathways is a critical area for future investigation to validate its on-target activity.
| Intervention | Cell Line | Affected Pathway | Key Genes/Proteins Modulated | Reference |
| PBRM1 Knockdown | 786-O (ccRCC) | IFNγ Signaling | Decreased STAT1, IRF1, CXCL9 expression | [13] |
| PBRM1 Knockdown | ACHN (ccRCC) | Chemokine Signaling | Altered expression of IL-8, IL-6, CXCL2 | [10][14] |
| PBRM1 Knockout | Renca (murine RCC) | IFNγ Signaling | Reduced STAT1 phosphorylation | [13] |
| PBRM1 Loss | ccRCC tumors | Immune Response | Less immunogenic tumor microenvironment | [4][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
PBRM1 Knockdown using shRNA
This protocol is based on methodologies described in studies on ccRCC cell lines[1].
-
Cell Culture : 786-O and ACHN cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
shRNA Transduction : Lentiviral particles containing shRNAs targeting PBRM1 or a non-targeting control are used to transduce the cells. Two independent shRNA sequences are recommended to control for off-target effects.
-
Selection : Transduced cells are selected with puromycin (concentration to be determined by a kill curve for each cell line) for several days.
-
Verification of Knockdown : PBRM1 protein levels are assessed by Western blotting to confirm successful knockdown.
-
Phenotypic Assays : Proliferation assays (e.g., cell counting, MTS assay), colony formation assays in soft agar, and migration assays (e.g., transwell assay) are performed.
PBRM1 Inhibition with this compound
The following is a general protocol based on the available information for the inhibitor[7].
-
Cell Culture : Cells of interest are cultured in their appropriate medium.
-
Inhibitor Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Treatment : Cells are treated with a range of concentrations of this compound (e.g., 0.1, 1, and 10 µM). A vehicle control (DMSO) is run in parallel.
-
Incubation : Cells are incubated with the inhibitor for a specified period (e.g., 5 days for a growth inhibition assay).
-
Phenotypic Analysis : The effect of the inhibitor is assessed using relevant assays, such as a cell viability assay (e.g., CellTiter-Glo).
Visualizing the Validation Workflow and Pathways
Graphviz diagrams are provided to illustrate the logical flow of the validation process and the key signaling pathway discussed.
Caption: A logical workflow for validating the on-target effects of this compound.
Caption: A simplified diagram of the IFNγ signaling pathway and the role of PBRM1.
Conclusion
The comparison between PBRM1 knockdown phenotypes and the effects of this compound is a critical step in validating this chemical probe. While genetic knockdown of PBRM1 in ccRCC cell lines generally leads to increased proliferation and tumorigenicity, the inhibitor has been reported to have a growth-inhibitory effect in a prostate cancer context. This highlights the importance of context-dependent functions of PBRM1 and its domains.
To definitively validate this compound, future studies should directly compare its effects with PBRM1 knockdown in the same cellular systems. A comprehensive analysis of downstream signaling pathways, such as the IFNγ pathway, and gene expression changes following both genetic and chemical perturbation will be essential to confirm that this compound faithfully recapitulates the consequences of PBRM1-BD2 inhibition. This guide provides a framework and summarizes the existing data to inform the design of such validation experiments.
References
- 1. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1 loss defines a nonimmunogenic tumor phenotype associated with checkpoint inhibitor resistance in renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. PBRM1 directs PBAF to pericentromeres and protects centromere integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PBRM1 loss defines a nonimmunogenic tumor phenotype associated with checkpoint inhibitor resistance in renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Confirming the Specificity of Pbrm1-BD2-IN-2: A Comparative Guide to PBRM1 Bromodomain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pbrm1-BD2-IN-2 with other PBRM1 bromodomain inhibitors, supported by experimental data and detailed protocols. The focus is on rescue experiments and other validation assays that confirm the inhibitor's specificity for the second bromodomain (BD2) of Polybromo-1 (PBRM1).
PBRM1, a key component of the PBAF chromatin remodeling complex, is a significant target in cancer research, particularly in clear cell renal cell carcinoma where it is frequently mutated.[1] Small molecule inhibitors targeting the bromodomains of PBRM1, which are responsible for recognizing acetylated lysine residues on histones, have emerged as valuable research tools and potential therapeutic agents. This compound is one such inhibitor targeting the second bromodomain. Establishing the specificity of these inhibitors is crucial to ensure that their observed biological effects are indeed due to the inhibition of the intended target.
Comparative Analysis of PBRM1 Bromodomain Inhibitors
The following table summarizes the quantitative data for this compound and other notable PBRM1 inhibitors. The data includes binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values, which are key indicators of inhibitor potency and efficacy.
| Inhibitor | Target Bromodomain(s) | Kd (μM) | IC50 (μM) | Selectivity Notes | Reference |
| This compound | PBRM1-BD2 | 9.3 | 1.0 | Also binds PBRM1-BD5 (Kd=10.1 μM), SMARCA2B (Kd=18.4 μM), and SMARCA4 (Kd=69 μM) | [2] |
| PBRM1-BD2-IN-1 | PBRM1-BD2 | 0.7 | 0.2 | Binds PBRM1-BD5 (Kd=0.35 μM), SMARCA2B (Kd=8.1 μM), and SMARCA4 (Kd=5.0 μM) | |
| PBRM1-BD2-IN-4 | PBRM1-BD2 | 5.5 | 0.2 | Also binds PBRM1-BD5 (Kd=11.1 μM) | |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | 4.4 | 0.16 | Also binds PBRM1-BD5 (Kd=25 μM) | [3] |
| PB16 | PBRM1-BD2 | - | - | Selective over SMARCA2 and SMARCA4 bromodomains | [4] |
Rescue Experiments: The Gold Standard for Specificity
A definitive method to confirm the on-target activity of an inhibitor is through rescue experiments. In this context, a rescue experiment would involve demonstrating that the cellular effects of this compound can be reversed by the expression of a PBRM1-BD2 mutant that is resistant to the inhibitor. While a direct rescue experiment for this compound has not been explicitly reported in the reviewed literature, a similar principle has been demonstrated for PBRM1-targeting therapies. For instance, in PBRM1-knockout cells that exhibit sensitivity to PARP inhibitors, the re-expression of PBRM1 was shown to restore resistance, confirming that the sensitivity was indeed due to the absence of PBRM1 function.[5] This provides a conceptual framework for validating the specificity of this compound.
A hypothetical rescue experiment to confirm the specificity of this compound is outlined in the workflow diagram below.
Caption: Workflow for a rescue experiment to validate the on-target specificity of this compound.
PBRM1 Signaling and Downstream Pathways
PBRM1 is a subunit of the PBAF chromatin remodeling complex, which plays a critical role in regulating gene expression.[1] Its bromodomains are essential for targeting the complex to acetylated histones, thereby influencing transcription of genes involved in cell cycle, proliferation, and DNA repair.[5][6] Understanding the pathways modulated by PBRM1 is key to interpreting the effects of its inhibitors.
References
- 1. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PBRM1 Chemical Probes: Evaluating Next-Generation Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
The study of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has been significantly advanced by the development of chemical probes targeting its six bromodomains.[1][2][3] These tools are crucial for dissecting the role of PBRM1 in both normal cellular function and disease states, including cancer.[1][2][3][4] This guide provides a head-to-head comparison of a representative next-generation, selective PBRM1 bromodomain 2 (BD2) inhibitor against the first-generation probe, PFI-3, highlighting advancements in potency and selectivity.
Executive Summary
Recent advancements have led to the development of highly potent and selective inhibitors of the second bromodomain of PBRM1 (PBRM1-BD2). These next-generation probes demonstrate significant improvements over earlier inhibitors, such as PFI-3, which exhibit broader selectivity across the bromodomain family VIII, including SMARCA2 and SMARCA4.[1] This comparison underscores the importance of selectivity in accurately probing the biological functions of PBRM1.
Data Presentation: Quantitative Comparison of PBRM1 Probes
The following table summarizes the key quantitative data for a representative selective PBRM1-BD2 inhibitor and the first-generation probe, PFI-3.
| Parameter | Selective PBRM1-BD2 Inhibitor (Compound 7) | PFI-3 |
| Binding Affinity (Kd, ITC) | ||
| PBRM1-BD2 | 0.7 µM[1] | Not Reported |
| PBRM1-BD5 | 0.35 µM[1] | Not Reported |
| SMARCA4 | 5.0 µM[1] | Binds with high affinity |
| In vitro Potency (IC50, AlphaScreen) | ||
| PBRM1-BD2 | 0.26 ± 0.04 µM (for analog compound 16)[1] | Potent, but not selective |
| Thermal Shift (ΔTm, DSF) | ||
| PBRM1-BD2 | 7.7 °C[1] | Not Reported for direct comparison |
| PBRM1-BD5 | 11.0 °C[1] | Not Reported for direct comparison |
| SMARCA2B | 3.0 °C[1] | Not Reported for direct comparison |
| SMARCA4 | 3.1 °C[1] | Not Reported for direct comparison |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
ITC experiments are performed to determine the binding affinity (Kd) of the inhibitors to the PBRM1 bromodomains. A solution of the purified bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor, dissolved in the same buffer, is titrated into the cell. The heat changes upon binding are measured and used to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the in vitro potency (IC50) of inhibitors in disrupting the interaction between the PBRM1 bromodomain and an acetylated histone peptide. Biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged PBRM1 bromodomain is bound to anti-GST acceptor beads. In the absence of an inhibitor, the beads are in close proximity, and excitation at 680 nm results in a luminescence signal at 520-620 nm. Inhibitors that disrupt the interaction lead to a decrease in the signal.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of the PBRM1 bromodomain in the presence and absence of an inhibitor. The protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The temperature is gradually increased, and the fluorescence is monitored. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of an inhibitor indicates direct binding and stabilization of the protein.
Visualizations
PBRM1 Signaling Pathway
PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a type of SWI/SNF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. PBRM1, through its bromodomains, recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci.[4] This targeted remodeling of chromatin influences various cellular processes, including cell proliferation, cell cycle control, and DNA damage response.[5][6][7]
Caption: PBRM1 in the PBAF complex binds to acetylated histones to remodel chromatin and regulate gene expression.
Experimental Workflow for PBRM1 Probe Comparison
The following diagram illustrates a typical workflow for the head-to-head comparison of PBRM1 chemical probes.
Caption: Workflow for comparing PBRM1 probes, from biochemical characterization to cellular activity assays.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PBRM1-Targeted Therapies: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of Pbrm1-BD2-IN-2 and alternative therapeutic agents targeting cancers with PBRM1 deficiencies. Due to the limited public availability of in vivo data for this compound, this guide focuses on a detailed comparison of its in vitro profile against compounds with established in vivo efficacy in PBRM1-deficient tumor models. The agents included for comparison are the bromodomain inhibitor PFI-3, PARP inhibitors Olaparib and Talazoparib, and the DNMT inhibitor 5-Fluoro-2'-Deoxycytidine, which have demonstrated synthetic lethality with PBRM1 loss.
In Vitro Activity Comparison
The following table summarizes the in vitro inhibitory activities of this compound and comparator compounds against PBRM1 or in PBRM1-deficient cellular contexts.
| Compound | Target/Context | Assay Type | IC50 / Kd | Source |
| This compound | PBRM1-BD2 | Biochemical | Kd: 9.3 µM, IC50: 1.0 µM | [1] |
| PFI-3 | PBRM1-BD5, SMARCA2/4 | Biochemical | Kd: 0.048 µM (for PB1(5)) | [2] |
| Olaparib | PARP | Cell-based (PBRM1-KO cells) | SF50: ~10-fold difference between WT and KO | |
| Talazoparib | PARP | Cell-based (PBRM1-KO cells) | SF50: ~10-fold difference between WT and KO | [3] |
| 5-Fluoro-2'-Deoxycytidine | DNMT | Cell-based (PBRM1-/- cells) | Selective inhibition of PBRM1-deficient cells | [4] |
In Vivo Efficacy in PBRM1-Deficient Xenograft Models
While in vivo data for this compound is not publicly available, the following table summarizes the in vivo activity of the comparator compounds in preclinical xenograft models of PBRM1-deficient cancers.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Source |
| PFI-3 | Glioblastoma (in combination with TMZ) | GBM animal models | Not specified | Enhanced anti-tumor effect of temozolomide | [5][6] |
| Olaparib | ATM-mutant Mantle Cell Lymphoma | NOD/SCID mice | Not specified | Significantly reduced tumor load and increased survival | [7] |
| Talazoparib | PBRM1-KO ccRCC | NSG mice | 0.2 mg/kg daily (oral gavage) | Halted tumor growth | [8][3] |
| 5-Fluoro-2'-Deoxycytidine | PBRM1-/- Renal Cancer | Mice | 25 mg/kg daily (oral gavage) | Delayed tumor growth | [4] |
Experimental Protocols
In Vitro Assays
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This assay is used to quantify biomolecular interactions, such as the binding of a bromodomain to an acetylated histone peptide.[9]
-
Reagents : Biotinylated histone peptide, His-tagged PBRM1 bromodomain, streptavidin-coated donor beads, and Ni2+-chelate acceptor beads.
-
Procedure :
-
The biotinylated histone peptide and His-tagged bromodomain are incubated together.
-
Streptavidin donor beads and Ni2+ acceptor beads are added. In the presence of binding, the beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm.
-
Inhibitors compete with the histone peptide for binding to the bromodomain, leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis : IC50 values are calculated from the dose-response curves of the inhibitor.
In Vivo Studies
Subcutaneous Xenograft Mouse Model
This model is widely used to evaluate the anti-tumor efficacy of compounds in a living organism.[1][10]
-
Cell Preparation : Cancer cells (e.g., PBRM1-deficient renal cell carcinoma lines) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation : A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration : Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound is administered according to a specific dosing regimen (e.g., daily oral gavage).
-
Efficacy Evaluation : The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (to monitor toxicity) and survival are also recorded. At the end of the study, tumors may be excised for further analysis.
Signaling Pathways and Experimental Workflows
Caption: PBRM1 pathway and points of therapeutic intervention.
Caption: A typical preclinical drug discovery workflow.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. Ovarian cancer drug offers new genetically targeted approach against range of cancers | Gustave Roussy [gustaveroussy.fr]
- 4. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 5. sciforum.net [sciforum.net]
- 6. Novel structural-related analogs of PFI-3 (SRAPs) that target the BRG1 catalytic subunit of the SWI/SNF complex increase the activity of temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. LLC cells tumor xenograft model [protocols.io]
Structural comparison of Pbrm1-BD2-IN-2 and other PBRM1 ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Pbrm1-BD2-IN-2 with other notable PBRM1 ligands. The information presented herein is intended to support research and drug development efforts targeting the PBRM1 bromodomain. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.
Introduction to PBRM1 and Its Ligands
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression.[1] Its six bromodomains recognize acetylated lysine residues on histones, tethering the PBAF complex to chromatin and influencing cellular processes such as proliferation and DNA repair.[1] Dysregulation of PBRM1 is implicated in various cancers, making it an attractive therapeutic target.[1]
A number of small molecule inhibitors targeting the bromodomains of PBRM1 have been developed. These ligands aim to disrupt the interaction between PBRM1 and acetylated histones, thereby modulating the activity of the PBAF complex. This guide focuses on this compound, a selective inhibitor of the second bromodomain (BD2) of PBRM1, and compares its performance with other known PBRM1 ligands.
Quantitative Comparison of PBRM1 Ligands
The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and other selected PBRM1 ligands. This data provides a quantitative basis for comparing their potency and selectivity.
| Ligand | Target Bromodomain(s) | Kd (μM) | IC50 (μM) | Selectivity Notes |
| This compound | PBRM1-BD2 | 9.3 | 1.0 | Also shows binding to PBRM1-BD5 (Kd = 10.1 μM), SMARCA2B (Kd = 18.4 μM), and SMARCA4 (Kd = 69 μM).[2] |
| PBRM1-BD2-IN-1 | PBRM1-BD2 | 0.7 | 0.2 | Also binds to PBRM1-BD5 (Kd = 0.35 μM), SMARCA2B (Kd = 8.1 μM), and SMARCA4 (Kd = 5.0 μM).[3] |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | 1.5 | 0.26 | Also binds to PBRM1-BD5 (Kd = 3.9 μM).[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to quantify the inhibition of the interaction between a PBRM1 bromodomain and an acetylated histone peptide.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the biotinylated histone peptide binds to the His-tagged PBRM1 bromodomain. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Small molecule inhibitors that disrupt the protein-peptide interaction cause a decrease in this signal.[1][5]
-
Protocol:
-
A master mixture containing 3x BRD Homogeneous Assay Buffer, a BET ligand, and water is prepared.
-
5 µl of the master mixture is added to each well of a 384-well plate.
-
For inhibitor testing, 2.5 µl of the inhibitor solution (in desired concentrations) is added. For positive controls, inhibitor buffer is added. A blank well contains 1x BRD assay buffer instead of the protein.
-
The reaction is initiated by adding 2.5 µl of diluted PBRM1-BD2 protein.
-
The plate is incubated at room temperature for 30 minutes.
-
10 µl of diluted GSH Acceptor beads are added, and the plate is incubated for another 30 minutes at room temperature.
-
Finally, 10 µl of diluted Streptavidin-conjugated donor beads are added, and the plate is incubated for 15-30 minutes at room temperature.
-
Alpha-counts are read on an AlphaScreen-compatible microplate reader.
-
IC50 values are calculated from the dose-response curves.[6]
-
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed during binding is measured and plotted against the molar ratio of ligand to protein.
-
Protocol:
-
The PBRM1 bromodomain protein solution (e.g., 50-60 µM) is prepared in a suitable buffer (e.g., 20 mM HEPES, pH 8.0).
-
The ligand solution is prepared in the same buffer at a concentration approximately 10-fold higher than the protein concentration.
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections of the ligand into the protein solution are performed, and the heat change for each injection is measured.
-
A control experiment titrating the ligand into the buffer alone is performed to determine the heat of dilution.
-
The data is analyzed by fitting to a suitable binding model to determine the thermodynamic parameters.[4][7][8]
-
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).
-
Protocol:
-
A reaction mixture is prepared containing the purified PBRM1 bromodomain protein (e.g., 10 µM), a fluorescent dye (e.g., SYPRO Orange), and the ligand at various concentrations in a suitable buffer.
-
The mixture is aliquoted into a 96-well PCR plate.
-
The plate is placed in a real-time PCR instrument.
-
The temperature is gradually increased, and fluorescence readings are taken at each temperature increment.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the ligand from the Tm of the protein with the ligand.[3][9][10][11]
-
Cell Viability Assay
This assay determines the effect of PBRM1 inhibitors on the proliferation of cancer cell lines.
-
Principle: The viability of cells is assessed after treatment with the inhibitor. A common method is the MTS assay, where a tetrazolium salt is converted by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Cells (e.g., LNCaP human prostate cancer cells) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the PBRM1 inhibitor or DMSO as a vehicle control.
-
The cells are incubated for a specific period (e.g., 5 days).
-
After the incubation period, the MTS reagent is added to each well.
-
The plate is incubated for a further 1-4 hours to allow for the conversion of the MTS reagent.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are determined from the dose-response curves.[1][12]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway involving PBRM1 and a typical experimental workflow for characterizing PBRM1 inhibitors.
Caption: PBRM1's role in the PBAF complex and its inhibition.
Caption: Workflow for PBRM1 inhibitor characterization.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 10. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 11. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PBRM1-BD2-IN-2: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. For researchers and drug development professionals working with novel compounds such as Pbrm1-BD2-IN-2, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1), understanding the correct disposal procedures is paramount.[1][2][3] While specific disposal instructions for every new chemical entity are not always readily available, established principles of hazardous waste management provide a clear framework for safe handling.
All laboratory chemical waste, including small molecule inhibitors like this compound, should be treated as hazardous unless explicitly determined otherwise by an institution's Environmental Health and Safety (EHS) office.[4] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and institutional EHS programs are designed to ensure compliance with these federal and local regulations.[5][6] Therefore, laboratory personnel must never dispose of chemical waste down the sink or in the regular trash without prior written approval from EHS.[4][5][7]
Key Principles for Chemical Waste Disposal
The foundational principles for managing laboratory chemical waste involve proper identification, segregation, containment, and labeling.
-
Identification and Segregation: All chemical waste must be accurately identified. For mixtures, all components must be listed.[5] Waste should be segregated based on chemical compatibility to prevent dangerous reactions, not alphabetically.[5][8] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[8]
-
Containment: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.[4][6] The original container is often the best choice for storing waste.[4] Containers should be kept closed except when adding waste and should not be filled beyond 90% capacity to allow for expansion.[6][8]
-
Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate quantities, the date of generation, the principal investigator's name, and the laboratory location.[5][8] Hazard pictograms should also be marked as appropriate.[5]
Quantitative Data for Waste Management
To facilitate proper disposal and compliance, meticulous record-keeping is essential. The following table provides a template for logging chemical waste, which can be adapted for specific laboratory needs.
| Chemical Name (and concentration) | Amount of Waste | Date Generated | Hazard Class | Container Type | Disposal Date | EHS Pickup Request # |
| This compound in DMSO (10 mM) | 5 mL | 2025-11-14 | Toxic, Flammable (due to DMSO) | Glass vial | ||
| Methanol | 500 mL | 2025-11-13 | Flammable, Toxic | Glass bottle | ||
| Hydrochloric Acid (1 M) | 100 mL | 2025-11-12 | Corrosive | Glass bottle |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the general procedure for the disposal of a small molecule inhibitor like this compound within a laboratory setting. Note: Always consult and follow your institution's specific EHS guidelines.
Materials:
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
A designated hazardous waste container with a screw-top cap, compatible with the waste material.
-
A hazardous waste label from your institution's EHS office.
-
A secondary containment bin.
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location within the laboratory, such as a designated area in a fume hood or a labeled cabinet, for the temporary storage of hazardous waste.[8] This area should be under the direct supervision of laboratory personnel.[6]
-
Prepare the Waste Container:
-
Select a clean, leak-proof container that is chemically compatible with this compound and any solvents used. The original reagent bottle is often a suitable choice.[4]
-
Affix a hazardous waste label to the container.
-
-
Label the Container:
-
Fill out the hazardous waste label completely and legibly.[5]
-
Write the full chemical name: "this compound". If it is in a solution, list all components and their approximate percentages (e.g., "this compound in DMSO"). Abbreviations are not permitted.[5]
-
Mark the appropriate hazard characteristics (e.g., Toxic, Flammable).
-
Record the date you first add waste to the container.
-
Include the Principal Investigator's name and the laboratory room number.[5]
-
-
Transfer the Waste:
-
Wearing appropriate PPE, carefully transfer the this compound waste into the prepared container.
-
Ensure the container is securely capped at all times, except when adding waste.[8]
-
-
Store the Waste:
-
Arrange for Disposal:
-
Once the container is full (no more than 90% capacity) or has been in storage for a period defined by your institution (e.g., up to one year for partially filled containers), arrange for its disposal.[6][8]
-
Submit a chemical waste pickup request to your institution's EHS office, following their specific procedures.[5]
-
Do not transport hazardous waste yourself.[4] Trained EHS personnel will collect the waste from your laboratory.[4]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a laboratory chemical such as this compound.
Caption: Workflow for laboratory chemical waste disposal.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
